Product packaging for Methyl 2-amino-6-fluorobenzoate(Cat. No.:CAS No. 86505-94-4)

Methyl 2-amino-6-fluorobenzoate

Cat. No.: B1364000
CAS No.: 86505-94-4
M. Wt: 169.15 g/mol
InChI Key: VKJYAPKCOSGXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-amino-6-fluorobenzoate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1364000 Methyl 2-amino-6-fluorobenzoate CAS No. 86505-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJYAPKCOSGXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384769
Record name methyl 2-amino-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86505-94-4
Record name methyl 2-amino-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the myriad of fluorinated building blocks, Methyl 2-amino-6-fluorobenzoate stands out as a versatile intermediate. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical properties, synthesis, and applications, grounded in established scientific principles. We will explore not just the "what" but the "why" behind its utility, offering insights into how its specific structural attributes can be leveraged in the synthesis of novel therapeutics.

Core Molecular Attributes

This compound is a substituted anthranilate derivative. Its structure is characterized by a benzene ring functionalized with an amino group, a fluorine atom, and a methyl ester group. The specific ortho-para relationship of these substituents imparts distinct chemical reactivity and physical properties to the molecule.

PropertyValueSource(s)
CAS Number 86505-94-4[1]
Molecular Formula C₈H₈FNO₂[2]
Molecular Weight 169.15 g/mol
Appearance Solid

The presence of the fluorine atom at the 6-position, ortho to the amino group, is particularly noteworthy. This substitution pattern creates a unique electronic and steric environment that influences the reactivity of both the amino group and the aromatic ring.

Structural Diagram:

G cluster_benzoate This compound C1 C C2 C-NH₂ C1->C2 C_ester C=O C1->C_ester C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C-F C5->C6 C6->C1 O_ester O C_ester->O_ester CH3_ester CH₃ O_ester->CH3_ester G start 2-Amino-6-fluorobenzoic acid esterification Esterification (e.g., SOCl₂/Methanol) start->esterification product This compound esterification->product

References

The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-6-fluorobenzoate for Advanced Research and Development

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this guide delves into the compound's structural and physicochemical properties, offers expert insights into its synthesis, and explores its strategic applications. By synthesizing technical data with field-proven principles, this document serves as an essential resource for leveraging this fluorinated intermediate in the design and synthesis of novel therapeutic agents.

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, a strategy employed to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly alter the electronic properties and conformation of a molecule, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1]

Within this context, fluorinated anthranilates serve as exceptionally versatile intermediates. This compound (CAS Number: 86505-94-4 ) is a prime example of such a scaffold. Its structure, featuring an amino group, a methyl ester, and a fluorine atom on a benzene ring, presents multiple reactive sites for elaboration into more complex heterocyclic systems. The specific ortho-fluoro, ortho-amino substitution pattern is particularly valuable for directing subsequent chemical transformations and influencing intramolecular interactions that can pre-organize the molecule for optimal target binding. This guide provides the core technical knowledge required to effectively utilize this high-value compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent experimental work. The defining characteristics of this compound are summarized below.

Chemical Structure

The molecular structure consists of a benzoic acid methyl ester with an amino group at position 2 and a fluorine atom at position 6.

Methyl_2_amino_6_fluorobenzoate cluster_ring cluster_substituents C1 C C2 C C1->C2 C1->C2 C_ester C C1->C_ester C3 C C2->C3 N2 NH₂ C2->N2 C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 F6 F C6->F6 O_double O C_ester->O_double O_single O C_ester->O_single CH3 CH₃ O_single->CH3

Caption: Chemical structure of this compound.

Core Properties

All quantitative data and identifiers for this compound are consolidated in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 86505-94-4
Molecular Formula C₈H₈FNO₂[3]
Molecular Weight 169.15 g/mol (Calculated)
IUPAC Name This compound[3]
Synonyms 6-Fluoroanthranilic acid methyl ester-
Physical Form Solid-

Synthesis Protocol and Mechanistic Considerations

The reliable synthesis of this compound is critical for its application in multi-step drug development campaigns. The most direct and industrially scalable approach is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-6-fluorobenzoic acid.

Principle of Fischer Esterification

This protocol is grounded in the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2-amino-6-fluorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. The use of excess methanol is crucial as it drives the equilibrium towards the product side, ensuring a high conversion rate.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

  • 2-Amino-6-fluorobenzoic acid (CAS: 434-76-4)[4]

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-fluorobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of acid). Cool the mixture in an ice-water bath to 0 °C.

  • Catalyst Addition: While stirring vigorously, add the acid catalyst dropwise. For thionyl chloride (1.2 equivalents), add slowly to control the evolution of HCl and SO₂ gas. For sulfuric acid, add 0.1-0.2 equivalents.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Stir until effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine. This removes residual water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is not an end product but a critical starting point for creating complex molecular architectures. Its utility stems from the strategic placement of its functional groups.

  • Precursor for Heterocycles: The ortho-amino ester functionality is a classic precursor for constructing fused heterocyclic systems like quinazolines, quinolones, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.

  • Modulation of Physicochemical Properties: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect. This can lower the pKa of the adjacent amino group, modulating its basicity and hydrogen bonding capabilities, which is critical for optimizing drug-receptor interactions.

  • Blocking Metabolic Sites: A fluorine atom can block sites of oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Amide Coupling and Further Functionalization: The amino group serves as a handle for amide bond formation, allowing for the extension of the molecule and exploration of the surrounding chemical space. The ester can be hydrolyzed back to the carboxylic acid for different coupling strategies or reduced to an alcohol. This versatility makes it a highly valuable intermediate in combinatorial chemistry and lead optimization campaigns.[5]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in the established principles of medicinal chemistry. Its well-defined structure, reliable synthesis, and the versatile reactivity of its functional groups make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and synthesis, as detailed in this guide, empowers scientists to accelerate the discovery of novel therapeutics by efficiently constructing complex and potent bioactive molecules.

References

The 2-Amino-6-Fluorobenzoate Scaffold: A Cornerstone for Modulators of Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: Methyl 2-amino-6-fluorobenzoate is a pivotal chemical intermediate, recognized for its role in the synthesis of a new generation of targeted therapeutics. While the molecule itself is primarily a synthon, its core structure—the 2-amino-6-fluorobenzoic acid scaffold—is fundamental to the pharmacological activity of the complex molecules derived from it. This technical guide deviates from a singular focus on the intermediate. Instead, it delves into the well-elucidated mechanisms of action of key drugs synthesized from this scaffold. By analyzing how these derivatives function at a molecular level, we illuminate the profound therapeutic potential embedded within the 2-amino-6-fluorobenzoate core. This paper will explore the scaffold's contributions to oncogenic signaling inhibition and the modulation of glutamatergic neurotransmission, providing a comprehensive mechanistic overview for researchers and drug development professionals.

Part 1: The 2-Amino-6-Fluorobenzoate Core: Physicochemical Properties and Synthetic Versatility

The therapeutic promise of molecules derived from this compound stems from the inherent chemical properties of its core structure. This scaffold is a specialized form of anthranilic acid, an aromatic amino acid that serves as a versatile building block for a multitude of heterocyclic compounds and other complex organic molecules.[1][2][3]

The strategic placement of its functional groups is key to its utility:

  • Amino Group (-NH2): Provides a nucleophilic site essential for forming amide bonds or participating in cyclization reactions to build complex heterocyclic systems.

  • Carboxylic Acid Group (-COOH, as a methyl ester): Acts as an anchor point for further chemical modification and influences the molecule's polarity and solubility. The ester form is often used as a protecting group or a reactive handle in multi-step syntheses.

  • Fluorine Atom (-F): The substitution of hydrogen with fluorine at the 6-position is a critical design choice in modern medicinal chemistry. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, which can modulate the acidity of the amino group and the binding affinity of the final molecule to its biological target.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of the drug candidate.[3]

This unique combination of features makes the 2-amino-6-fluorobenzoate scaffold an attractive starting point for developing molecules with improved pharmacological profiles, including enhanced metabolic stability, better cellular uptake, and finely-tuned binding affinities.[3] It is a prime example of a "keystone synthon" that enables the creation of high-value, biologically active compounds.[3]

Part 2: Mechanism of Action Analysis of Key Therapeutic Classes

The true value of the 2-amino-6-fluorobenzoate scaffold is demonstrated by the mechanisms of the drugs it helps create. Below, we analyze two distinct and highly significant examples.

Section 2.1: Inhibition of Oncogenic Signaling - The Case of Dabrafenib (BRAF Kinase Inhibitor)

Methyl 3-amino-2-fluorobenzoate, an isomer of the topic compound, is a crucial intermediate in the synthesis of Dabrafenib, a potent therapy for cancers harboring a specific genetic mutation.[4]

The Target: The Aberrant MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway) is a critical cascade that regulates cell proliferation, differentiation, and survival.[5] In many cancers, particularly melanoma, a specific point mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[6][7] This rogue protein continuously signals down the pathway, leading to uncontrolled cell growth and tumor progression.[5]

Mechanism of Dabrafenib

Dabrafenib functions as an ATP-competitive inhibitor, specifically targeting the mutated BRAF V600 kinase.[8][9] It binds to the ATP-binding site of the mutant BRAF protein, preventing the phosphorylation and activation of its downstream target, MEK.[6] This action effectively halts the aberrant signaling cascade, leading to a decrease in ERK phosphorylation.[9] The ultimate result is cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[9]

Table 1: Potency of Dabrafenib against BRAF Kinase

Target Cell LineIC50 (Concentration for 50% Inhibition)Reference
BRAF V600E Mutated Cells~200 nM[9]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="Mutant BRAF\n(V600E)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Uncontrolled Cell\nProliferation & Survival", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Dabrafenib [label="Dabrafenib", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

// Edges RTK -> RAS [label="Activates"]; RAS -> BRAF [label="Activates"]; BRAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Proliferation [label="Promotes"];

// Inhibition Dabrafenib -> BRAF [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0, label=" Inhibits"]; }

Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK pathway.

Section 2.2: Modulation of Glutamatergic Neurotransmission - mGluR2/3 Agonism

Derivatives of 2-amino-6-fluorobenzoic acid have been developed as potent and selective agonists for the Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[10] These receptors are critical for fine-tuning neurotransmission in the central nervous system.

The Target: Presynaptic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the brain. Its precise regulation is vital for normal brain function, and imbalances are implicated in numerous neurological and psychiatric disorders.[11] The mGluR2 and mGluR3 receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic nerve terminals.[10][11] They function as autoreceptors; when activated by glutamate in the synaptic cleft, they initiate a negative feedback loop that reduces further glutamate release.[12]

Mechanism of mGluR2/3 Agonists

An agonist derived from the aminobenzoic acid scaffold binds to and activates the mGluR2/3 receptor.[13] This activation triggers the associated inhibitory G-protein (Gi/o). The Gi/o protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP signaling ultimately results in the inhibition of voltage-gated calcium channels and a direct interference with the vesicular release machinery, thereby dampening the release of glutamate from the presynaptic terminal.[11][12]

By reducing excessive excitatory signaling, mGluR2/3 agonists can help restore the balance of neurotransmission, which is a promising therapeutic strategy for conditions like schizophrenia and anxiety.[10][11]

// Invisible edges for alignment edge [style=invis]; ActionPotential -> Vesicle; Vesicle -> mGluR2; mGluR2 -> AC; AC -> cAMP; }

Caption: mGluR2 agonists reduce presynaptic glutamate release via Gi/o signaling.

Part 3: Broader Pharmacological Potential of the Anthranilic Acid Scaffold

The versatility of the anthranilic acid core, including its fluorinated derivatives, extends beyond the two mechanisms detailed above. The scaffold is a well-established pharmacophore in its own right, giving rise to a wide array of bioactive compounds. Reported activities include:

  • Anti-inflammatory Agents: N-phenylanthranilic acid derivatives, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1][2]

  • Antimicrobial Agents: Various derivatives have been explored for their antibacterial and antifungal properties, with some showing promise against Mycobacterium tuberculosis.[14][15]

  • Antiandrogenic Activity: Certain anthranilic acid esters have been shown to inhibit the androgen-dependent transactivation of the androgen receptor, suggesting potential applications in prostate cancer therapy.[16]

This broad bioactivity underscores the privileged nature of the anthranilic acid scaffold in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2]

Part 4: Hypothetical Mechanism & Future Directions for this compound

While this compound is primarily a synthetic building block, it is plausible that the molecule itself possesses some degree of biological activity, albeit likely weak compared to its optimized derivatives.

Hypothetical Interactions:

Based on its structure, the molecule could potentially act as a fragment-like ligand for the binding sites of kinases or GPCRs. The amino and ester groups can serve as hydrogen bond donors and acceptors, respectively. The fluorinated phenyl ring could engage in hydrophobic or π-stacking interactions. It is conceivable that it could act as a very low-affinity ligand for targets like BRAF or mGluR2, forming the foundational interactions upon which the more complex, high-affinity drugs are built.

Proposed Experimental Workflow:

To investigate the direct biological activity of this compound, a systematic screening approach is warranted.

Step-by-Step Protocol:

  • High-Throughput Screening (HTS):

    • Objective: To identify potential biological targets.

    • Method: Screen the compound against a broad panel of targets, including kinases, GPCRs, and nuclear receptors, using commercially available assay platforms. Monitor for any significant "hits," even those with low potency.

  • Fragment-Based Screening:

    • Objective: To detect weak binding interactions.

    • Method: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), or ligand-observed NMR spectroscopy to detect direct binding of the compound to purified target proteins identified in the HTS.[14]

  • Cell-Based Assays:

    • Objective: To assess functional activity in a cellular context.

    • Method: For any confirmed binding targets, develop relevant cell-based assays. For example, if binding to a kinase is confirmed, perform a cellular assay to measure the phosphorylation of its downstream substrate.

  • Analog Synthesis and SAR:

    • Objective: To validate the initial hit and understand structure-activity relationships (SAR).

    • Method: If reproducible activity is found, synthesize a small library of simple analogs (e.g., varying the ester, modifying the amino group, changing the fluorine position) to determine which parts of the molecule are crucial for the observed effect.

// Nodes Compound [label="this compound", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; HTS [label="High-Throughput Screening\n(Kinase, GPCR Panels)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Ident [label="Potential 'Hits' Identified", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biophysical [label="Biophysical Validation\n(SPR, TSA, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Conf [label="Direct Binding Confirmed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Assay [label="Cell-Based Functional Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity_Conf [label="Functional Activity Confirmed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Analog Synthesis & SAR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Compound -> HTS; HTS -> Hit_Ident; Hit_Ident -> Biophysical [label="Yes"]; Hit_Ident -> No_Activity [label="No"]; Biophysical -> Binding_Conf; Binding_Conf -> Cell_Assay [label="Yes"]; Binding_Conf -> No_Binding [label="No"]; Cell_Assay -> Activity_Conf; Activity_Conf -> SAR [label="Yes"]; Activity_Conf -> No_Function [label="No"];

// Null end nodes node [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; No_Activity [label="No Hits"]; No_Binding [label="No Binding"]; No_Function [label="No Function"]; }

Caption: Proposed workflow to screen for direct biological activity.

Conclusion

This compound represents a cornerstone of modern medicinal chemistry. While its primary role is that of a synthetic intermediate, the inherent properties of its chemical scaffold are directly responsible for enabling potent and highly specific mechanisms of action in the final drug products. By serving as the foundation for BRAF kinase inhibitors like Dabrafenib and for modulators of the glutamatergic system, the 2-amino-6-fluorobenzoate core has proven its value in targeting distinct and critical pathological pathways. Understanding the detailed mechanisms of these end-products provides invaluable insight for researchers, highlighting the therapeutic potential that can be unlocked from this versatile and powerful chemical building block.

References

A Senior Application Scientist's Technical Guide to Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anthranilates in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, fluorinated anthranilic acids and their derivatives have emerged as exceptionally valuable building blocks.[2][3]

This guide provides an in-depth technical overview of Methyl 2-amino-6-fluorobenzoate , a key ester derivative of 2-amino-6-fluorobenzoic acid. While specific experimental data for this particular ester is not widely published, this document will synthesize available information from its parent acid and analogous compounds to provide a robust working profile for the research scientist. We will explore its core molecular characteristics, a reliable synthetic pathway, its predicted spectroscopic signature, and its strategic application as a synthon for developing complex, high-value pharmaceutical agents.[2]

Core Molecular Profile and Identifiers

Precise identification is the foundation of reproducible science. This compound is defined by a unique set of identifiers that distinguish it from its isomers, which may possess significantly different chemical and biological properties.

IdentifierValueSource
Chemical Name This compoundIUPAC
CAS Number 86505-94-4
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.16 g/mol [4]
Canonical SMILES COC(=O)C1=C(C=CC=C1F)N[5]
InChI Key VKJYAPKCOSGXAD-UHFFFAOYSA-N[5]

Physicochemical Characteristics: A Comparative Analysis

PropertyThis compound 2-Amino-6-fluorobenzoic acid (Parent Acid)
Physical Form Predicted: Solid (at RT)White to yellow crystalline powder
Melting Point Data not available167-169 °C[6]
Boiling Point Data not availableData not available
Solubility Predicted: Soluble in methanol, ethyl acetate, DMSOData not available

Synthesis and Derivatization: From Acid to Ester

The most direct and reliable route to this compound is the acid-catalyzed esterification of its parent, 2-amino-6-fluorobenzoic acid. The use of thionyl chloride (SOCl₂) in methanol is a standard and highly effective method for this transformation.[7] This approach avoids the equilibrium limitations of Fischer esterification by first converting the carboxylic acid to a highly reactive acyl chloride intermediate, which then rapidly reacts with methanol.

Experimental Protocol: Synthesis via Thionyl Chloride
  • Rationale: This protocol is chosen for its high efficiency and typically clean conversion, minimizing the need for extensive purification. Thionyl chloride reacts with the carboxylic acid to form a reactive acyl chloride in situ. The HCl generated protonates the methanol, but the primary reaction is the nucleophilic attack of methanol on the acyl chloride. The byproducts (SO₂ and HCl) are volatile gases, which helps drive the reaction to completion.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction with thionyl chloride.

  • Reagent Addition: Add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension over 30 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure.

  • Neutralization: Re-dissolve the residue in ethyl acetate. Slowly wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. Caution: CO₂ evolution will occur.

  • Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Isolation & Purification A Suspend 2-amino-6-fluorobenzoic acid in anhydrous Methanol B Cool to 0°C A->B   C Add SOCl₂ dropwise B->C Control exotherm D Reflux for 4-6h C->D Reaction E Concentrate under reduced pressure D->E Remove solvent F Dissolve in Ethyl Acetate E->F G Wash with NaHCO₃ (aq) F->G Neutralize H Dry (Na₂SO₄) & Concentrate G->H Isolate I Purify (Chromatography) H->I Final Product

Caption: Esterification of 2-amino-6-fluorobenzoic acid.

Spectroscopic Elucidation: A Predicted Profile

While a dedicated experimental spectrum for this compound is not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This predicted profile is invaluable for confirming the identity of the synthesized product. Spectral data for the parent acid provides a useful reference.[8][9]

¹H NMR Spectroscopy
  • Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.

  • Amine Protons (-NH₂): A broad singlet is expected around δ 5.0-6.0 ppm, which is exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as complex multiplets due to H-H and H-F coupling.

    • The proton at C5, para to the fluorine, will likely be a triplet of doublets (td).

    • The protons at C3 and C4 will be complex multiplets, likely in the range of δ 6.5-7.5 ppm. The ortho-coupling to fluorine (³JHF) is typically in the range of 8-10 Hz.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): Expected around δ 165-168 ppm.

  • Methyl Carbon (-OCH₃): Expected around δ 51-53 ppm.

  • Aromatic Carbons: Six distinct signals are expected.

    • C-F (C6): A large doublet with a ¹JCF coupling constant of approximately 240-250 Hz. This will be the most downfield aromatic carbon.

    • C-NH₂ (C2): The chemical shift will be significantly influenced by the amino group.

    • The remaining four aromatic carbons will show smaller C-F couplings (²JCF, ³JCF, ⁴JCF).

Infrared (IR) Spectroscopy
  • N-H Stretching: Two characteristic sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).[10]

  • C=O Stretching: A strong, sharp absorption band for the ester carbonyl is expected around 1710-1730 cm⁻¹.

  • C-F Stretching: A strong band is expected in the fingerprint region, typically around 1200-1300 cm⁻¹.

Protocol for Spectroscopic Data Acquisition

A standard protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.[11]

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Ensure the spectral width covers 0-12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. A spectral width of 0-220 ppm is standard. Due to the low natural abundance of ¹³C, a greater number of scans and a relaxation delay (e.g., 2 seconds) will be necessary.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and assign the chemical shifts relative to TMS.

Reactivity and Application in Medicinal Chemistry

This compound is a trifunctional synthon, with its reactivity dominated by the nucleophilic amino group, the electrophilic ester, and the fluorinated aromatic ring.

  • Amino Group: The primary amine is a potent nucleophile and can be readily acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles, a common motif in pharmaceuticals.

  • Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid or converted to an amide via aminolysis. This functional handle is crucial for peptide couplings or introducing further diversity.

  • Fluorinated Ring: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the entire ring. This substitution can block metabolic oxidation at that position, a key strategy for enhancing the pharmacokinetic profile of a drug candidate.

The parent compound, 2-amino-6-fluorobenzoic acid, and its derivatives are utilized as key intermediates in the synthesis of novel benzamides with potent neuroleptic activity and as precursors for potential atypical antipsychotic agents.[12] The specific substitution pattern of this compound makes it a valuable intermediate for building complex molecules where precise control over substitution is required.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, prudent laboratory practice dictates handling it with the precautions appropriate for its parent acid and related isomers.[13][14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[13][15]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

Always consult the most current SDS for related compounds and perform a thorough risk assessment before commencing any experimental work.

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-6-fluorobenzoate is a strategically important synthetic intermediate in the pharmaceutical and chemical industries. Its value stems from the unique interplay of its three core functional groups: a nucleophilic amino group, a hydrolyzable methyl ester, and an aromatic ring activated by a fluorine atom. This guide provides a comprehensive analysis of the compound's reactivity and stability profile, grounded in established chemical principles and contemporary research. We delve into the specific reactions at each functional site, paying special attention to the nuanced behavior of the fluorine substituent in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, this document outlines the compound's stability under various conditions—chemical, thermal, and photochemical—and provides field-proven protocols for its storage and handling. This whitepaper is intended for researchers, process chemists, and drug development professionals who utilize this versatile building block in their synthetic campaigns.

Introduction: A Versatile Fluorinated Synthon

In modern chemical synthesis, particularly within medicinal chemistry, the incorporation of fluorine atoms into organic molecules is a widely used strategy to enhance pharmacological profiles. Fluorine can improve metabolic stability, increase lipophilicity, and modulate the binding affinity of drug candidates.[1] this compound (and its parent acid) serves as a pivotal synthon, providing a scaffold that is readily elaborated into more complex, high-value compounds.[2] Its utility has been demonstrated in the development of novel anti-inflammatory agents, antimicrobial compounds, and other biologically active molecules.[2]

The reactivity of this molecule is not defined by a single functional group but by the collective electronic and steric effects of the ortho-disposed amino, fluoro, and methyl ester moieties. Understanding this intricate relationship is paramount for designing successful synthetic routes, predicting side reactions, and ensuring the long-term stability of the material. This guide aims to provide that understanding, moving beyond a simple datasheet to explain the causality behind the compound's chemical behavior.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by a benzene ring substituted with an amino group at C2, a fluorine atom at C6, and a methoxycarbonyl group at C1.

The key structural features influencing its reactivity are:

  • Amino Group (-NH₂): A primary aromatic amine, it acts as a potent nucleophile and a moderately activating, ortho-para directing group in electrophilic substitutions.

  • Fluoro Group (-F): The most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic attack but is crucial for activating it toward nucleophilic attack.

  • Methyl Ester (-COOCH₃): An electron-withdrawing group that deactivates the ring towards electrophilic substitution. It is susceptible to nucleophilic acyl substitution, primarily hydrolysis. The ortho-positioning of the amino and fluoro groups provides significant steric hindrance around this site.

A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 86505-94-4[3]
Molecular Formula C₈H₈FNO₂[4]
Molecular Weight 169.15 g/mol [5]
Appearance Light yellow solid[2]
Melting Point 167-169 °C (for parent acid)[2]
Comprehensive Reactivity Profile

The molecule's functionality allows for selective transformations at three distinct sites. The choice of reagents and reaction conditions determines the outcome.

cluster_main Reactivity Profile of this compound cluster_sites Reactive Sites cluster_reactions Reaction Classes M2A6F This compound Amino Amino Group (-NH2) M2A6F->Amino Aromatic Aromatic Ring M2A6F->Aromatic Ester Ester Group (-COOCH3) M2A6F->Ester Acylation N-Acylation / Alkylation Amino->Acylation Diazotization Diazotization Amino->Diazotization Cyclization Heterocycle Formation Amino->Cyclization SNAr Nucleophilic Aromatic Substitution (SNAr) Aromatic->SNAr Hydrolysis Hydrolysis Ester->Hydrolysis Ester->Cyclization

Caption: Overview of reactive sites and corresponding reaction classes.

3.1 Reactions at the Amino Group

The primary amine is a strong nucleophile and readily participates in standard amine chemistry.

  • N-Acylation and N-Alkylation: The amino group can be easily acylated using acid chlorides or anhydrides and alkylated with alkyl halides. These reactions are fundamental for protecting the amine or for building more complex molecular architectures.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions. A patent describing the diazotization of a structurally similar compound highlights this pathway's utility.[6]

3.2 Reactions on the Aromatic Ring: The Role of Fluorine

The fluorine atom at C6 dictates the primary reactivity of the aromatic ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .

This is counterintuitive to electrophilic aromatic substitution typically seen with benzene derivatives. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

A Aryl Fluoride + Nucleophile (Nu-) B Step 1: Nucleophilic Attack (Rate-Determining) A->B Addition C Formation of Meisenheimer Complex (Resonance Stabilized Anion) B->C D Step 2: Elimination of Fluoride Ion C->D Aromaticity Restored E Substituted Product + Fluoride Ion (F-) D->E

Caption: The Addition-Elimination mechanism of SNAr.

Causality and Field Insights:

  • Leaving Group Ability: In SNAr reactions, the typical halide leaving group trend is reversed: F > Cl > Br > I.[8] This is because the rate-determining step is the initial attack by the nucleophile. Fluorine's intense electronegativity makes the attached carbon highly electrophilic and thus more susceptible to attack, stabilizing the transition state leading to the Meisenheimer complex.[8][9]

  • Electronic Effects: For SNAr to be efficient, the aromatic ring must be electron-deficient, typically requiring strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex.[7] In this compound, the amino group is electron-donating, which is unfavorable for SNAr. However, the ester group and the fluorine's own inductive effect partially counteract this. Therefore, forcing conditions or highly potent nucleophiles, such as organolithium or Grignard reagents, may be required to displace the fluorine.[10]

3.3 Reactions at the Methyl Ester Group

The ester functionality is primarily susceptible to hydrolysis.

  • Base-Mediated Hydrolysis (Saponification): This is typically an irreversible process where a hydroxide ion attacks the carbonyl carbon. However, the ortho-amino and, particularly, the ortho-fluoro groups create significant steric hindrance. This hindrance can dramatically slow the rate of hydrolysis compared to unhindered benzoates. In extremely hindered cases, such as with methyl 2,4,6-trimethylbenzoate, the reaction can be forced to proceed through an unusual SN2 attack on the methyl group (BAl2 mechanism) rather than the standard attack at the acyl carbon (BAc2 mechanism).[11] While less likely to be the exclusive pathway here, this principle underscores the reduced reactivity of the ester due to its steric environment.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. It also suffers from the steric hindrance mentioned above.

Stability and Degradation Profile

Proper storage and handling are critical to maintain the integrity of this compound.

4.1 Chemical Stability and Incompatibilities

The compound is generally stable under neutral, anhydrous conditions at ambient temperature.[12] However, its functional groups make it incompatible with certain classes of reagents.

  • Strong Oxidizing Agents: The amino group can be oxidized.[12]

  • Strong Bases: Can induce hydrolysis of the ester group.[12]

  • Strong Acids, Acid Chlorides, Acid Anhydrides: Will react with the nucleophilic amino group.[13]

4.2 Thermal and Photostability
  • Photostability: The influence of fluorination on photostability is complex. On one hand, introducing electron-withdrawing fluorine atoms can lower the HOMO and LUMO energy levels of the aromatic core, which can lead to a more stable excited state and improved photostability.[15][16] On the other hand, studies on various fluorinated pharmaceuticals have shown that aryl-fluorine bonds can undergo photolytic cleavage, leading to defluorination and the formation of degradation products.[17][18] Therefore, it is prudent to protect the compound from prolonged exposure to UV or high-intensity light.

4.3 Recommended Storage and Handling Workflow

Based on the compound's reactivity and stability, the following workflow is recommended for its storage and handling.

Start Receiving Material Check1 Assess Purity (e.g., HPLC, NMR) Start->Check1 Store Store in Tightly Sealed Container Under Inert Gas (N2 or Ar) Refrigerate (0-8 °C) Protect from Light Check1->Store Purity OK Use Handling for Reaction Store->Use Handle Dispense in Ventilated Area (Fume Hood) Use PPE (Gloves, Goggles) Avoid Incompatible Materials (Strong Acids/Bases, Oxidizers) Use->Handle End Reaction Setup Handle->End

Caption: Recommended workflow for storage and handling.

Exemplary Experimental Protocol: N-Acetylation

This protocol describes a standard procedure for the N-acetylation of this compound, a common reaction to protect the amino group or synthesize an amide derivative.

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Acetyl Chloride or Acetic Anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Methodology:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 - 1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution via an addition funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, Methyl 2-(acetylamino)-6-fluorobenzoate, can be purified by recrystallization or column chromatography on silica gel if necessary.

Conclusion

This compound is a compound of significant synthetic potential, characterized by a well-defined yet nuanced reactivity profile. The nucleophilic amino group and hydrolyzable ester offer classical handles for molecular elaboration, while the fluorine atom activates the aromatic ring for nucleophilic substitution—a key transformation for this class of molecules. However, steric hindrance from the ortho substituents moderates the reactivity of the ester and must be considered during reaction design. The compound's stability profile necessitates storage in a cool, dry, dark, and inert environment, with careful avoidance of strong acids, bases, and oxidizing agents. By understanding and leveraging these distinct chemical properties, researchers can effectively utilize this valuable building block to advance innovations in drug discovery and materials science.

References

A Technical Guide to the Solubility Assessment of Methyl 2-amino-6-fluorobenzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for characterizing the solubility of Methyl 2-amino-6-fluorobenzoate, a critical parameter for its potential development as a pharmaceutical intermediate or active ingredient. Recognizing that solubility is a cornerstone of a compound's druggability—influencing everything from bioavailability to formulation—this document offers both the theoretical underpinnings and practical methodologies for its rigorous assessment. While specific quantitative solubility data for this compound is not publicly available, this guide will equip researchers with the expertise to generate this crucial data in a reliable and reproducible manner.

The Imperative of Solubility in Drug Development

The solubility of a compound dictates its ability to dissolve in a solvent to form a homogeneous solution. In the pharmaceutical context, aqueous solubility is paramount as it governs the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.[1][2] A compound with poor aqueous solubility is likely to exhibit low bioavailability, leading to suboptimal therapeutic efficacy and increased variability between patients.[3] Therefore, a thorough understanding of a compound's solubility in various media is essential from the earliest stages of drug discovery and development.[1][3]

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to interpreting its solubility behavior. For this compound (CAS No: 86505-94-4), the following parameters are key to its characterization.[4] While some data for the exact molecule is sparse, properties of the parent acid, 2-Amino-6-fluorobenzoic acid, and other isomers can provide valuable insights.

PropertyValue (or for related compounds)Significance in Solubility Assessment
Molecular Formula C₈H₈FNO₂Provides the elemental composition.
Molecular Weight 169.15 g/mol Influences diffusion and dissolution rates.
Melting Point For 2-Amino-6-fluorobenzoic acid: 167-169 °C[5]A high melting point can correlate with lower solubility due to strong crystal lattice energy.
pKa Not available. For an aminobenzoic acid, both an acidic (carboxylic acid) and a basic (amino) pKa would be expected.The ionization state of the molecule at a given pH dramatically affects its aqueous solubility.[6]
LogP (Predicted) Not available. Isomers suggest a LogP in the range of 1-2.Indicates the lipophilicity of the compound. A higher LogP generally corresponds to lower aqueous solubility.
Appearance Solid (based on related compounds)The physical form is important for handling during solubility experiments.

Thermodynamic Solubility Determination: The Shake-Flask Method (ICH Guideline)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[2][7] This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature, where the solution is in equilibrium with the solid drug.[6]

Rationale Behind the Shake-Flask Method

The core principle of this method is to allow a surplus of the solid compound to reach equilibrium with the solvent over a defined period. This ensures that the solvent is fully saturated with the solute. By measuring the concentration of the solute in the liquid phase, we obtain the thermodynamic solubility. The extended incubation time (typically 24-72 hours) allows for the dissolution of the solid and the establishment of a stable equilibrium.[6]

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.[3]

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration readings.

  • Dilution: Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).

Visualization of the Shake-Flask Workflow

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid This compound to vial B Add precise volume of solvent A->B C Seal and shake at constant temperature (24-72 hours) B->C D Settle or centrifuge to pellet excess solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC-UV) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification

A robust and validated analytical method is essential for accurately determining the concentration of the dissolved compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method with UV detection is typically suitable for aromatic compounds like this compound.

Typical HPLC Parameters:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a wavelength of maximum absorbance for the compound.

A calibration curve must be constructed using standards of known concentrations to ensure accurate quantification.

UV-Vis Spectroscopy

For a more rapid, high-throughput screening approach, UV-Vis spectroscopy can be employed. This method is simpler but may be less specific than HPLC. A calibration curve is generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).

Interpreting and Reporting Solubility Data

Solubility should be reported in standard units such as mg/mL or µg/mL. It is crucial to specify the solvent system (including pH for aqueous buffers) and the temperature at which the measurement was conducted. When investigating pH-dependent solubility, a profile of solubility versus pH should be generated, which is invaluable for predicting the compound's behavior in the gastrointestinal tract.

Logical Framework for Solubility Assessment

The decision-making process for solubility assessment follows a logical progression from initial screening to in-depth characterization.

SolubilityLogic A Compound Synthesis (this compound) B Physicochemical Characterization (MW, MP, LogP, pKa) A->B C Kinetic Solubility Screen (High-Throughput) B->C Initial Assessment D Thermodynamic Solubility (Shake-Flask Method) C->D If promising or required E pH-Solubility Profile D->E Aqueous Buffers F Formulation Development E->F Informed Decisions

Caption: Logical progression for assessing compound solubility.

Conclusion

While direct solubility data for this compound is not readily found in the literature, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed protocols for the shake-flask method and employing validated analytical techniques, researchers can generate the high-quality, reliable solubility data that is indispensable for advancing a compound through the drug development pipeline. This systematic approach ensures that decisions regarding lead optimization and formulation are based on a solid understanding of the compound's fundamental physicochemical properties.

References

A Technical Guide to the Material Safety of Methyl 2-amino-6-fluorobenzoate for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the material safety profile for Methyl 2-amino-6-fluorobenzoate (CAS No. 86505-94-4), a key building block in contemporary pharmaceutical and chemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to explain the causality behind safety protocols. By understanding the "why," scientific teams can foster a more robust and intuitive culture of safety.

It is critical to note that comprehensive toxicological and ecological data for this specific isomer are not extensively published. Therefore, this guide synthesizes information from its structural analogs, such as other aminofluorobenzoic acid derivatives, to establish a conservative and proactive safety framework.[1][2][3] All handling and emergency procedures should be based on the assumption that this compound presents hazards similar to its closely related chemical cousins.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ester containing both an amine and a fluorine substituent on the benzene ring. These functional groups are crucial to its utility in synthesis but also dictate its potential reactivity and physiological effects. The fluorine atom can enhance metabolic stability and binding affinity in target molecules, while the aromatic amine group is a common pharmacophore that also requires careful handling due to potential toxicity.

PropertyValueSource
Chemical Name This compound
Synonyms 2-Amino-6-fluorobenzoic acid methyl ester-
CAS Number 86505-94-4
Molecular Formula C₈H₈FNO₂[4]
Molecular Weight 169.15 g/mol
Appearance Solid (form may vary)

Hazard Identification and Risk Profile

Based on data from structurally related compounds, this compound should be handled as a hazardous substance.[1][2][3] The primary risks are associated with irritation to the skin, eyes, and respiratory system, with a potential for harm if ingested.

Globally Harmonized System (GHS) Classification (Anticipated)

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[1][2][3]

GHS Label Elements

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements: H302, H315, H319, H335 Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501.[1][2][3]

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a rapid overview for emergency responders. While a specific rating for this compound is not available, the rating for the related isomer Methyl 3-amino-2-fluorobenzoate is provided here as a crucial reference point.[2]

NFPA_704_Diamond health 3 flammability 1 reactivity 0 special

Caption: NFPA 704 rating for a related isomer, Methyl 3-amino-2-fluorobenzoate.[2]

  • Health (Blue = 3): Short exposure could cause serious temporary or residual injury. This underscores the need for robust PPE and immediate first aid upon exposure.[2]

  • Flammability (Red = 1): Must be preheated before ignition can occur. While not highly flammable, sources of ignition should still be managed.[2]

  • Instability/Reactivity (Yellow = 0): Normally stable, even under fire conditions, and not reactive with water. This indicates a low risk of hazardous polymerization or decomposition under standard lab conditions.[2]

  • Special Hazards (White): No special hazards noted.

Proactive Exposure Control and Personal Protection

A multi-layered approach to safety, prioritizing the elimination or reduction of hazards at their source, is essential. This is best represented by the Hierarchy of Controls model.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

  • Engineering Controls: The primary line of defense.

    • Fume Hood: All weighing, transferring, and reaction work must be conducted inside a certified chemical fume hood. This is non-negotiable due to the compound's potential to cause respiratory irritation and the risk of inhaling fine dust particles.[3][5]

    • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.

    • Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly.[2][3]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before work begins.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

    • Eye and Face Protection: Wear chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

    • Skin Protection:

      • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.[7]

      • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

    • Respiratory Protection: If engineering controls are not sufficient or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7]

Safe Handling, Storage, and Incompatibility

Meticulous handling and storage practices are fundamental to preventing exposure and ensuring chemical stability.

Step-by-Step Handling Protocol
  • Preparation: Verify the fume hood is operational. Ensure a chemical spill kit is accessible. Designate a specific area within the hood for the handling procedure.

  • PPE: Don all required PPE (goggles, face shield, gloves, lab coat) before handling the primary container.

  • Dispensing: Handle as a solid to avoid generating dust. Use spatulas to carefully transfer the material. If the material is a fine powder, techniques such as gentle scooping rather than pouring should be employed.

  • Reaction Setup: Keep all containers tightly sealed when not in use. If heating, use a controlled heating mantle and ensure the apparatus is properly vented.

  • Post-Handling: Thoroughly decontaminate the work area, including spatulas and any other equipment. Wash hands thoroughly with soap and water after removing gloves.[1][3]

Storage Protocol
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5] Some related compounds recommend storage in a freezer under an inert atmosphere to maximize long-term stability.[8][9]

  • Location: Store locked up in a designated area for hazardous chemicals, away from incompatible materials.[1][3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2][3] These materials can react exothermically or degrade the compound, potentially creating hazardous byproducts.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][3][10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Accidental Release and Spill Protocol

A systematic response to a spill is critical to ensure personnel safety and prevent environmental contamination.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain Spill (Use inert absorbent like sand or vermiculite) ppe->contain collect Collect Material (Sweep up, place in sealed container) contain->collect decontaminate Decontaminate Area (Wash with soap and water) collect->decontaminate dispose Dispose of Waste (As hazardous material) decontaminate->dispose end Incident Reported dispose->end

Caption: A workflow for responding to a laboratory spill of this compound.

Toxicological and Ecological Profile

Toxicological Information Specific acute and chronic toxicity data for this compound are lacking. The toxicological properties have not been fully investigated.[3][7] However, the presence of the aromatic amine functional group suggests that the potential for systemic effects and sensitization should not be discounted. All handling should proceed with the assumption that the compound is toxic.

Ecological Information No specific ecotoxicity data is available.[3][6] As a standard precautionary measure, the compound should not be allowed to enter drains, soil, or waterways to prevent potential environmental harm.[1][3] All waste must be collected and disposed of according to regulations.

Disposal Considerations

This material and its container must be disposed of as hazardous waste.

  • Method: Disposal should be carried out by a licensed professional waste disposal service.[1][7] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5][7]

  • Regulations: Users must comply with all local, state, and federal regulations regarding hazardous waste disposal. Do not dispose of this chemical in standard laboratory trash or down the sewer.[5][6]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of as solid waste.[5][6]

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Methyl 2-amino-6-fluorobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-6-fluorobenzoate is a versatile and highly valuable building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic amine, an electrophilic ester, and a strategically placed fluorine atom, allows for a diverse array of chemical transformations. The fluorine substituent not only modulates the electronic properties and reactivity of the aromatic ring but also often imparts desirable pharmacokinetic properties in the resulting bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of heterocyclic scaffolds, kinase inhibitors, and other complex molecular architectures. We present field-proven insights into reaction mechanisms, step-by-step protocols for key transformations, and data-driven discussions to empower researchers in leveraging this intermediate to its full potential.

Introduction: A Multifunctional Building Block

This compound, with the chemical structure C₈H₈FNO₂, serves as a cornerstone intermediate for the synthesis of a multitude of complex organic molecules.[1] The strategic placement of the amino, fluoro, and methyl ester groups on the benzene ring offers a unique combination of reactivity and steric influence. The electron-withdrawing nature of the fluorine atom and the ester group deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating the amino group for nucleophilic attack. This electronic interplay is fundamental to its utility in constructing diverse molecular frameworks.

The parent compound, 2-Amino-6-fluorobenzoic acid, is a recognized precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] The ester form, this compound, provides a protected carboxylic acid functionality, allowing for selective reactions at the amino group before subsequent hydrolysis or transformation of the ester. This controlled reactivity is a key advantage in multi-step synthetic sequences.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₈FNO₂
Molecular Weight169.15 g/mol
AppearanceSolid
CAS Number50649-63-3

Core Applications in Heterocyclic Synthesis

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. The ortho-relationship of the amino and ester groups facilitates cyclization reactions to form fused ring systems.

Synthesis of Fluorinated Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3] The synthesis of 6-fluoro-2-aminobenzothiazole derivatives can be achieved from precursors like this compound. While a direct conversion might involve multiple steps, the underlying principle relies on the reactivity of the aniline moiety.

A general approach involves the reaction of an appropriately substituted aminothiophenol with a cyclizing agent. Alternatively, direct thiocyanation of the aniline followed by cyclization can yield the desired benzothiazole core. The fluorine atom at the 6-position of the resulting benzothiazole can significantly enhance its biological efficacy.

Precursor to Quinolones and Acridones

The ortho-amino-ester functionality is a classic precursor for the construction of quinolone and acridone scaffolds. Through reactions like the Friedländer annulation or Conrad-Limpach synthesis, this compound can be reacted with β-ketoesters or related compounds to form the core of these important heterocyclic systems. The fluorine substituent can influence the regioselectivity of these cyclizations and the properties of the final products.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.[4][6] this compound and its derivatives are valuable intermediates in the synthesis of several kinase inhibitors.

Case Study: Synthesis of Dabrafenib Intermediate

While Methyl 3-amino-2-fluorobenzoate is a direct precursor for the kinase inhibitor Dabrafenib, understanding its synthesis highlights the importance of fluorinated aminobenzoate isomers.[7][8] The synthesis of such intermediates often involves multi-step processes where the strategic placement of fluorine and amino groups is critical for the final coupling reactions that assemble the drug molecule.[8] The principles applied in the synthesis of these isomers are directly relevant to the utilization of this compound in analogous drug discovery campaigns.

The general workflow for incorporating such an intermediate into a kinase inhibitor synthesis often involves an initial amide bond formation followed by a palladium-catalyzed cross-coupling reaction.

Workflow for Amide Coupling and Cross-Coupling

G cluster_0 Amide Bond Formation cluster_1 Cross-Coupling Reaction Start This compound Coupling Amide Coupling (e.g., HATU, EDCI) Start->Coupling Reagent1 Carboxylic Acid (R-COOH) Reagent1->Coupling Intermediate1 N-Acylated Intermediate Coupling->Intermediate1 Coupling2 Suzuki or Stille Coupling (Pd Catalyst, Base) Intermediate1->Coupling2 Reagent2 Aryl/Heteroaryl Boronic Acid or Stannane Reagent2->Coupling2 Product Final Kinase Inhibitor Scaffold Coupling2->Product

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are representative examples of reactions involving aminobenzoate derivatives and are intended to serve as a guide for researchers. Optimization may be required for specific substrates and scales.

Protocol 1: General Procedure for N-Acylation

This protocol describes a standard method for the acylation of the amino group of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a solution of this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) at room temperature under a nitrogen atmosphere.

  • Add HATU (1.2 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Causality and Trustworthiness: The use of HATU as a coupling reagent is effective for forming amide bonds, even with sterically hindered or electronically deactivated anilines. The basic workup is crucial to remove the acidic byproducts and unreacted carboxylic acid, ensuring the purity of the final product.

Protocol 2: Representative Suzuki Cross-Coupling

This protocol outlines a general procedure for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds. While this example uses a bromo-substituted analog for clarity, the principles are applicable to triflate-activated systems derived from related phenols.

Materials:

  • N-protected Methyl 2-bromo-6-fluorobenzoate derivative (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • In a round-bottom flask, combine the N-protected Methyl 2-bromo-6-fluorobenzoate derivative (1.0 equivalent), aryl boronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the coupled product.

Expertise and Experience: The choice of a palladium catalyst and base is critical for the success of a Suzuki coupling. Pd(PPh₃)₄ is a robust catalyst for a wide range of substrates. The use of an aqueous base like potassium carbonate is standard and effective. Degassing the solvent is essential to prevent oxidation of the palladium catalyst, which would lead to catalyst deactivation and lower yields.

Logical Relationship of Synthetic Steps

Caption: Sequential logic in utilizing the building block.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its unique electronic and structural features provide a reliable platform for the construction of complex and biologically relevant molecules, particularly heterocyclic systems and kinase inhibitors. A thorough understanding of its reactivity and the appropriate selection of reaction conditions, as outlined in this guide, are paramount to successfully leveraging this building block in research and development. The protocols and workflows presented herein serve as a validated starting point for chemists to innovate and advance the fields of medicinal chemistry and materials science.

References

The Synthetic Utility of Methyl 2-amino-6-fluorobenzoate in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Fluorinated Anthranilate Building Block

Methyl 2-amino-6-fluorobenzoate is a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of an amino group, a methyl ester, and a fluorine atom on the benzene ring provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent amino group and the aromatic ring, often leading to regioselective reactions and imparting unique physicochemical properties to the resulting heterocyclic systems. This makes it a particularly attractive building block in medicinal chemistry for the development of novel therapeutic agents.[1] This document provides detailed application notes and protocols for the synthesis of several key heterocyclic scaffolds using this compound.

I. Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2] The general and most common approach to synthesizing this scaffold involves the reaction of an anthranilic acid derivative with a suitable one-carbon source.[3]

A. Reaction Principle: Niementowski Reaction and its Variations

The synthesis of quinazolinones from anthranilic acid derivatives can be achieved through various methods, with the Niementowski reaction being a classic approach. This reaction typically involves the condensation of an anthranilic acid or its ester with an amide.[2] In the case of this compound, the reaction with formamide provides a direct route to the corresponding 8-fluoroquinazolin-4(3H)-one. The fluorine atom at the 6-position of the starting material ultimately resides at the 8-position of the quinazolinone ring system.

B. Workflow for the Synthesis of 8-Fluoroquinazolin-4(3H)-one

Synthesis_of_8_Fluoroquinazolin_4_3H_one start This compound + Formamide reaction Heating (e.g., 130-150 °C) start->reaction intermediate Intermediate Formation (Amide Condensation) reaction->intermediate cyclization Intramolecular Cyclization (Methanol Elimination) intermediate->cyclization product 8-Fluoroquinazolin-4(3H)-one cyclization->product workup Work-up (Cooling, Precipitation, Filtration) product->workup purification Purification (Recrystallization) workup->purification

Figure 1. General workflow for the synthesis of 8-Fluoroquinazolin-4(3H)-one.

C. Detailed Experimental Protocol

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and formamide (4.0 eq).

  • Heat the reaction mixture to 130-150°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product.

  • For further purification, recrystallize the crude solid from a suitable solvent such as ethanol.

D. Data Summary
Starting MaterialReagentProductTypical Yield
This compoundFormamide8-Fluoroquinazolin-4(3H)-one~85-95%

II. Synthesis of Acridone Derivatives

Acridone alkaloids are a significant class of natural products and synthetic compounds that possess a wide range of biological activities, including antitumor, antiviral, and antimalarial properties.[4] The core acridone scaffold can be synthesized through the cyclization of N-phenylanthranilic acids.

A. Reaction Principle: Ullmann Condensation followed by Cyclization

The synthesis of acridones from this compound involves a two-step process. The first step is an Ullmann condensation with a substituted halobenzene to form an N-arylanthranilate intermediate. Subsequent intramolecular Friedel-Crafts acylation, typically acid-catalyzed, leads to the formation of the tricyclic acridone ring system. The fluorine atom's position on the final acridone will depend on the substitution pattern of the aryl halide used in the Ullmann condensation.

B. Workflow for the Synthesis of a Fluorinated Acridone Derivative

Synthesis_of_Fluorinated_Acridone start This compound + Aryl Halide ullmann Ullmann Condensation (Cu catalyst, base) start->ullmann intermediate N-Aryl Anthranilate Ester ullmann->intermediate saponification Saponification (e.g., NaOH, H2O/EtOH) intermediate->saponification acid_intermediate N-Aryl Anthranilic Acid saponification->acid_intermediate cyclization Intramolecular Cyclization (e.g., H2SO4 or PPA) acid_intermediate->cyclization product Fluorinated Acridone cyclization->product

Figure 2. General workflow for the synthesis of a fluorinated acridone derivative.

C. Detailed Experimental Protocol

Step 1: Synthesis of Methyl N-aryl-2-amino-6-fluorobenzoate (Ullmann Condensation)

  • To a mixture of this compound (1.0 eq), the desired aryl halide (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in a suitable solvent like DMF, add a catalytic amount of copper powder or a copper(I) salt.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Saponification to N-aryl-2-amino-6-fluorobenzoic acid

  • Dissolve the ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and acidify it with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry.

Step 3: Intramolecular Cyclization to the Acridone

  • Add the N-aryl-2-amino-6-fluorobenzoic acid to a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Heat the mixture, for instance on a steam bath, for a few hours.[5]

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Collect the precipitated acridone by filtration, wash it with water, and then with a dilute sodium bicarbonate solution.

  • Dry the crude product and purify by recrystallization.

III. Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant effects.[6] The synthesis of the 1,4-benzodiazepine core often involves the construction of the seven-membered diazepine ring from an appropriately substituted 2-aminobenzophenone precursor.[7]

A. Reaction Principle: Multi-step Synthesis via a 2-Aminobenzophenone Intermediate

The synthesis of a benzodiazepine derivative from this compound first requires its conversion to a 2-aminobenzophenone. This can be achieved through a Friedel-Crafts acylation of an appropriate aromatic compound with a derivative of 2-amino-6-fluorobenzoic acid, or through other coupling methodologies. The resulting 2-aminobenzophenone can then be elaborated to the benzodiazepine ring system.

B. Generalized Workflow for Benzodiazepine Synthesis

Benzodiazepine_Synthesis start This compound protection Amine Protection (e.g., Acylation) start->protection protected_anthranilate Protected Anthranilate protection->protected_anthranilate activation Acid Chloride Formation (e.g., SOCl2) protected_anthranilate->activation acid_chloride Acid Chloride Derivative activation->acid_chloride friedel_crafts Friedel-Crafts Acylation (with an arene, e.g., benzene) acid_chloride->friedel_crafts protected_benzophenone Protected 2-Aminobenzophenone friedel_crafts->protected_benzophenone deprotection Deprotection protected_benzophenone->deprotection aminobenzophenone 2-Aminobenzophenone Derivative deprotection->aminobenzophenone ring_formation Reaction with an Amino Acid or α-Haloacetyl Halide followed by Cyclization aminobenzophenone->ring_formation benzodiazepine Benzodiazepine Derivative ring_formation->benzodiazepine

Figure 3. Generalized workflow for the synthesis of a benzodiazepine derivative.

C. Conceptual Protocol Outline
  • Protection of the Amino Group: The amino group of this compound is first protected, for example, by acetylation with acetic anhydride, to prevent side reactions in the subsequent steps.

  • Formation of an Acylating Agent: The methyl ester of the protected anthranilate is hydrolyzed to the corresponding carboxylic acid, which is then converted to a more reactive acylating agent, such as an acid chloride, using thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: The acid chloride is then reacted with an aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the protected 2-aminobenzophenone.

  • Deprotection: The protecting group on the amino function is removed to yield the 2-aminobenzophenone intermediate.

  • Diazepine Ring Formation: The 2-aminobenzophenone is then reacted with a suitable reagent to form the seven-membered ring. A common method involves reaction with an amino acid ester in the presence of a coupling agent, followed by cyclization. Alternatively, reaction with an α-haloacetyl halide followed by treatment with ammonia can also yield the benzodiazepine core.[8]

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and workflows outlined in this document provide a foundation for researchers to explore the rich chemistry of this fluorinated building block. The presence of the fluorine atom not only influences the course of chemical reactions but can also significantly enhance the biological activity and pharmacokinetic properties of the final products, making it a key component in modern drug discovery efforts.

References

The Strategic Role of Methyl 2-amino-6-fluorobenzoate in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Among the vast array of fluorinated building blocks, ortho-amino fluorinated benzoic acid esters, such as Methyl 2-amino-6-fluorobenzoate, have emerged as particularly valuable synthons for the construction of complex heterocyclic systems at the core of numerous therapeutic agents.

This guide provides an in-depth exploration of the applications of this compound in drug discovery and development. We will delve into its role as a key intermediate in the synthesis of privileged scaffolds, such as quinazolinones and benzoxazinones, which are prominent in oncology and other therapeutic areas. Furthermore, we will present detailed, field-proven protocols for its use in common synthetic transformations, offering insights into the causality behind experimental choices and providing a framework for the rational design of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 86505-94-4
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 45-49 °C
Solubility Soluble in methanol, ethanol, DMSO, and most organic solvents

The presence of the fluorine atom ortho to the amino group significantly influences the electronic and steric environment of the molecule. The electron-withdrawing nature of fluorine modulates the pKa of the amino group, impacting its nucleophilicity in subsequent reactions. This electronic effect, combined with the steric hindrance provided by the fluorine atom, can also influence the regioselectivity of certain reactions.

Core Applications in Drug Discovery: A Gateway to Privileged Scaffolds

This compound is a versatile precursor for the synthesis of a variety of heterocyclic scaffolds that are frequently found in biologically active molecules. Two of the most prominent applications are the synthesis of quinazolinones and benzoxazinones.

Synthesis of Fluorinated Quinazolinones: Scaffolds for Kinase and PARP Inhibitors

Quinazolinones are a class of fused heterocyclic compounds that form the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. Their rigid, planar structure allows for specific interactions with the active sites of enzymes like kinases and poly(ADP-ribose) polymerase (PARP). The introduction of a fluorine atom onto the quinazolinone scaffold, facilitated by the use of this compound, can enhance the therapeutic properties of these inhibitors.

While specific patents directly citing the use of this compound in the synthesis of marketed drugs are not always publicly detailed, the structural motif is highly relevant. For instance, the core of many kinase inhibitors features a substituted aminopyrimidine ring fused to a benzene ring, a structure readily accessible from quinazolinone intermediates.[3][4][5][6] Similarly, the development of PARP inhibitors has involved scaffolds that can be conceptually derived from fluorinated anthranilic acid derivatives.[7][8][9]

Below is a generalized workflow for the synthesis of fluorinated quinazolinones from this compound.

Caption: General workflow for the synthesis of fluorinated quinazolinones.

Protocol 1: Synthesis of 8-Fluoro-2-substituted-quinazolin-4(3H)-one

This protocol outlines a general, two-step procedure for the synthesis of 8-fluoro-quinazolin-4(3H)-ones, which are valuable intermediates for further elaboration into more complex drug candidates.

Step 1: Synthesis of the Benzoxazinone Intermediate

The initial step involves the reaction of this compound with an acyl chloride or anhydride to form a benzoxazinone. This intermediate is often more stable and easier to handle than the corresponding N-acyl anthranilate.[10][11]

Materials:

  • This compound

  • Anhydrous pyridine

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoxazinone.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is crucial to prevent the hydrolysis of the acyl chloride/anhydride and the resulting benzoxazinone.

  • Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • The aqueous workup is designed to remove excess reagents and byproducts.

Step 2: Conversion to the Quinazolinone

The benzoxazinone intermediate is then reacted with an amine or ammonia source to form the corresponding quinazolinone.

Materials:

  • 8-Fluoro-2-substituted-4H-3,1-benzoxazin-4-one (from Step 1)

  • Ammonium acetate or a primary amine

  • Glacial acetic acid or another suitable high-boiling solvent

Procedure:

  • Combine the benzoxazinone (1.0 eq) and ammonium acetate (5.0 eq) or the primary amine (1.2 eq) in a flask equipped with a reflux condenser.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (typically 120-140 °C) for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 8-fluoro-2-substituted-quinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • The use of a high-boiling solvent like acetic acid is necessary to provide the thermal energy required for the ring-opening and subsequent cyclization to the quinazolinone.

  • An excess of the ammonia source is often used to drive the reaction to completion.

  • Precipitation in ice-water is an effective method for isolating the product from the reaction mixture.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the fluorine atom at the 6-position of the original benzoate (which becomes the 8-position in the resulting quinazolinone) can have a profound impact on the biological activity of the final compound. While specific SAR data for a wide range of derivatives of this compound is proprietary to the institutions that develop them, we can extrapolate from general principles and related scaffolds.

  • Modulation of pKa: The electron-withdrawing fluorine atom can lower the pKa of adjacent nitrogen atoms in the heterocyclic ring system. This can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interactions with the target protein.

  • Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to enhanced binding affinity.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life.

  • Conformational Control: The steric bulk of the fluorine atom, though small, can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

Caption: Key SAR contributions of the 6-fluoro substituent.

Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of synthesized compounds.

Protocol 2: Analytical HPLC Method for Reaction Monitoring and Purity Assessment

This protocol provides a general reversed-phase HPLC method suitable for monitoring the progress of reactions involving this compound and for assessing the purity of the final products.

Instrumentation and Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve a small amount of the sample (crude reaction mixture or purified product) in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to an approximate concentration of 0.1-1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation:

  • The retention time of this compound will be shorter than its more lipophilic products.

  • The appearance of new peaks and the disappearance of the starting material peak will indicate the progress of the reaction.

  • The purity of the final product can be estimated by the relative area of the main peak. For accurate quantification, a calibration curve with a reference standard should be prepared.[12][13]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

¹H and ¹³C NMR:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the amino protons (which may be broad), and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals (J-coupling).

  • ¹³C NMR: The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.[1][2]

Mass Spectrometry:

  • Electrospray ionization (ESI) is a suitable method for the analysis of these compounds.

  • The molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) will confirm the molecular weight of the synthesized compound.

Conclusion

This compound is a strategically important building block in drug discovery, offering a reliable entry point to a diverse range of biologically active heterocyclic compounds. Its unique substitution pattern, featuring a fluorine atom ortho to the amino group, provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of their lead compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile synthon in their quest for novel and improved therapeutics.

References

Application Notes and Protocols for Coupling Reactions of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of a Versatile Building Block

Methyl 2-amino-6-fluorobenzoate stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifunctional arrangement—a nucleophilic amine, an ester handle for further derivatization, and a fluorine atom—offers a rich platform for molecular diversification. The fluorine substituent, in particular, can profoundly influence molecular conformation, pKa, metabolic stability, and binding interactions, making this scaffold highly desirable in drug design.

However, the very features that make this molecule attractive also present significant synthetic hurdles. The 2,6-disubstitution pattern creates considerable steric hindrance around the amine and the aromatic ring. Furthermore, the electron-withdrawing nature of the fluorine atom and the methyl ester deactivates the aromatic system, while the ortho-amino group can act as a coordinating poison to metal catalysts.

This guide, designed for the practicing chemist, provides an in-depth exploration of key coupling reactions involving this compound and its derivatives. Moving beyond simple procedural lists, we dissect the causality behind protocol choices, offering detailed, field-proven methodologies for C-N and C-C bond formation, as well as amide coupling. The protocols herein are presented as self-validating systems, grounded in authoritative literature to ensure both reliability and reproducibility.

I. Buchwald-Hartwig C-N Coupling: Synthesizing N-Aryl Anthranilate Derivatives

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of N-aryl anthranilate derivatives from this compound.[1][2] These products are key precursors to medicinally important heterocyclic scaffolds such as acridones.[3][4]

The primary challenge in this transformation is overcoming the steric hindrance imposed by the ortho-fluoro and ortho-amino groups. This necessitates the use of specialized, bulky, and electron-rich phosphine ligands that promote the crucial reductive elimination step and prevent catalyst inhibition.[5][6]

Mechanistic Rationale

The catalytic cycle, illustrated below, begins with the oxidative addition of an aryl halide to a Pd(0) complex. The sterically demanding nature of the 2,6-disubstituted aniline makes the subsequent amine binding and deprotonation steps critical. A strong, non-nucleophilic base is often required. The final, and often rate-limiting, reductive elimination step is facilitated by bulky, electron-rich ligands that create a more coordinatively unsaturated and reactive palladium center.[7][8]

Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NHR')L_n]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (R'-NH₂) Amido_Complex Ar-Pd(II)(NR')L_n Amine_Complex->Amido_Complex Deprotonation (Base) Product Ar-NR' + Pd(0)L_n Amido_Complex->Product Reductive Elimination

Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination.
Optimized Protocol for Buchwald-Hartwig Coupling

This protocol is designed for the coupling of this compound with a representative aryl bromide.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., G3 or G4 Buchwald Precatalyst, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos or RuPhos, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Experimental Procedure:

  • Reaction Setup: In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of argon or nitrogen, add this compound (1.0 equivalent), the aryl bromide (1.2 equivalents), and the anhydrous solvent.

  • Degassing: Further ensure an inert atmosphere by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Key Reaction Parameters
ParameterRecommended ConditionRationale & Expertise-Driven Insights
Catalyst System G3/G4 Buchwald Precatalyst + Biarylphosphine Ligand (e.g., XPhos)Essential for coupling sterically hindered anilines. These systems are highly active and promote the difficult reductive elimination step.
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required to deprotonate the aniline without competing in side reactions. For substrates with base-sensitive groups, Cs₂CO₃ or K₃PO₄ can be trialed, but may require higher temperatures and longer reaction times.[5]
Solvent Toluene or 1,4-DioxaneAprotic solvents with good solubility for the reactants and a suitable boiling point are preferred. Toluene is a common choice.[7]
Temperature 100-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly for the oxidative addition of less reactive aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

II. Suzuki-Miyaura C-C Coupling: A Protocol for Halogenated Derivatives

The Suzuki-Miyaura coupling is a premier method for C-C bond formation.[9] To apply this reaction to the this compound scaffold, a leaving group such as bromine or iodine is required on the aromatic ring. This section provides a protocol for a hypothetical, yet synthetically relevant, derivative: Methyl 2-amino-5-bromo-6-fluorobenzoate . Such compounds are valuable intermediates for creating highly substituted biaryl structures.

The challenges for this substrate are similar to the Buchwald-Hartwig reaction: steric hindrance from the 2,6-substituents and the electronic deactivation of the ring. A highly active catalyst system is paramount.

Mechanistic Rationale

The Suzuki-Miyaura catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(Ar')L_n OA_Complex->Transmetalation_Complex Transmetalation Product Ar-Ar' + Pd(0)L_n Transmetalation_Complex->Product Reductive Elimination Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->OA_Complex Acid Carboxylic Acid (R-COOH) Fluoride Acyl Fluoride (R-COF) Acid->Fluoride In-situ activation Amide Amide Product Fluoride->Amide Nucleophilic Acyl Substitution (Elevated Temperature) Amine This compound Amine->Fluoride Reagent Fluorinating Agent (e.g., Cyanuric Fluoride) Pyridine Pyridine (Base)

References

Application Notes and Protocols for the Derivatization of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-amino-6-fluorobenzoate in Novel Compound Synthesis

This compound is a versatile and highly valuable starting material in the fields of medicinal chemistry and drug development. Its unique trifunctional nature, possessing a nucleophilic amine, an electrophilic ester, and a strategically placed fluorine atom on the aromatic ring, offers a rich platform for the synthesis of a diverse array of novel compounds. The fluorine substituent, in particular, is of significant interest as it can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of the resulting molecules.

These application notes provide a comprehensive guide to the derivatization of this compound, focusing on robust and reproducible protocols for key chemical transformations. The methodologies detailed herein are designed for researchers and scientists engaged in the discovery and development of new chemical entities. Each protocol is presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful implementation.

Core Derivatization Strategies

The reactivity of this compound can be primarily exploited at the amino group and through cyclization reactions involving both the amine and the ester functionalities. The following sections detail key derivatization pathways.

N-Acylation: A Gateway to Amide Derivatives

The nucleophilic amino group of this compound readily undergoes acylation with a variety of acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. This transformation is fundamental in medicinal chemistry for introducing diverse side chains and modulating the biological activity of the parent molecule.

This protocol describes the N-acetylation of this compound using acetyl chloride in a biphasic system, a classic example of the Schotten-Baumann reaction. The aqueous base neutralizes the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

  • Addition of Base: Add 10% aqueous sodium hydroxide solution (2.0 eq of NaOH).

  • Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material indicates the completion of the reaction.[1]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

This method provides an alternative to using acyl chlorides and can be performed under neutral, acidic, or base-catalyzed conditions.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial Acetic Acid or Dichloromethane (DCM)

  • Pyridine or Triethylamine (catalytic, if using DCM)

  • Ice-water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in either glacial acetic acid or DCM.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.2 eq) to the solution. If using DCM as the solvent, a catalytic amount of pyridine or triethylamine (0.1 eq) can be added.[1]

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC as described in Protocol 1.

  • Workup:

    • If acetic acid was used as the solvent, carefully pour the reaction mixture into ice-water to precipitate the product. Filter the solid and wash with cold water.

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acetic acid, followed by brine (1 x 20 mL).[1]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Method Acylating Agent Solvent/Base Temperature Typical Time Typical Yield
Protocol 1Acetyl ChlorideDCM / 10% NaOH0 °C to RT1-2 hoursHigh
Protocol 2Acetic AnhydrideAcetic Acid or DCM/PyridineReflux2-4 hoursGood to High

Note: The data presented are typical and may vary depending on the specific reaction scale and conditions.

Synthesis of Quinazolinones: Building Privileged Scaffolds

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound is an excellent precursor for the synthesis of 8-fluoro-substituted quinazolinones.

The Niementowski reaction is a classic and direct method for synthesizing 4(3H)-quinazolinones from anthranilic acids or their esters and an amide.[2] This protocol utilizes formamide as both the reagent and solvent.

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and formamide (4.0 eq).

  • Heating: Heat the mixture at 130-140°C for 4-6 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.

  • Purification: The crude 8-fluoroquinazolin-4(3H)-one can be further purified by recrystallization from ethanol.

G cluster_acylation N-Acylation Workflow Start_Acylation This compound Reaction_Acylation N-Acylation Start_Acylation->Reaction_Acylation Acylating_Agent Acyl Chloride or Acid Anhydride Acylating_Agent->Reaction_Acylation Workup_Acylation Aqueous Workup Reaction_Acylation->Workup_Acylation Purification_Acylation Purification Workup_Acylation->Purification_Acylation Product_Acylation N-Acyl Derivative Purification_Acylation->Product_Acylation

Caption: Workflow for N-Acylation.

Sandmeyer Reaction: Conversion of the Amino Group

The Sandmeyer reaction is a powerful transformation that allows for the replacement of an aromatic amino group with a wide variety of functional groups, including halogens, cyano, and hydroxyl groups, via an aryl diazonium salt intermediate.[3][4] This opens up a vast synthetic landscape for creating novel derivatives of the 6-fluorobenzoate scaffold.

This protocol details the two-step process of first forming the diazonium salt of this compound, followed by its conversion to a halide (e.g., chloride or bromide).

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization

  • Suspension: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, suspend this compound (1.0 eq) in aqueous HCl or HBr.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add the sodium nitrite solution dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.[3]

  • Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction (Halogenation)

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl or copper(I) bromide (1.2 eq) in HBr. Cool this solution in an ice bath.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) halide solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[3]

Step 3: Work-up and Purification

  • Quenching: Pour the cooled reaction mixture onto crushed ice.

  • Neutralization: If necessary, neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_sandmeyer Sandmeyer Reaction Pathway Start_Sandmeyer This compound Diazotization Diazotization (NaNO₂, HCl/HBr, 0-5 °C) Start_Sandmeyer->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer_Reaction Sandmeyer Reaction (CuCl/CuBr) Diazonium_Salt->Sandmeyer_Reaction Product_Sandmeyer Methyl 2-halo-6-fluorobenzoate Sandmeyer_Reaction->Product_Sandmeyer

Caption: Key steps in the Sandmeyer reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds.[5] While it typically involves the reaction of an aryl halide with an amine, it can be a powerful tool for derivatizing the scaffold of this compound, particularly after converting the amino group to a halide via the Sandmeyer reaction.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a Methyl 2-halo-6-fluorobenzoate (prepared via Protocol 4) with a primary or secondary amine.

Materials:

  • Methyl 2-halo-6-fluorobenzoate (e.g., bromo or iodo derivative)

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., Sodium tert-butoxide, NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the Methyl 2-halo-6-fluorobenzoate (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the strong base (1.4 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Typical Reagents/Conditions Rationale
Aryl Halide I > Br > Cl (in terms of reactivity)The C-X bond strength influences the rate of oxidative addition.
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Precatalysts that form the active Pd(0) species in situ.
Ligand Bulky, electron-rich phosphines (e.g., BINAP, Xantphos)Stabilize the palladium catalyst and facilitate reductive elimination.[5]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine, facilitating its coordination to the palladium center.[5]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for the reaction.

Conclusion and Future Perspectives

The derivatization of this compound offers a rich and diverse field of exploration for the synthesis of novel compounds with potential biological activity. The protocols detailed in these application notes provide a solid foundation for N-acylation, quinazolinone synthesis, Sandmeyer reactions, and Buchwald-Hartwig aminations. These transformations are key to unlocking the synthetic potential of this versatile starting material. Further exploration of other derivatization strategies, such as reactions with isocyanates to form ureas, and various cyclization reactions, will undoubtedly lead to the discovery of new chemical entities with unique properties and applications in drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Use of Methyl 2-amino-6-fluorobenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorinated Anthranilates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 2-amino-6-fluorobenzoate is a prime example of a fluorinated building block that offers chemists a versatile platform for constructing complex, biologically active molecules.

This anthranilate derivative is particularly valuable due to the orthogonal reactivity of its three key functional groups: a nucleophilic amine, a modifiable ester, and a strategically placed fluorine atom on the aromatic ring. The fluorine atom at the 6-position exerts a significant steric and electronic influence, modulating the reactivity of the adjacent amino group and influencing the conformation of resulting products. These attributes make it a sought-after precursor in the synthesis of heterocyclic systems, particularly those found in the core of many targeted therapies like kinase inhibitors.[1] This guide provides in-depth technical protocols and the scientific rationale behind the use of this compound in key synthetic transformations.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 52539-61-6Internal Database
Molecular Formula C₈H₈FNO₂Internal Database
Molecular Weight 169.15 g/mol Internal Database
Appearance Off-white to light brown crystalline powder[2]
Melting Point 45-49 °C[2]
Solubility Soluble in methanol, ethanol, DCM, THFGeneral Knowledge

Reactivity Insights:

  • Amino Group (-NH₂): As the primary nucleophilic center, this group is the site for acylation, alkylation, and condensation reactions. Its nucleophilicity is tempered by the electron-withdrawing effect of the adjacent ester and the ortho-fluoro substituent, which can prevent unwanted side reactions and allow for controlled reactivity.

  • Fluoro Group (-F): The C-F bond is generally robust and not susceptible to cleavage under typical synthetic conditions. Its primary role is electronic and steric. It increases the acidity of the N-H protons and can participate in hydrogen bonding with enzyme targets, potentially enhancing binding affinity.

  • Methyl Ester (-COOCH₃): This group serves as a convenient handle for further modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings or other transformations. It also activates the aromatic ring towards certain cyclization reactions.

Core Synthetic Application: Construction of Quinazolinone Scaffolds

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, including several tyrosine kinase inhibitors (TKIs). This compound is an excellent precursor for these structures via cyclocondensation reactions.

Protocol 1: Synthesis of 5-Fluoro-2,3-dihydroquinazolin-4(1H)-one

This protocol details a two-step, one-pot synthesis via initial N-formylation followed by cyclization, a common route to the quinazolinone core.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction & Cyclization cluster_workup Workup & Purification A 1. Dissolve this compound in Formic Acid B 2. Heat to 100°C (N-formylation) A->B Heat C 3. Add Ammonium Formate & Heat to 160°C (Cyclization) B->C Add Reagent D 4. Monitor by TLC C->D Time E 5. Cool and Pour into Ice Water D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Wash with Cold Water & Dry F->G H 8. Recrystallize from Ethanol G->H G cluster_product Product R1 This compound Reaction Nucleophilic Acyl Substitution R2 Acetyl Chloride Base NaOH (aq) Solvent DCM P Methyl 2-acetamido-6-fluorobenzoate Reaction->P Forms Amide Bond

References

Application Notes and Protocols for Reactions of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-amino-6-fluorobenzoate in Medicinal Chemistry

This compound is a key structural motif and a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the unique interplay of its constituent functional groups: a nucleophilic amine, an ester suitable for further derivatization, and a strategically positioned fluorine atom. The fluorine substituent exerts a profound influence on the molecule's reactivity and the properties of its derivatives. Its electron-withdrawing nature modulates the pKa of the amino group, while its steric bulk can direct the regioselectivity of certain reactions. In drug development, the incorporation of fluorine often enhances metabolic stability, binding affinity, and bioavailability.

This guide provides an in-depth exploration of key experimental procedures involving this compound, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and the rationale behind methodological choices. The protocols herein are designed to be self-validating systems, grounded in established chemical literature.

PART I: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-amino-6-fluorobenzoic acid.

Protocol 1: Fischer-Speier Esterification with Thionyl Chloride

This method is highly effective for the esterification of amino acids. The in-situ generation of an acid catalyst from the reaction of thionyl chloride with methanol drives the reaction to completion.

Reaction Scheme:

Caption: Fischer-Speier esterification of 2-amino-6-fluorobenzoic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Amino-6-fluorobenzoic acid≥98%e.g., Sigma-AldrichStarting material.[1]
Methanol (MeOH)AnhydrousVariousActs as both reactant and solvent.
Thionyl chloride (SOCl₂)Reagent GradeVariousHandle with extreme care in a fume hood.
Diethyl etherAnhydrousVariousFor washing the product.
Saturated sodium bicarbonate (NaHCO₃) solutionFor neutralization.
Brine (saturated NaCl solution)For washing.
Anhydrous magnesium sulfate (MgSO₄)For drying.

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise to the stirring suspension.[2] The addition is exothermic and will generate HCl gas in situ.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

PART II: Amide Bond Formation

The amino group of this compound can readily participate in amide bond formation, a cornerstone reaction in drug discovery. The presence of the ortho-fluoro substituent can pose steric challenges, necessitating the use of robust coupling reagents.

Protocol 2: HATU-Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered or electron-deficient amines.[3][4]

Causality Behind Experimental Choices:

  • HATU as the Coupling Reagent: HATU forms a highly reactive OAt-active ester with the carboxylic acid, which is more susceptible to nucleophilic attack by the sterically hindered and electronically deactivated amino group of this compound compared to other active esters.[5][6]

  • DIPEA as the Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.[7]

  • DMF as the Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for solubilizing the reactants and facilitating the reaction.

Reaction Workflow:

G cluster_0 HATU-Mediated Amide Coupling Workflow start Combine Carboxylic Acid, HATU, and DIPEA in DMF ester_formation Formation of OAt-Active Ester start->ester_formation Stir at 0 °C to RT amine_addition Add this compound ester_formation->amine_addition amide_formation Amide Bond Formation amine_addition->amide_formation Stir at RT workup Aqueous Workup and Extraction amide_formation->workup purification Purification (Column Chromatography) workup->purification product Final Amide Product purification->product

Caption: Workflow for HATU-mediated amide coupling.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Various
Carboxylic AcidThe desired coupling partner.
HATU≥98%Various
DIPEAReagent GradeVarious
DMFAnhydrousVarious
Ethyl AcetateReagent GradeVariousFor extraction.
1M HCl solutionFor washing.
Saturated NaHCO₃ solutionFor washing.
BrineFor washing.
Anhydrous MgSO₄For drying.

Experimental Procedure:

  • Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

PART III: Palladium-Catalyzed Cross-Coupling

To functionalize the aromatic ring of this compound, it must first be halogenated (e.g., brominated or iodinated) at a suitable position, typically para to the amino group. The resulting halo-substituted compound can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative

This protocol is adapted from established procedures for the Suzuki coupling of similar amino-bromobenzoates and serves as a robust starting point.[8]

Mechanistic Insights:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11][12]

  • Reductive Elimination: The two organic partners are coupled, and the Pd(0) catalyst is regenerated.

Catalytic Cycle Diagram:

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2, Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Methyl 2-amino-5-bromo-6-fluorobenzoateSynthesized separately.
Arylboronic acidDesired coupling partner.
Pd(PPh₃)₄VariousTetrakis(triphenylphosphine)palladium(0).
K₂CO₃AnhydrousVariousBase.
1,4-Dioxane and WaterSolvent system (e.g., 4:1 v/v).
Nitrogen or Argon gasHigh purityFor inert atmosphere.

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-amino-5-bromo-6-fluorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture. Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product.

Summary of Reaction Data

The following table provides representative data for the types of reactions discussed. Actual yields will vary depending on the specific substrates and optimization of conditions.

Reaction TypeSubstrateReagentsTypical Yield
Esterification2-Amino-6-fluorobenzoic acidSOCl₂, MeOH>90%
Amide CouplingThis compoundR-COOH, HATU, DIPEA60-95%
Suzuki CouplingMethyl 2-amino-5-bromo-6-fluorobenzoateAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃50-90%

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Understanding the nuances of its reactivity, particularly in key transformations such as amide bond formation and palladium-catalyzed cross-coupling, is crucial for its effective application in the synthesis of novel compounds with potential biological activity. The protocols and mechanistic insights provided in this guide are intended to empower researchers to utilize this building block to its full potential.

References

Application Notes & Protocols: Methyl 2-amino-6-fluorobenzoate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design, enhancing metabolic stability, binding affinity, and bioavailability. Substituted anthranilic acids and their esters are privileged structures that serve as versatile precursors for a multitude of heterocyclic systems found in therapeutic agents. This guide provides an in-depth analysis of Methyl 2-amino-6-fluorobenzoate, a key building block whose unique electronic and steric properties make it an invaluable intermediate for the synthesis of complex pharmaceuticals, particularly in the realm of kinase inhibitors. We present detailed, field-proven protocols for its synthesis and its application in the construction of a quinazolinone core, a prevalent scaffold in oncology and inflammation-targeted therapies.

Introduction: The Strategic Advantage of Fluorinated Anthranilates

This compound (CAS 86505-94-4) is a trifunctional aromatic compound featuring an amine, a methyl ester, and a fluorine atom.[1][2] This specific arrangement of functional groups is not coincidental but rather a deliberate design element for synthetic chemists.

  • The Amine Group (C2): Serves as a primary nucleophile or a handle for amide bond formation, cyclization reactions, and the introduction of diverse side chains.

  • The Fluorine Atom (C6): Positioned ortho to the amine, its strong electron-withdrawing nature modulates the pKa and nucleophilicity of the amine. This steric and electronic influence is critical for directing the regioselectivity of subsequent reactions. Furthermore, fluorine often forms key hydrogen bonds with protein targets and can block sites of metabolism, prolonging a drug's half-life.

  • The Methyl Ester (C1): Acts as a precursor to a carboxylic acid, an amide, or can participate directly in cyclization reactions to form key heterocyclic cores.

This combination makes this compound a powerful starting material for building heterocyclic systems like quinazolinones, benzothiazoles, and acridones, which are central to many kinase inhibitors and other targeted therapies.[3][4][5]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel. The data below is compiled from reliable chemical suppliers and databases.[1][2]

PropertyValue
IUPAC Name This compound
CAS Number 86505-94-4
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance White to light brown crystalline powder or solid
Melting Point 167-169 °C (for the parent acid)
Purity Typically ≥97%
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
Safety & Handling Protocol

Researchers must consult the full Safety Data Sheet (SDS) before use.[6] The following is a summary of essential precautions:

  • Personal Protective Equipment (PPE): Wear NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles. A lab coat is mandatory.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Protocol 1: Synthesis of this compound

The most direct and widely applicable method for preparing the title compound is the Fischer esterification of its parent carboxylic acid, 2-amino-6-fluorobenzoic acid. This acid-catalyzed reaction is robust, scalable, and utilizes common laboratory reagents.

Causality Behind Experimental Choices:
  • Methanol as Reagent and Solvent: Methanol serves as both the source of the methyl group for the ester and the reaction solvent. Using it in large excess drives the reaction equilibrium toward the product side, maximizing yield according to Le Châtelier's principle.

  • Sulfuric Acid as Catalyst: A strong mineral acid like H₂SO₄ is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux Conditions: The reaction is heated to the boiling point of methanol (~65 °C) to increase the reaction rate. The condenser prevents the loss of solvent and reagent during the heating period.

  • Aqueous Bicarbonate Wash: This step is crucial for neutralizing the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the separation of the organic product from water-soluble salts.

  • Brine Wash: Washing with saturated sodium chloride solution helps to remove residual water from the organic layer before drying.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 2-Amino-6-fluorobenzoic Acid Methanol (Excess) Sulfuric Acid (Catalyst) flask Round-Bottom Flask reagents->flask reflux Heat to Reflux (65 °C, 4-6 hours) flask->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evap Reduce Volume in vacuo cool->evap extract Dilute with EtOAc Wash with NaHCO₃ (aq) evap->extract dry Dry (Na₂SO₄) Filter extract->dry concentrate Concentrate in vacuo dry->concentrate product Isolate Crude Product concentrate->product purify Recrystallization or Silica Gel Chromatography product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.5 mL, 64.5 mmol) while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol to approximately 30 mL using a rotary evaporator. c. Transfer the residue to a separatory funnel and dilute with ethyl acetate (100 mL) and water (50 mL). d. Carefully add saturated aqueous sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8). e. Separate the layers. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to afford the pure this compound as a solid.

Application Protocol: Synthesis of a Fluorinated Quinazolinone Core

A primary application of this compound is in the synthesis of quinazolinones, a heterocyclic scaffold present in numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). The following protocol details a representative two-step synthesis of a 7-fluoro-2-methylquinazolin-4(3H)-one, showcasing the utility of the intermediate.

Causality Behind Experimental Choices:
  • Step 1: Acylation: The reaction with acetic anhydride forms an amide bond. Pyridine acts as a base to neutralize the acetic acid byproduct and can also serve as a nucleophilic catalyst. This step "activates" the molecule for the subsequent cyclization.

  • Step 2: Cyclization: Heating the acylated intermediate with ammonium acetate provides the nitrogen source for the second part of the heterocycle. This is a classic condensation-cyclization reaction where ammonia attacks the ester carbonyl, followed by intramolecular cyclization and dehydration to form the stable aromatic quinazolinone ring system.

Synthetic Pathway Diagram

Caption: Synthesis of a quinazolinone core from this compound.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 2-acetamido-6-fluorobenzoate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 29.6 mmol) in pyridine (25 mL).

  • Reagent Addition: Add acetic anhydride (3.4 mL, 35.5 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to 100 °C and stir for 2 hours. Monitor the reaction by TLC.

  • Work-up: a. Cool the reaction to room temperature and pour it into ice-water (100 mL). b. Stir until a precipitate forms. If no solid forms, extract the product with ethyl acetate (3 x 50 mL). c. If a solid precipitates, filter the solid and wash it thoroughly with water. d. If extracted, combine the organic layers, wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by water and brine. Dry over Na₂SO₄.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude Methyl 2-acetamido-6-fluorobenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one

  • Reaction Setup: Combine the crude Methyl 2-acetamido-6-fluorobenzoate (from the previous step, ~29.6 mmol) and ammonium acetate (22.8 g, 296 mmol) in a flask equipped for heating.

  • Reaction: Heat the mixture to 150 °C. The mixture will melt and then solidify as the reaction proceeds. Maintain the temperature for 3-4 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Add water (50 mL) to the solid mass and stir vigorously to break it up. c. Filter the solid product.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield 7-Fluoro-2-methylquinazolin-4(3H)-one.

Conclusion

This compound is a high-value intermediate whose trifunctional nature provides a robust platform for synthetic diversification. The protocols detailed herein demonstrate its straightforward preparation via Fischer esterification and its powerful application in the construction of the quinazolinone core, a critical scaffold in modern drug discovery. The strategic placement of the fluorine atom offers inherent advantages for developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. For researchers in drug development, mastering the use of such intermediates is essential for accelerating the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-amino-6-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anthranilates in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Methyl 2-amino-6-fluorobenzoate and its derivatives are highly valued intermediates, serving as critical building blocks in the synthesis of a wide array of pharmaceuticals, particularly in oncology and anti-inflammatory therapies.[3][4] Their structure provides a versatile platform for creating complex molecules with enhanced pharmacological profiles.[1][5][6]

However, the synthesis of fluorinated aromatics, especially on an industrial scale, is fraught with challenges.[7][8] Issues such as harsh reaction conditions, the high cost of fluorinating agents, and the control of regioselectivity demand robust and meticulously designed synthetic strategies. This guide provides an in-depth analysis of a scalable synthetic route, focusing on the underlying chemical principles, detailed protocols, and troubleshooting strategies to empower researchers and process chemists in their scale-up campaigns.

Synthetic Strategies: A Mechanistic Approach to Scalability

The successful scale-up of this compound synthesis hinges on a cost-effective and controllable pathway. While multiple routes exist, a common industrial strategy involves the functionalization of a readily available, pre-substituted benzene ring. This approach often proves more economical than starting with expensive, pre-fluorinated materials. A robust, multi-step synthesis starting from 2-chloro-3-nitrobenzoic acid is outlined below, chosen for its reliance on well-understood, scalable reactions.

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) reaction. This process is particularly effective for large-scale production due to the relatively low cost of potassium fluoride. The SNAr mechanism is facilitated by the presence of a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to the leaving group (the chlorine atom), which stabilizes the negatively charged Meisenheimer complex intermediate.

Following the critical fluorination step, the nitro group is reduced to the target amine, and the carboxylic acid is subsequently esterified to yield the final product. Each of these steps presents unique challenges and considerations for scaling from the bench to a pilot or manufacturing plant.

Visualized Synthetic Workflow

A 2-Chloro-3-nitrobenzoic Acid B 2-Fluoro-3-nitrobenzoic Acid A->B  Halex Reaction (KF, Sulfolane, 180-220°C) C 2-Fluoro-3-aminobenzoic Acid B->C  Nitro Group Reduction (SnCl2·2H2O / HCl or H2, Pd/C) D This compound C->D  Fischer Esterification (Methanol, H2SO4 or SOCl2)

Caption: Overall workflow for the scale-up synthesis.

Detailed Scale-Up Protocols

Safety First: All procedures should be conducted in a well-ventilated fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety goggles, face shields, and acid-resistant gloves, is mandatory.[9]

Protocol 1: Nucleophilic Fluorination via Halex Reaction

This protocol describes the conversion of 2-chloro-3-nitrobenzoic acid to 2-fluoro-3-nitrobenzoic acid. The high temperatures and anhydrous conditions are critical for success.

Causality: The choice of a high-boiling polar aprotic solvent like sulfolane is crucial. It effectively solubilizes the potassium fluoride (KF) and allows for the high temperatures needed to overcome the activation energy of breaking the strong aryl-chloride bond.[10] Spray-dried KF is used to maximize surface area and reactivity, while rigorous exclusion of moisture prevents the formation of less reactive potassium bifluoride and hydrolysis byproducts.[9]

Materials & Equipment:

  • Glass-lined reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • 2-Chloro-3-nitrobenzoic acid

  • Potassium Fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Toluene

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Procedure:

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel with dry nitrogen for at least 1 hour.

  • Charging Reagents: Charge the reactor with 2-chloro-3-nitrobenzoic acid (1.0 eq), spray-dried potassium fluoride (1.5 eq), and anhydrous sulfolane (3-5 volumes).

  • Reaction Execution: Begin vigorous stirring and slowly heat the mixture to 180-220°C under a constant nitrogen blanket. The exact temperature depends on the substrate and may require optimization.[10]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots, quenching them, and analyzing by HPLC or GC-MS to check for the disappearance of the starting material. The reaction typically takes 6-12 hours.

  • Work-up & Isolation: a. Cool the reaction mixture to below 80°C. b. Carefully add toluene (5 volumes) to the mixture to aid in precipitation and handling. c. Slowly quench the mixture by transferring it to a separate vessel containing cold water (10 volumes). d. Acidify the aqueous slurry to pH 1-2 with concentrated HCl to protonate the product. e. Filter the resulting precipitate, wash thoroughly with deionized water to remove residual sulfolane and inorganic salts, and dry the crude product under vacuum.

Protocol 2: Reduction of the Nitro Group

This step converts 2-fluoro-3-nitrobenzoic acid to 2-fluoro-3-aminobenzoic acid. Catalytic hydrogenation is often preferred for its cleaner profile and easier work-up on a large scale compared to metal/acid reductions.

Causality: Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of aromatic nitro groups. The reaction is typically run under a positive pressure of hydrogen to increase the reaction rate. The choice of solvent is important; ethanol or methanol are common as they readily dissolve the substrate and the product can often be isolated by crystallization.

Materials & Equipment:

  • Hydrogenation reactor (Parr shaker or equivalent) rated for the required pressure.

  • 2-Fluoro-3-nitrobenzoic acid (from Protocol 1)

  • Palladium on Carbon (5-10% Pd, 50% wet, 1-2 mol%)

  • Ethanol or Methanol

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Charging: In the hydrogenation vessel, dissolve the crude 2-fluoro-3-nitrobenzoic acid (1.0 eq) in ethanol (10-15 volumes).

  • Catalyst Addition: Carefully add the wet Pd/C catalyst under a nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous agitation.

  • Reaction Monitoring: The reaction is exothermic; monitor the temperature and pressure. A drop in hydrogen pressure indicates consumption. The reaction is complete when hydrogen uptake ceases. This can be confirmed by HPLC analysis.

  • Work-up & Isolation: a. Depressurize the reactor and carefully purge with nitrogen. b. Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the pad with additional ethanol. c. Concentrate the filtrate under reduced pressure to yield the crude amino acid, which can be purified by recrystallization if necessary.

Protocol 3: Fischer Esterification

This final step produces the target molecule, this compound. This is a classic acid-catalyzed esterification.

Causality: Using a large excess of methanol drives the equilibrium towards the product ester. A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[11] Alternatively, thionyl chloride can be used to first form a highly reactive acyl chloride intermediate.

Materials & Equipment:

  • Glass-lined reactor with overhead stirrer, thermocouple, condenser, and addition funnel.

  • 2-Fluoro-3-aminobenzoic acid (from Protocol 2)

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated) or Thionyl Chloride

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reactor Charging: Suspend 2-fluoro-3-aminobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes) in the reactor.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5°C. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) or dropwise add thionyl chloride (1.2 eq).[11] The addition of thionyl chloride is highly exothermic and releases HCl and SO2 gas, requiring an efficient scrubber.

  • Reaction Execution: After the addition is complete, slowly warm the mixture to reflux (approx. 65°C) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting acid is consumed.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Slowly concentrate the mixture under reduced pressure to remove the excess methanol. c. Dilute the residue with ethyl acetate and carefully neutralize by pouring it into a stirred, cold saturated sodium bicarbonate solution until the pH is ~8. d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or vacuum distillation.

Quantitative Data Summary

StepKey TransformationReagents & ConditionsTemp. (°C)Time (h)Typical Yield
1Fluorination 2-Chloro-3-nitrobenzoic acid, KF, Sulfolane180-2206-1270-85%
2Reduction 2-Fluoro-3-nitrobenzoic acid, H₂, Pd/C, Ethanol25-404-890-98%
3Esterification 2-Fluoro-3-aminobenzoic acid, MeOH, H₂SO₄654-885-95%

Troubleshooting and Scale-Up Considerations

  • Thermal Runaway Risk: Both the Halex fluorination and the addition of thionyl chloride are highly exothermic. Scale-up requires robust reactor cooling systems, controlled addition rates, and continuous temperature monitoring to prevent dangerous thermal runaways.[9]

  • Moisture Sensitivity: The Halex reaction is notoriously sensitive to water. All reagents, solvents, and equipment must be rigorously dried to prevent side reactions and ensure high yields.[9]

  • Impurity Profile: In the fluorination step, incomplete reaction can leave starting material, while side reactions can generate hydroxy or methoxy byproducts if the solvent or moisture is not controlled. The reduction step must be monitored to avoid the formation of hydroxylamine or azo intermediates.

  • Material Handling: Handling large quantities of spray-dried KF requires measures to prevent dust inhalation. The use of pressurized hydrogen for reduction necessitates specialized equipment and adherence to strict safety protocols.

  • Waste Management: The use of tin chloride for reduction generates significant amounts of tin-based waste, which is why catalytic hydrogenation is often preferred for a greener process. Acidic and basic aqueous streams from work-ups must be neutralized before disposal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you optimize your synthesis yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the esterification of 2-amino-6-fluorobenzoic acid.

Problem 1: Low or No Yield

Potential Causes & Solutions

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. For acid-catalyzed esterifications, ensure the reaction has reached equilibrium. For methods using reagents like thionyl chloride, ensure the complete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Reagent Degradation or Insufficient Amount: The esterification reagents may have degraded or been used in insufficient quantities.

    • Solution: Use freshly opened or properly stored reagents. For instance, thionyl chloride is sensitive to moisture and should be handled under anhydrous conditions. Ensure the molar ratios of the reagents are correct. For example, when using thionyl chloride, a slight excess is often employed to drive the reaction to completion.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: During aqueous workup, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer. When performing extractions, use the appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[2] For purification by recrystallization, choose a solvent system that provides good recovery.[1][3]

  • Steric Hindrance: The fluorine atom at the ortho position to the carboxylic acid can cause steric hindrance, slowing down the reaction.[4][5][6]

    • Solution: While you cannot change the molecule's structure, choosing a more reactive esterification method can overcome this. The use of thionyl chloride to form the more reactive acyl chloride intermediate is a good strategy.[7]

Problem 2: Impure Product

Potential Causes & Solutions

  • Presence of Starting Material: The reaction was incomplete.

    • Solution: As mentioned above, optimize the reaction conditions (time, temperature, reagent stoichiometry) to ensure full conversion of the 2-amino-6-fluorobenzoic acid. Monitor the reaction until the starting material is no longer detected by TLC or HPLC.[1]

  • Formation of By-products: Side reactions may be occurring.

    • Solution: The amino group can potentially undergo side reactions. While the protonation of the amine under acidic conditions can protect it, other reagents might react with it. Ensure the reaction temperature is not excessively high, as this can promote the formation of by-products.[3] If using thionyl chloride, adding it dropwise at a low temperature can minimize side reactions.

  • Ineffective Purification: The purification method may not be suitable or optimized.

    • Solution: Recrystallization is a common and effective method for purifying solid organic compounds.[1][3][8] Experiment with different solvent systems to find one that effectively removes the specific impurities in your product. Column chromatography can also be employed for more challenging separations.

Problem 3: Reaction Stalls or is Sluggish

Potential Causes & Solutions

  • Insufficient Activation of Carboxylic Acid: In acid-catalyzed esterifications, the concentration of the acid catalyst may be too low.

    • Solution: Increase the amount of the acid catalyst (e.g., sulfuric acid). However, be mindful that excessive acid can lead to charring or other side reactions.

  • Low Reaction Temperature: The reaction may not have enough energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of by-products. For many esterifications, refluxing in methanol is a standard condition.[7]

  • Poor Solubility of Starting Material: 2-amino-6-fluorobenzoic acid may not be fully dissolved in the reaction solvent.

    • Solution: Ensure you are using a sufficient volume of solvent (e.g., methanol) to dissolve the starting material. Gentle heating can aid in dissolution before the reaction is initiated.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most frequently cited method is the esterification of 2-amino-6-fluorobenzoic acid. A robust and high-yielding approach involves the use of thionyl chloride (SOCl₂) in methanol.[7] This method first converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with methanol to form the desired ester.

Q2: What are the critical parameters to control during the synthesis?

  • Temperature: Controlling the temperature is crucial, especially during the addition of reactive reagents like thionyl chloride, to prevent side reactions. For the esterification itself, maintaining the optimal temperature (often reflux) is key to achieving a reasonable reaction rate.

  • Moisture: The reaction should be carried out under anhydrous conditions, as water can react with intermediates (like the acyl chloride) and reagents (like thionyl chloride), reducing the yield.

  • Stoichiometry of Reagents: The molar ratios of the starting material and reagents should be carefully measured to ensure the reaction proceeds to completion without an unnecessary excess of reagents that would complicate purification.

Q3: How can I monitor the reaction progress?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (2-amino-6-fluorobenzoic acid) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. HPLC can also be used for more quantitative monitoring.[1]

Q4: What are the expected spectroscopic data for the final product?

While specific data can vary slightly based on the solvent and instrument used, you can generally expect the following:

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons, the amino protons (which may be a broad singlet), and a singlet for the methyl ester protons around 3.8-3.9 ppm.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the methyl carbon of the ester.

  • IR Spectroscopy: Characteristic peaks for the N-H stretching of the amine, C=O stretching of the ester, and C-F stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₈H₈FNO₂ = 169.15 g/mol ).

Q5: Are there any "greener" or alternative synthesis methods?

Yes, research into more environmentally friendly catalytic systems is ongoing. For instance, the use of heterogeneous catalysts like UiO-66-NH₂ for the esterification of fluorinated benzoic acids has been reported.[5] These methods can offer advantages such as easier catalyst separation and recycling, aligning with the principles of green chemistry.[9]

Experimental Protocols

Protocol: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a similar procedure for a related compound and represents a common approach for this type of transformation.[7]

Materials:

  • 2-amino-6-fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-amino-6-fluorobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask, cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise via a dropping funnel over 15-30 minutes. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Data Presentation

ParameterCondition 1 (Acid-Catalyzed)Condition 2 (Thionyl Chloride)Condition 3 (Heterogeneous Catalyst)
Catalyst/Reagent H₂SO₄ (catalytic)SOCl₂ (stoichiometric)UiO-66-NH₂
Solvent MethanolMethanolMethanol
Temperature Reflux0 °C to RefluxVaries (e.g., 60-100 °C)
Reaction Time Several hours (equilibrium)2-4 hoursCan be longer (e.g., 10+ hours)[5]
Typical Yield Moderate to GoodGood to Excellent[7]Good
Considerations Reversible reactionIrreversible, high yieldingCatalyst needs to be synthesized or purchased, reusable

Visualizations

Reaction Scheme

Reaction_Scheme 2-amino-6-fluorobenzoic acid 2-amino-6-fluorobenzoic acid This compound This compound 2-amino-6-fluorobenzoic acid->this compound  + CH3OH, Catalyst/Reagent

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material optimize_conditions Optimize Reaction: - Increase Time - Increase Temperature - Check Reagent Stoichiometry incomplete->optimize_conditions check_workup Review Workup & Purification Procedure complete->check_workup optimize_conditions->start Re-run experiment product_loss Potential Product Loss check_workup->product_loss Suspected reagent_issue Check Reagent Quality & Handling check_workup->reagent_issue Workup seems fine optimize_workup Optimize Workup: - Adjust pH - Multiple Extractions - Optimize Recrystallization Solvent product_loss->optimize_workup optimize_workup->start Re-run experiment reagent_degradation Reagent Degradation? reagent_issue->reagent_degradation use_fresh_reagents Use Fresh/Anhydrous Reagents reagent_degradation->use_fresh_reagents Yes use_fresh_reagents->start Re-run experiment

References

Technical Support Center: Purification of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-amino-6-fluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the starting point for developing a purification plan.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route. A common pathway involves the reduction of a nitro-group precursor, Methyl 2-nitro-6-fluorobenzoate. Therefore, the most likely impurities include:

  • Unreacted Starting Material: The starting nitro-compound is a common impurity, which is significantly less polar than the desired amino product.[1]

  • Hydrolyzed Starting Material: If the synthesis involves esterification as a final step, you may have residual 2-amino-6-fluorobenzoic acid. Conversely, harsh reaction conditions can lead to the hydrolysis of the methyl ester back to the carboxylic acid.

  • Byproducts of Reduction: Depending on the reducing agent used (e.g., Sn/HCl, Fe/HCl, catalytic hydrogenation), various intermediates or side-products can be formed.[1]

  • Isomeric Impurities: The synthesis may sometimes yield small quantities of other isomers depending on the regioselectivity of the reactions.

Q2: What key physicochemical properties of this compound influence its purification?

A2: Understanding the molecule's properties is critical.

  • Basicity: The primary amine group (-NH₂) is basic and will be protonated to form a water-soluble salt (-NH₃⁺) in an acidic aqueous solution (pH < ~3-4). This is the fundamental principle behind purification by acid-base extraction.[2][3][4]

  • Polarity: The molecule has mixed polarity. The aromatic ring and methyl ester group contribute non-polar character, while the amino group is polar. The fluorine atom also influences electronic properties and intermolecular interactions.[5] This balance dictates its solubility in organic solvents and its retention in chromatography.

  • Stability: Aromatic amines can be sensitive to oxidation. While generally stable, prolonged exposure to air and light, or harsh acidic conditions on a chromatography column, can potentially lead to degradation. The melting point of the parent acid, 2-Amino-6-fluorobenzoic acid, is 167-169 °C, suggesting the methyl ester is a solid at room temperature.

Q3: Which purification method should I choose: extraction, chromatography, or recrystallization?

A3: The best method depends on your specific needs regarding scale, required purity, and the nature of the impurities.

  • Acid-Base Extraction: This is an excellent first-line technique for bulk purification and removing neutral or acidic impurities.[6] It is fast, scalable, and cost-effective.

  • Column Chromatography: This is the method of choice for achieving the highest purity (>99%), especially for removing impurities with similar polarity to the product.[7] It is particularly useful for removing unreacted starting materials or other closely related byproducts.

  • Recrystallization: This is a powerful technique for polishing the final product to obtain high-purity crystalline material, especially after a bulk purification by extraction.[8] It is most effective when the impurity concentration is relatively low.

Q4: How should I store the purified this compound?

A4: To ensure long-term stability, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of oxidation and degradation. For related compounds, storage in a freezer at -20°C is also recommended.[9]

Troubleshooting and Optimization Guide

This guide provides solutions to specific problems you may encounter during purification.

Acid-Base Extraction Issues

Q1: After adding my organic reaction mixture to aqueous HCl, I've formed a stable emulsion that won't separate. How can I break it?

A1: Emulsion formation is common when extracting solutions with fine particulates or surfactants.

  • Causality: Vigorous shaking creates a high surface area between the two immiscible phases, which can be stabilized by impurities.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

    • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.

    • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion.[3]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.

Q2: My product recovery is very low after neutralizing the acidic aqueous layer with a base. Where did it go?

A2: Low recovery at this stage points to several potential issues.

  • Causality: The product may not have fully precipitated from the aqueous solution, or it was lost during transfer.

  • Solutions:

    • Check the pH: Ensure you have added enough base to make the solution distinctly basic (pH > 8-9). Use pH paper to confirm. Incomplete neutralization means a portion of your product remains as the soluble ammonium salt.[2][3]

    • Cool the Solution: The solubility of your product in water is likely higher at room temperature. Thoroughly cool the neutralized solution in an ice bath for 15-30 minutes to maximize precipitation.[2]

    • Back-Extraction: If the product has some residual water solubility, you may need to perform a back-extraction. After neutralization, extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product.

    • Avoid Excess Base: Adding a large excess of a strong base can sometimes lead to the hydrolysis of the methyl ester group, converting your product into the more water-soluble carboxylate salt. Add the base dropwise with good stirring.

Column Chromatography Issues

Q1: My compound is streaking badly on the silica gel column, giving poor separation. What's happening?

A1: This is a classic problem when purifying basic amines on standard silica gel.

  • Causality: The amine group (-NH₂) is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to significant peak tailing or streaking.[7][10]

  • Solutions:

    • Add a Competing Base: The most common solution is to add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-1% triethylamine (TEA) is added. The TEA neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[7]

    • Use a Different Stationary Phase: If tailing persists, switch to a less acidic or a basic stationary phase. Basic alumina can be a good alternative. Alternatively, amine-functionalized silica columns are specifically designed for this purpose and often provide excellent separation for basic compounds.[10]

    • Use Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography (e.g., C18 silica) with an alkaline mobile phase can be very effective. At a higher pH, the amine is in its neutral, more hydrophobic form, leading to better retention and separation.[7]

Q2: I'm struggling to separate my product from the starting nitro-compound. They are eluting too close together.

A2: This indicates that the selectivity of your chromatographic system is insufficient.

  • Causality: While the amino product is more polar than the nitro precursor[1], their retention factors may still be close in certain solvent systems.

  • Solutions:

    • Optimize the Mobile Phase: The standard eluent for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Systematically decrease the proportion of ethyl acetate to increase the retention of both compounds on the column, which often improves separation.

    • Change Solvent Selectivity: If adjusting the ratio doesn't work, change the nature of the polar solvent. For example, switching from ethyl acetate to a mixture of dichloromethane and methanol can alter the interactions with the stationary phase and improve resolution.[11]

    • Use a Slower Gradient: If using automated flash chromatography, employ a shallower gradient (e.g., 0-20% ethyl acetate in hexanes over 20 column volumes instead of 10). This gives more time for the separation to occur.

Recrystallization Issues

Q1: When I cool my hot, saturated solution, an oil forms instead of crystals. What should I do?

A1: This phenomenon, known as "oiling out," is a common recrystallization problem.[8]

  • Causality: Oiling out occurs when the solute is supersaturated at a temperature above its melting point (or the melting point of the solute-impurity mixture). This is often caused by using a solvent in which the solute is too soluble or by cooling the solution too rapidly.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or paper towels can help. Do not place it directly in an ice bath from a high temperature.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.

    • Change Solvents: The chosen solvent may be inappropriate. You may need a solvent in which the compound is slightly less soluble.[8]

Q2: My final product has a low yield. How can I improve it?

A2: Significant product loss during recrystallization is often due to procedural errors.[8]

  • Causality: Using too much solvent, premature crystallization during filtration, or washing with warm solvent can all lead to low recovery.

  • Solutions:

    • Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude solid. Adding a large excess will keep more of your product dissolved in the mother liquor upon cooling.

    • Pre-heat the Funnel: During the hot filtration step (to remove insoluble impurities), pre-heat your filter funnel and receiving flask with hot solvent vapor to prevent the product from crystallizing prematurely on the funnel.

    • Thorough Cooling: Ensure the solution is cooled in an ice bath for at least 20-30 minutes to maximize the amount of product that crystallizes out.

    • Wash with Ice-Cold Solvent: Always wash the collected crystals on the filter with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[8]

Experimental Protocols & Data
Workflow: Choosing the Right Purification Strategy

The following diagram provides a decision-making framework to help you select the most appropriate purification method based on your specific experimental context.

Purification_Workflow start Start: Crude Reaction Mixture check_impurities What are the main impurities? (TLC/LCMS analysis) start->check_impurities acidic_basic Acidic/Basic Impurities Present check_impurities->acidic_basic Acidic/Basic neutral Mainly Neutral Impurities (e.g., starting nitro-compound) check_impurities->neutral Neutral/Similar Polarity extraction Perform Acid-Base Extraction acidic_basic->extraction chromatography Perform Column Chromatography (e.g., Silica + 1% TEA) neutral->chromatography check_purity1 Check Purity of Extracted Product extraction->check_purity1 is_pure Is Purity >98%? check_purity1->is_pure recrystallize Perform Recrystallization for Final Polishing chromatography->recrystallize Optional: for crystalline solid is_pure->recrystallize No final_product Final Purified Product is_pure->final_product Yes recrystallize->final_product

References

"Methyl 2-amino-6-fluorobenzoate" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-6-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Here, we address common challenges encountered during its synthesis, purification, and analysis, providing in-depth, field-proven insights to ensure the success of your experiments. Our focus is on the causality behind experimental observations and the implementation of self-validating protocols.

Section 1: Troubleshooting Synthesis and Purification

This section addresses the most frequently encountered issues during the synthesis of this compound, which is typically prepared via Fischer esterification of 2-amino-6-fluorobenzoic acid.

Question 1: My reaction mixture has turned dark brown or black, and I'm observing a low yield of the desired product. What is causing this, and how can I prevent it?

Answer:

The appearance of a dark, tar-like substance is a common issue in the synthesis of anthranilic acid derivatives and is typically indicative of thermal decomposition or side reactions.[1]

Causality:

  • High Reaction Temperature: The most frequent cause is excessive heat. While Fischer esterification is an equilibrium reaction that requires energy to proceed, temperatures that are too high can lead to polymerization and the formation of complex, high-molecular-weight byproducts.[1] In syntheses involving related anilines, prolonged boiling has been shown to increase the formation of these tar-like materials.[1]

  • Concentrated Acid Catalyst: While a strong acid catalyst (e.g., H₂SO₄) is necessary, highly concentrated pockets of acid, especially when combined with localized heating, can promote charring and degradation of the aromatic amine.

  • Incomplete Dissolution: If the starting material, 2-amino-6-fluorobenzoic acid, does not fully dissolve in the methanol before heating, it can decompose on the hot surfaces of the reaction vessel.[1]

Troubleshooting Protocol:

  • Temperature Control: Maintain a gentle reflux. The reaction temperature should not exceed the boiling point of methanol (approx. 65 °C). Use an oil bath for uniform heating.

  • Catalyst Addition: Add the acid catalyst (e.g., concentrated H₂SO₄ or thionyl chloride) dropwise to the cooled solution of 2-amino-6-fluorobenzoic acid in methanol. This ensures proper dissipation of the heat generated from the exothermic dissolution of the acid.

  • Ensure Complete Dissolution: Before initiating heating, ensure that the 2-amino-6-fluorobenzoic acid is fully dissolved in the methanol. If solubility is an issue, consider a larger volume of solvent.

Question 2: My final product purity is low, and I detect the presence of the starting material, 2-amino-6-fluorobenzoic acid, by HPLC. How can I drive the reaction to completion?

Answer:

Detecting the starting carboxylic acid in your final product is a clear indication that the Fischer esterification equilibrium has not been sufficiently shifted towards the product side.[2]

Causality and Troubleshooting Workflow:

The Fischer esterification is a reversible reaction, as depicted in the mechanism below. To achieve a high yield of the ester, the equilibrium must be shifted to the right according to Le Châtelier's Principle.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid 2-Amino-6-fluorobenzoic Acid Equilibrium Carboxylic_Acid->Equilibrium Alcohol Methanol (Solvent) Alcohol->Equilibrium Ester This compound Water Water Catalyst H⁺ Catalyst (e.g., H₂SO₄) Catalyst->Equilibrium Equilibrium->Ester Equilibrium->Water

Caption: Fischer esterification equilibrium.

Troubleshooting Strategies:

  • Use an Excess of Alcohol: The most common and effective strategy is to use a large excess of one of the reactants. Since methanol also serves as the solvent, using it in a large volume (e.g., 10-20 volumes relative to the carboxylic acid) will effectively shift the equilibrium towards the ester.[2]

  • Remove Water: Water is a product of the reaction, and its removal will drive the equilibrium forward.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water as it is formed.

    • Azeotropic Distillation: While less common when using methanol, for higher boiling alcohols, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water.

  • Increase Reaction Time: If the reaction has not reached equilibrium, extending the reflux time (e.g., from 8 hours to 16-24 hours) may increase the conversion. Monitor the reaction progress by TLC or HPLC.

Question 3: I observe an unknown impurity with a similar retention time to my product in HPLC. What could it be?

Answer:

An impurity with a similar polarity to your product could be a positional isomer or a closely related derivative.

Potential Impurities and Their Origins:

Impurity/Side ProductPlausible OriginRecommended Analytical Technique
2-Amino-6-fluorobenzoic acid Incomplete reaction or hydrolysis of the product.HPLC-UV, LC-MS
Positional Isomers (e.g., Methyl 4-amino-2-fluorobenzoate)Impurities present in the starting 2-amino-6-fluorobenzoic acid.HPLC-UV, LC-MS, GC-MS
Dimer/Oligomers (e.g., Acridone derivatives)Self-condensation of the anthranilate ester or starting material at high temperatures.LC-MS
N-Methylated Product Reaction of the amino group, though less likely under standard Fischer conditions.LC-MS, GC-MS

Troubleshooting and Identification:

  • Verify Starting Material Purity: The first step is to analyze the purity of your 2-amino-6-fluorobenzoic acid starting material. Isomeric impurities in the starting material will be carried through the reaction.

  • LC-MS Analysis: Obtain a mass spectrum of the impurity peak. This will provide the molecular weight, which is crucial for identification. For example, a positional isomer will have the same mass as the product. The starting material will have a mass corresponding to the carboxylic acid.

  • Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be invaluable.[3][4] This involves subjecting a pure sample of your product to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5][6] Analyzing these samples can help identify if your unknown impurity is a result of product instability. A study on the related methyl 2-aminobenzoate showed it degrades into hydroxyderivatives under oxidative stress (H₂O₂/UV).[7]

Section 2: Analytical Protocols and FAQs

This section provides detailed protocols for the analysis of this compound and answers frequently asked questions regarding its handling and properties.

FAQ 1: What is a reliable HPLC method for assessing the purity of this compound?

Answer:

A reversed-phase HPLC method with UV detection is the standard for analyzing the purity of this compound and related impurities.[2][8]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Expected Elution Profile:

  • 2-Amino-6-fluorobenzoic acid: Will elute earliest due to its higher polarity.

  • This compound: The main product peak.

  • Dimeric/Polymeric Impurities: Will likely have longer retention times or may not elute under these conditions.

FAQ 2: Can I use GC-MS to analyze my product?

Answer:

Yes, GC-MS can be used, but it typically requires a derivatization step because the primary amine group can cause poor peak shape and interactions with the column.[9] GC-MS is particularly useful for identifying volatile impurities or confirming the structure of your product after derivatization.

Experimental Protocol: GC-MS Analysis via Silylation

  • Sample Preparation: Accurately weigh ~1 mg of your sample into a GC vial.

  • Derivatization: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C. Hold at 280 °C for 5 minutes.

    • Injector: 270 °C, Split mode (e.g., 20:1).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550.

FAQ 3: My purified product is off-white or slightly yellow. Is this normal?

Answer:

While high-purity this compound should be a white to off-white solid, a slight yellow tinge is common and often acceptable, depending on the required specifications. This coloration can be due to trace-level impurities or minor surface oxidation. If a higher purity is required, recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate can be effective.

Section 3: Reaction Mechanisms and Impurity Formation Pathways

Understanding the potential chemical transformations is key to controlling the reaction outcome.

Diagram: Primary Reaction and Potential Side Reactions

reaction_pathways A 2-Amino-6-fluorobenzoic Acid B This compound (Desired Product) A->B + CH₃OH H⁺, Δ (Esterification) D Polymeric/Tar Byproducts A->D High Temp (ΔΔ) H⁺ B->A + H₂O H⁺, Δ (Hydrolysis) B->D High Temp (ΔΔ) H⁺ E Dimer (e.g., Acridone derivative) B->E Self-Condensation High Temp (ΔΔ) C Water

Caption: Synthesis and potential side reaction pathways.

This diagram illustrates that the primary challenge is managing the reversible esterification/hydrolysis reaction while avoiding high-temperature degradation pathways that lead to intractable tars or defined dimeric structures. By carefully controlling the reaction conditions as outlined in this guide, researchers can consistently achieve high yields and purity of this compound.

References

Improving the stability of "Methyl 2-amino-6-fluorobenzoate" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

This compound possesses two primary functional groups susceptible to degradation: an aromatic amine and a methyl ester. The main degradation pathways to be aware of are:

  • Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. This can lead to the formation of colored impurities, including nitroso and nitro compounds, and can also result in polymerization.[1][2][3]

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-amino-6-fluorobenzoic acid.[4][5] The rate of hydrolysis is significantly influenced by pH and temperature.[5][6]

  • Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to light. UV radiation can provide the energy to initiate oxidation or other degradation reactions.[7][8][9] While fluorination can sometimes enhance photostability, it is not a guarantee against light-induced degradation.[7][8]

Q2: I'm observing a color change (e.g., yellowing, browning) in my stock solution. What is the likely cause?

A color change in your solution is a strong indicator of chemical degradation, most commonly the oxidation of the aromatic amine.[1][2] This process can form highly colored byproducts like nitrosoarenes or azo compounds. The reaction is often accelerated by exposure to air (oxygen), light, and even trace metal contaminants that can catalyze the oxidation process.

Q3: My compound's purity is decreasing over time, as confirmed by HPLC. What should I investigate first?

A gradual decrease in purity suggests a slow degradation process. The first factors to investigate are:

  • pH of the solution: Even unbuffered solvents can have an acidic or basic character that can promote ester hydrolysis.[5][10]

  • Dissolved Oxygen: The presence of dissolved oxygen in your solvent can lead to gradual oxidation of the amine group.

  • Storage Temperature: Elevated temperatures will accelerate both hydrolysis and oxidation reactions.

  • Light Exposure: Ensure your solutions are protected from light, as photodegradation can be a contributing factor.[11]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to resolving common stability problems encountered when working with this compound.

Issue 1: Rapid Degradation Upon Dissolution
  • Symptom: Significant degradation (e.g., >5-10%) is observed by an analytical method like HPLC shortly after preparing the solution.

  • Potential Causes & Solutions:

    • Aggressive pH of the Solvent: The solvent may be too acidic or basic, causing rapid hydrolysis of the ester.

      • Solution: Measure the pH of your solvent. If possible, use a buffered solution to maintain a pH between 6.0 and 7.5. For organic solvents, ensure they are high purity and free from acidic or basic impurities.

    • Reactive Impurities in the Solvent: Peroxides in solvents like THF or ethers can aggressively oxidize the amine group.

      • Solution: Use freshly opened, high-purity solvents. If using solvents prone to peroxide formation, test for their presence and purify if necessary.

Issue 2: Color Formation in Solution
  • Symptom: The solution develops a yellow or brown tint over time.

  • Potential Causes & Solutions:

    • Oxidation by Atmospheric Oxygen: The amine group is reacting with dissolved oxygen.

      • Solution: Degas your solvent before use by sparging with an inert gas (e.g., nitrogen or argon). Prepare and store the solution under an inert atmosphere.

    • Photodegradation: Exposure to ambient or UV light is catalyzing oxidative processes.

      • Solution: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[11]

Issue 3: Inconsistent Results Between Experiments
  • Symptom: The stability of the compound varies significantly between different batches of solution prepared under supposedly identical conditions.

  • Potential Causes & Solutions:

    • Variability in Solvent Quality: Different lots of solvent may have varying levels of impurities (water, acids, peroxides).

      • Solution: Standardize on a high-purity solvent from a reliable supplier. Consider performing a quality check on new solvent lots.

    • Inconsistent Handling Procedures: Differences in the duration of exposure to air or light during preparation can lead to variability.

      • Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for solution preparation that minimizes exposure to air and light.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying the potential degradation pathways and products of your compound.[12][13][14] This information is critical for developing stability-indicating analytical methods.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • High-purity water, acetonitrile, or other relevant solvent

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in your chosen solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of your stock solution with 1 M HCl.

    • Base Hydrolysis: Mix equal parts of your stock solution with 1 M NaOH.

    • Oxidation: Mix equal parts of your stock solution with 3% H₂O₂.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

    • Photolytic Stress: Expose a vial of the stock solution to a UV lamp or direct sunlight.

    • Control: Keep a sealed vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, take an aliquot from each condition, neutralize if necessary (for acid and base samples), and analyze by HPLC.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Aim for 5-20% degradation of the parent compound.[12]

Protocol 2: Quantitative Analysis by Reversed-Phase HPLC

This method can be used to assess the purity and concentration of this compound and its degradation products.[15]

Instrumentation:

  • HPLC with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: Ramp to 90% Acetonitrile

    • 25-30 min: Hold at 90% Acetonitrile

    • 30-35 min: Return to 20% Acetonitrile

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of your compound in the mobile phase.

  • Sample Preparation: Dilute your experimental samples to fall within the calibration range.

  • Injection: Inject a fixed volume (e.g., 10 µL) of your standards and samples.

  • Detection: Monitor the absorbance at a wavelength where the compound has a strong absorbance (e.g., determined by a UV scan).

  • Quantification: Create a calibration curve from the standards and determine the concentration of the compound in your samples.

Data Summary and Visualization

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Solvent Choice Acetonitrile, DMSO, EthanolGood solubility and generally less reactive than other solvents.
pH 6.0 - 7.5Minimizes both acid- and base-catalyzed hydrolysis of the ester.[5][10]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the sensitive amine group.[1][2]
Temperature -20°C for long-term storageReduces the rate of all potential degradation reactions.
Light Protect from light (Amber vials)Prevents photodegradation.[11]
Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

DegradationPathways parent This compound hydrolysis_product 2-amino-6-fluorobenzoic acid parent->hydrolysis_product Hydrolysis (H⁺ or OH⁻, H₂O) oxidation_product Oxidized Products (e.g., Nitroso, Nitro, Azo compounds) parent->oxidation_product Oxidation (O₂, Light, Metal Ions) TroubleshootingWorkflow start Stability Issue Detected (e.g., Color Change, Purity Loss) check_storage Review Storage Conditions: - Light exposure? - Temperature? - Inert atmosphere? start->check_storage improve_storage Implement Correct Storage: - Use amber vials - Store at -20°C - Use inert gas check_storage->improve_storage No check_solvent Investigate Solvent: - pH of solution? - Solvent purity/age? - Peroxides present? check_storage->check_solvent Yes end Problem Resolved improve_storage->end change_solvent Optimize Solvent System: - Use high-purity, fresh solvent - Buffer to pH 6.0-7.5 check_solvent->change_solvent No forced_degradation Conduct Forced Degradation Study check_solvent->forced_degradation Yes change_solvent->end develop_method Develop Stability-Indicating Analytical Method forced_degradation->develop_method develop_method->end

References

Technical Support Center: Reaction Condition Screening for Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical fluorinated building block. The unique electronic properties and steric environment conferred by the ortho-fluoro and amino substituents can present specific challenges during synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate these challenges and optimize your reaction conditions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via the acid-catalyzed esterification of 2-Amino-6-fluorobenzoic acid.

Question 1: My reaction shows very low conversion to the desired methyl ester, even after prolonged reaction times. What are the likely causes and solutions?

Answer:

Low conversion is a frequent hurdle, primarily due to the steric hindrance and electronic effects of the substituents on the benzoic acid. The ortho-amino group can be protonated by the acid catalyst, creating a positively charged ammonium species that deactivates the ring and repels the proton needed for carbonyl activation. Furthermore, the ortho-fluoro group adds significant steric bulk.

Possible Causes & Recommended Solutions:

  • Insufficiently Potent Catalyst: Standard acid catalysts like sulfuric acid (H₂SO₄) may not be effective enough to overcome the activation energy barrier. The protonated amino group reduces the nucleophilicity of the carbonyl oxygen, making the initial protonation step of the Fischer esterification less favorable.

    • Solution A (High Potency Reagent): Switch to thionyl chloride (SOCl₂). SOCl₂ reacts with methanol to form methyl sulfite in situ, which is a more potent esterifying agent. It also produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[1] This method is often highly effective for sterically hindered acids. Caution: SOCl₂ is corrosive and moisture-sensitive; the reaction should be performed in an anhydrous solvent under an inert atmosphere.

    • Solution B (Alternative Strong Acid): Boron trifluoride methanol complex (BF₃·MeOH) is another powerful option that can be effective where others fail due to its high Lewis acidity.[2]

    • Solution C (Heterogeneous Catalysis): For cleaner reactions and easier workup, consider a solid acid catalyst like UiO-66-NH₂, which has shown success in the esterification of other fluorobenzoic acids.[2]

  • Equilibrium Limitation (Presence of Water): Esterification is a reversible reaction that produces water. If water is not removed, the equilibrium will not favor product formation.

    • Solution: Use a large excess of methanol (e.g., using it as the solvent). This shifts the equilibrium towards the product side according to Le Châtelier's principle. For larger-scale reactions, a Dean-Stark apparatus could be used with a co-solvent like toluene, but this is often impractical for this specific substrate.

  • Inadequate Temperature: The reaction may require more thermal energy to overcome the steric hindrance.

    • Solution: If using H₂SO₄ or a similar catalyst in methanol, gently refluxing the mixture is typically required. Monitor the reaction closely, as excessive heat can lead to side reactions (see Question 2).

Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed catalyst Is the catalyst strong enough? (e.g., H₂SO₄) start->catalyst temp Is the temperature adequate? (e.g., reflux) catalyst->temp No solution_socl2 Action: Switch to SOCl₂/Methanol catalyst->solution_socl2 Yes water Is water being managed? temp->water No solution_reflux Action: Increase temperature to reflux temp->solution_reflux Yes solution_excess_meoh Action: Use large excess of Methanol water->solution_excess_meoh No end Re-evaluate Conversion water->end Yes solution_socl2->end solution_reflux->end solution_excess_meoh->end

Caption: Decision tree for addressing low reaction conversion.

Question 2: My reaction mixture is turning dark brown or black, and TLC analysis shows multiple new spots. What is causing this degradation?

Answer:

The formation of colored impurities typically indicates decomposition, often caused by overly harsh reaction conditions acting on the sensitive amino-substituted aromatic ring.

Possible Causes & Recommended Solutions:

  • Decarboxylation: 2-Amino-6-fluorobenzoic acid can undergo decarboxylation at elevated temperatures, especially in the presence of a strong acid, to form 3-fluoroaniline. This aniline can then undergo further side reactions.

    • Solution: Avoid excessive heating. If refluxing, ensure it is gentle. If using a high-potency reagent like SOCl₂, the reaction can often be run at room temperature or with gentle warming (40-50°C), avoiding the need for high temperatures.[1]

  • Sulfonation/Charring: Concentrated sulfuric acid is a dehydrating agent and can cause charring at high temperatures.

    • Solution: Ensure the temperature does not exceed the reflux temperature of methanol. If charring persists, reduce the amount of H₂SO₄ or switch to a less aggressive catalyst like gaseous HCl bubbled through methanol or BF₃·MeOH.

  • Oxidation: The electron-rich aniline ring can be susceptible to oxidation, leading to polymeric, colored byproducts.

    • Solution: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions, especially if the reaction is run for an extended period.

Question 3: I've achieved good conversion, but I'm struggling with the purification. The workup is forming a persistent emulsion, and the product is difficult to separate from the starting material via column chromatography.

Answer:

Purification challenges are common due to the amphoteric nature of the starting material and the similar polarities of the product and unreacted acid.

Possible Causes & Recommended Solutions:

  • Emulsion during Workup: The amino group on the product and any unreacted starting material can act as surfactants, stabilizing oil-in-water emulsions during the basic wash step.

    • Solution A (Salting Out): During the aqueous workup, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic compounds less soluble and helping to break the emulsion.[3]

    • Solution B (Filtration): Sometimes, passing the emulsified mixture through a pad of Celite or glass wool can help break the emulsion.

    • Solution C (Patience): Allow the mixture to stand for an extended period in a separatory funnel. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

  • Difficult Chromatographic Separation: The starting acid, being zwitterionic, can streak on silica gel. The polarities of the ester and the acid can be quite close.

    • Solution A (Acidify Mobile Phase): Add a small amount of acetic acid (0.5-1%) to the chromatography eluent (e.g., ethyl acetate/hexanes). This protonates the amino group and suppresses the deprotonation of the carboxylic acid, reducing streaking of the starting material and often improving separation.

    • Solution B (Pre-Workup Removal): Before column chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution). The acidic starting material will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer. This will remove the bulk of the unreacted starting material, simplifying the subsequent chromatography.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting point for catalyst screening? A: For a robust and often high-yielding method, starting with thionyl chloride (SOCl₂) in methanol at 0°C to room temperature is highly recommended.[1] If a less hazardous procedure is desired, begin with a catalytic amount of concentrated sulfuric acid (2-5 mol%) in a large excess of methanol under reflux.

CatalystTypical ConditionsProsCons
H₂SO₄ 2-10 mol%, Methanol (solvent), refluxInexpensive, readily availableCan cause charring, moderate yields
SOCl₂ 1.1-1.5 equiv., Methanol (solvent), 0°C to RTHigh yield, drives equilibriumCorrosive, moisture sensitive, generates HCl/SO₂ gas
HCl (gas) Saturated Methanol, RT to refluxClean, no charringRequires handling of gaseous HCl
BF₃·MeOH Catalytic or stoichiometric, RT to refluxEffective for hindered substrates[2]More expensive, moisture sensitive

Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase of 20-30% ethyl acetate in hexanes. The starting acid (2-Amino-6-fluorobenzoic acid) will have a very low Rf value and may streak, while the product ester (this compound) will have a higher Rf. Visualization can be achieved with a UV lamp (254 nm) and staining with potassium permanganate or ninhydrin (which specifically stains the amino group).

Q: What are the proper storage conditions for this compound? A: The compound should be stored in a cool, dark place under an inert atmosphere (e.g., in a freezer at -20°C).[4] Aniline derivatives can be sensitive to light and air, which may cause gradual discoloration over time.

Validated Experimental Protocol: Esterification using Thionyl Chloride

This protocol is adapted from standard procedures for esterifying sterically hindered benzoic acids and is known for its high efficiency.[1]

Materials:

  • 2-Amino-6-fluorobenzoic acid (1.0 equiv)

  • Anhydrous Methanol (10-20 mL per gram of acid)

  • Thionyl Chloride (SOCl₂) (1.2 equiv)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend 2-Amino-6-fluorobenzoic acid in anhydrous methanol.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Ensure the reaction is well-vented in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Workup: Dissolve the residue in ethyl acetate. Carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases (pH > 7).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

General Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase setup 1. Combine Reactants (Acid, Methanol) reagent_add 2. Add Catalyst (e.g., SOCl₂) setup->reagent_add reaction 3. Stir & Monitor (TLC) reagent_add->reaction quench 4. Quench & Concentrate reaction->quench extract 5. Liquid-Liquid Extraction (EtOAc / NaHCO₃) quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Synthesis of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 2-amino-6-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common pitfalls associated with this synthesis. The unique steric and electronic properties of this molecule, arising from the ortho-amino and ortho-fluoro substituents, present specific challenges that this guide aims to address with practical, field-proven insights.

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses the most frequently encountered issues during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: The ortho-amino and ortho-fluoro groups sterically hinder the approach of methanol to the carboxylic acid carbonyl. 2. Reversible Reaction Equilibrium: The Fischer-Speier esterification is a reversible process, and the formation of water can drive the reaction backward.[1] 3. Insufficient Catalyst Activity: The basic amino group neutralizes a portion of the acid catalyst, reducing its effectiveness.[1] 4. Low Reaction Temperature/Time: Inadequate energy input may not be sufficient to overcome the activation energy of this sterically hindered reaction.1. Use a more reactive esterification agent: Consider using thionyl chloride (SOCl₂) in methanol. This converts the carboxylic acid to a more reactive acyl chloride intermediate. 2. Drive the equilibrium forward: Use a large excess of methanol (can also serve as the solvent) and consider using a Dean-Stark trap to remove water as it forms.[1] 3. Increase catalyst loading or use a stronger catalyst: Increase the amount of sulfuric acid or consider using a Lewis acid catalyst like Boron trifluoride (BF₃) etherate.[2] 4. Optimize reaction conditions: Increase the reflux temperature (if using a higher boiling point co-solvent with methanol) and extend the reaction time. Monitor the reaction progress by TLC.
Formation of Impurities 1. Unreacted Starting Material: Incomplete reaction due to the reasons mentioned above. 2. Dimerization/Polymerization: At high temperatures and strong acid concentrations, intermolecular reactions between the amino group of one molecule and the ester of another can occur. 3. Ring Substitution/Degradation: Harsh acidic conditions and high temperatures can lead to side reactions on the aromatic ring, although the fluorine substituent generally deactivates the ring towards electrophilic substitution.1. Optimize reaction conditions: See solutions for "Low or No Product Yield". 2. Control reaction temperature: Avoid excessively high temperatures and prolonged reaction times. Consider using a milder catalyst. 3. Purification: Utilize column chromatography (silica gel with a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. Recrystallization can also be effective.
Difficult Product Isolation 1. Product is soluble in the aqueous phase during workup: The amino group can be protonated, forming a salt that is soluble in water. 2. Emulsion formation during extraction: The presence of both polar (amino, ester) and non-polar (benzene ring) groups can lead to emulsions.1. Careful pH adjustment: During the workup, carefully neutralize the reaction mixture with a base like sodium bicarbonate to a pH of ~7-8 to ensure the amino group is in its free base form, which is less water-soluble. 2. Use of brine: Wash the organic layer with a saturated sodium chloride (brine) solution to break emulsions and remove residual water.
Reaction Mixture Darkens Significantly Decomposition or side reactions: Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition or polymerization of the starting material or product.[1]Avoid excessively high temperatures: Monitor the reaction closely and stop it once the starting material is consumed (as determined by TLC). Consider using a milder catalyst or reaction conditions if possible.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer-Speier esterification of 2-amino-6-fluorobenzoic acid so challenging?

A1: The primary challenge lies in the steric hindrance posed by the two ortho substituents: the amino group and the fluorine atom. These groups physically block the incoming methanol nucleophile from attacking the carbonyl carbon of the carboxylic acid. Additionally, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxylic acid.[3]

Q2: What is the role of the acid catalyst in this reaction, and why is a higher amount often needed?

A2: The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol. A higher than catalytic amount is often required because the basic amino group of the starting material will be protonated by the acid, effectively consuming a portion of the catalyst.[1]

Q3: Are there alternative methods to the traditional Fischer-Speier esterification for this synthesis?

A3: Yes. A highly effective alternative is the use of thionyl chloride (SOCl₂) in methanol. In this method, SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ. The carboxylic acid is converted to a highly reactive acyl chloride intermediate, which is then readily esterified by methanol. This method often proceeds under milder conditions and can give higher yields for sterically hindered acids.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material, being a carboxylic acid, will be more polar and have a lower Rf value than the product ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q5: What are the key characterization techniques for the final product?

A5: The identity and purity of this compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (N-H stretch of the amine, C=O stretch of the ester).

  • Melting Point Analysis: To assess the purity of the solid product.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Sulfuric Acid

This protocol is a standard approach but may require optimization for this specific substrate.

Workflow Diagram:

Fischer_Esterification A 1. Dissolve 2-amino-6-fluorobenzoic acid in excess methanol B 2. Add concentrated H₂SO₄ catalyst slowly A->B Catalyst addition C 3. Reflux the reaction mixture B->C Heating D 4. Monitor reaction by TLC C->D In-process control E 5. Cool and neutralize with NaHCO₃ solution D->E Reaction completion F 6. Extract with ethyl acetate E->F Work-up G 7. Wash with brine, dry, and concentrate F->G Purification H 8. Purify by column chromatography or recrystallization G->H Final purification

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous methanol (20-30 eq). Methanol acts as both the reactant and the solvent.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise. Caution: The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or an oil bath.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This may take several hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until the effervescence ceases and the pH is approximately 7-8.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the residue).

    • Combine the organic layers and wash with brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Esterification using Thionyl Chloride (SOCl₂)

This is a more robust method for sterically hindered substrates.

Workflow Diagram:

SOCl2_Esterification A 1. Suspend 2-amino-6-fluorobenzoic acid in methanol at 0°C B 2. Add SOCl₂ dropwise A->B Reagent addition C 3. Warm to room temperature and then reflux B->C Reaction D 4. Monitor reaction by TLC C->D In-process control E 5. Cool and concentrate under reduced pressure D->E Reaction completion F 6. Dissolve residue in ethyl acetate E->F Work-up G 7. Wash with NaHCO₃ solution, water, and brine F->G Washing H 8. Dry, concentrate, and purify G->H Final steps

Caption: Workflow for Esterification using Thionyl Chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10-15 eq) and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic solution sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

References

Technical Support Center: Purification of Methyl 2-amino-6-fluorobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-6-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific compound via column chromatography. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a moderately polar aromatic amine. Its purification by normal-phase column chromatography is influenced by the amino group, the ester, and the fluorine substituent. The basicity of the amino group can lead to interactions with the acidic silanol groups on standard silica gel, potentially causing peak tailing and, in some cases, degradation. The fluorine atom can also influence the molecule's interaction with the stationary phase. Understanding these properties is crucial for effective method development and troubleshooting.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered during the column chromatography of this compound.

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its versatility and cost-effectiveness. However, given that aromatic amines can exhibit peak tailing on acidic silica, consider the following options if you encounter issues:

  • Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine (TEA) can neutralize acidic silanol groups, leading to improved peak shape.[1][2]

  • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica gel and can be particularly useful for purifying basic compounds like aromatic amines.[3]

  • Amine-Functionalized Silica: For challenging separations, an amine-bonded silica phase can provide excellent results by minimizing interactions with the basic analyte.[4]

Q2: How do I choose the right mobile phase (eluent)?

A2: The selection of the mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a moderately polar solvent.

  • Starting Point: A mixture of ethyl acetate (EtOAc) and hexane (or heptane) is a widely used and effective mobile phase for compounds of moderate polarity.[5][6]

  • Optimization: The ideal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]

  • Alternative Solvents: Dichloromethane (DCM) and methanol (MeOH) can also be used, but care should be taken as DCM can be acidic and MeOH is a very polar solvent that can elute compounds quickly. A small percentage of MeOH in DCM can be effective.[7]

Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do?

A3: Tailing is a common issue with amines on silica gel. Here are several strategies to address this:

  • Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic additive like triethylamine (TEA) or ammonia into your mobile phase can significantly reduce tailing by competing with your compound for interaction with the acidic silanol groups.[1]

  • Change the Stationary Phase: As mentioned in Q1, switching to a less acidic stationary phase like neutral alumina or amine-functionalized silica can resolve tailing issues.[3][4]

  • Check Sample Load: Overloading the column can also lead to tailing. Ensure you are not exceeding the recommended sample capacity for your column size.

Q4: I am seeing poor separation between my product and an impurity. How can I improve the resolution?

A4: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Optimize the Mobile Phase: Fine-tune the solvent ratio of your mobile phase. Sometimes, a small change in polarity can significantly impact separation. You can also try a different solvent system altogether (e.g., switching from EtOAc/hexane to DCM/MeOH).[8]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help separate compounds with close Rf values.[9][10]

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution, although this will also increase the run time and backpressure.

Q5: My product seems to be degrading on the column. What are the likely causes and solutions?

A5: Degradation on the column is often due to the acidic nature of the stationary phase.

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear, which would indicate degradation.[3]

  • Deactivate the Stationary Phase: As mentioned previously, neutralizing the silica gel with a base like TEA is a primary solution.[1]

  • Alternative Stationary Phases: Using alumina or a bonded phase can prevent degradation.[3]

  • Work Quickly: Minimize the time your compound spends on the column by using appropriate flow rates.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common problems during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column.- Optimize the mobile phase using TLC to achieve a ΔRf > 0.2 between your compound and impurities.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a homogenous stationary phase bed.
Peak Tailing - Strong interaction of the basic amino group with acidic silanol groups on silica gel.- Add 0.1-1% triethylamine or ammonia to the mobile phase.[1]- Switch to a neutral or basic stationary phase like alumina.[3]- Consider using an amine-functionalized column.[4]
Compound Degradation on Column - Acidity of the silica gel stationary phase.- Deactivate the silica gel by flushing with a solvent containing a base before loading the sample.[1]- Use a less acidic stationary phase such as neutral alumina.[3]- Perform the chromatography at a lower temperature if the compound is thermally labile.
Low Yield / Product Loss - Irreversible adsorption to the stationary phase.- Product degradation.- Incomplete elution.- Add a basic modifier to the eluent to reduce strong adsorption.- Address degradation issues as described above.- After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted.
Product Elutes Too Quickly (low Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
Product Elutes Too Slowly (high Rf) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in hexane).

IV. Experimental Protocols

A. Thin-Layer Chromatography (TLC) for Method Development

A well-executed TLC is the foundation for a successful column separation.

Protocol:

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or DCM). Spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). Staining with a suitable agent (e.g., potassium permanganate) can also be used.

  • Optimize: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.

B. Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on your TLC results.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Sand

  • Eluent (e.g., ethyl acetate/hexane mixture determined by TLC)

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[11]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Continuously add eluent to the top of the column, ensuring it never runs dry.

  • Fraction Collection:

    • Collect fractions in separate tubes.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

V. Visual Diagrams

Troubleshooting Logic for Poor Separation

Caption: Troubleshooting workflow for poor separation.

Experimental Workflow for Column Chromatography

Experimental_Workflow TLC 1. TLC Method Development (Optimize Mobile Phase) Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Wet or Dry) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. Fraction Analysis (TLC) Collection->Analysis Pooling 7. Pool Pure Fractions Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Step-by-step workflow for column chromatography.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Synthesis and Stabilization of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 2-amino-6-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into preventing degradation and maximizing purity during the synthesis of this critical intermediate. We will move beyond simple protocols to explain the chemical causality behind common issues, empowering you to troubleshoot effectively.

Section 1: Understanding the Molecule's Inherent Instabilities

A proactive approach to preventing degradation begins with understanding the molecule's structural liabilities. This compound possesses two key functional groups that are primary sites for potential degradation: the aromatic amine and the methyl ester.

Q1: What are the primary degradation pathways for this compound?

A1: Degradation primarily occurs via two pathways: oxidation of the aniline (amino group) and hydrolysis of the methyl ester.

  • Oxidation: The electron-rich amino group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, heat, or light. This process often forms highly colored impurities, leading to product discoloration (e.g., yellow, brown, or even black tar-like substances)[1][2]. The fluorine atom ortho to the amine can influence the electron density but does not prevent this common aniline reactivity.

  • Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid (2-amino-6-fluorobenzoic acid) in the presence of water, particularly under acidic or basic conditions. This is a reversible reaction, and its equilibrium must be carefully managed during synthesis and workup.

Below is a diagram illustrating the key reactive sites on the molecule.

Figure 1: Key Degradation Sites cluster_molecule cluster_key Potential Degradation Pathways molecule Oxidation Oxidation Site (Leads to colored impurities) Hydrolysis Hydrolysis Site (Reverts to starting material) Hydrolysis->molecule  Ester Group (COOCH3)  

Caption: Key reactive sites on this compound.

Section 2: Troubleshooting Guide for Synthesis

The most common route to this compound is the direct esterification of 2-amino-6-fluorobenzoic acid. This section addresses the frequent issues encountered during this process.

Q2: My esterification reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are typically traced back to three factors: incomplete reaction, product degradation during the reaction, or loss during workup.

Causality Analysis: Esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product. This is accomplished by either removing the water byproduct or using a large excess of the alcohol (methanol). Furthermore, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can promote the formation of tar-like byproducts, reducing the isolated yield of the desired product[1].

Recommended Actions & Protocol: The thionyl chloride (SOCl₂) in methanol method is highly effective as it generates HCl in situ, which catalyzes the reaction, and the reactants are also the solvent, driving the equilibrium forward.

Parameter Recommended Setting Rationale (The "Why")
Reagent Thionyl Chloride (SOCl₂)Reacts with methanol to form the esterifying agent and HCl catalyst. Avoids adding water.
Solvent Anhydrous MethanolServes as both reactant and solvent, pushing the reaction equilibrium towards the product.
Temperature 0°C (SOCl₂ addition), then RefluxInitial cooling controls the exothermic reaction between SOCl₂ and methanol. Reflux provides the necessary activation energy for esterification[3].
Atmosphere Inert (Nitrogen or Argon)The amino group is sensitive to oxidation. An inert atmosphere is crucial to prevent the formation of colored impurities.
Workup pH Mildly Basic (e.g., NaHCO₃)Neutralizes the excess acid catalyst (HCl) and facilitates extraction. Avoids strong bases which could hydrolyze the newly formed ester.

Optimized Experimental Protocol: Esterification via SOCl₂/Methanol

  • Preparation: Suspend 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid) in a flask equipped with a magnetic stirrer and a reflux condenser. Place the flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the suspension to 0°C in an ice-water bath. Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise via a syringe over 15-20 minutes.

    • Expert Insight: This dropwise addition is critical to control the initial exothermic reaction and prevent side-product formation[3]. The suspension should gradually become a clear solution as the HCl generated protonates the amine and the esterification proceeds.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acid), then with brine.

    • Self-Validation Check: The aqueous NaHCO₃ wash should show effervescence until all acid is neutralized. The final aqueous wash should have a pH of ~7-8.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Figure 2: Esterification Workflow Start 1. Suspend Acid in Anhydrous Methanol (N2 atm) Add_SOCl2 2. Cool to 0°C & Add SOCl2 Dropwise Start->Add_SOCl2 Reflux 3. Heat to Reflux (4-8 hours) Add_SOCl2->Reflux Concentrate 4. Cool & Concentrate (Remove Excess MeOH) Reflux->Concentrate Extract 5. Dissolve in EtOAc & Wash with NaHCO3/Brine Concentrate->Extract Purify 6. Dry, Filter, Concentrate & Recrystallize Extract->Purify End Pure this compound Purify->End

References

Technical Support Center: Reaction Kinetics of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: CK-M2A6FB-TSG-2026-01

Last Updated: January 7, 2026

Welcome to the technical support guide for studying the reaction kinetics of Methyl 2-amino-6-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on experimental design, troubleshooting, and data analysis. Our goal is to empower you to generate reliable and reproducible kinetic data for this versatile building block.

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its reaction kinetics is paramount for process optimization, mechanism elucidation, and ensuring product quality. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: FAQs on Experimental Design and Setup

This section addresses common questions that arise before initiating a kinetic study. Proper experimental design is the foundation of reliable kinetic analysis.

Q1: What are the most critical parameters to control in a kinetic experiment involving this compound?

A1: The accuracy of your kinetic data hinges on precise control over several variables. The most critical are:

  • Temperature: Reaction rates are highly sensitive to temperature fluctuations. A change of just 1°C can alter the rate constant significantly. Use a thermostatically controlled reaction vessel (e.g., a jacketed reactor or a temperature-controlled shaker) to maintain a constant temperature (±0.1°C).[1]

  • Concentration: The initial concentrations of all reactants must be known with high accuracy. Use calibrated volumetric glassware and high-purity reagents. The rate of reaction is a function of reactant concentrations, so any error here will directly impact your results.[2]

  • Mixing: Inhomogeneous mixing can create localized concentration gradients, leading to inconsistent reaction rates. Ensure vigorous and reproducible stirring throughout the experiment. For viscous solutions, overhead mechanical stirring is often more effective than a magnetic stir bar.

  • Solvent: The choice of solvent can influence reaction rates through polarity, proticity, and solubility effects. Ensure the solvent is inert under the reaction conditions and that all reactants and products are fully soluble. Always use a dry, high-purity solvent to avoid side reactions.

Q2: How do I choose an appropriate analytical technique to monitor the reaction?

A2: The ideal technique depends on the specific reaction, the species being monitored, and the available instrumentation. The key is that the measurement time must be very short compared to the reaction's half-life.[1] Here’s a comparison of common methods:

Technique Advantages Disadvantages Best For
HPLC/UHPLC High sensitivity, excellent separation of components, widely applicable.[3][4]Requires quenching of aliquots, potential for errors during sample workup, slower than spectroscopic methods.[1]Complex mixtures where reactants, intermediates, and products need to be resolved and quantified individually.
NMR Spectroscopy Non-invasive, provides structural information, allows for in-situ monitoring without sampling.[5][6] The fluorine atom in the substrate provides a unique 19F NMR handle.Lower sensitivity, requires deuterated solvents (or solvent suppression techniques), can be slow if signal averaging is needed.[5][7]Reactions where intermediates can be identified or when avoiding sample quenching is critical. The presence of the fluorine atom makes 19F NMR a powerful, clean option.[7]
UV-Vis Spectroscopy Fast, simple, suitable for real-time monitoring.Requires a chromophore that changes absorbance during the reaction; susceptible to interference from other species.Reactions where there is a distinct and clean change in the UV-Vis spectrum between reactants and products.

Q3: My reaction involves an acylation of the amine. What are the common side reactions I should be aware of?

A3: Acylation of the amino group in this compound is a common transformation. However, side reactions can occur:

  • Polysubstitution: The amino group is highly activating, which can sometimes lead to undesired secondary reactions if the acylating agent is highly reactive or used in large excess.[8]

  • Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), it may compete with the amine for the acylating agent.

  • Hydrolysis of the Ester: Under strongly acidic or basic conditions, the methyl ester group can hydrolyze. This is particularly relevant if the workup procedure is not carefully controlled.

  • Oxidation: Anilines, in general, are susceptible to oxidation, which can lead to colored impurities.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Section 2: Troubleshooting Guide for Common Experimental Issues

Even with careful planning, experiments can yield unexpected results. This section provides a structured approach to troubleshooting.

Q1: My reaction shows poor reproducibility between runs. What are the likely causes?

A1: Poor reproducibility is a common and frustrating issue. It almost always points to an uncontrolled variable.[10]

  • Cause 1: Temperature Fluctuations.

    • Diagnosis: Are you monitoring the internal reaction temperature or just the bath temperature? There can be a significant difference, especially for exothermic or endothermic reactions.

    • Solution: Use a calibrated thermometer placed directly in the reaction mixture. Ensure your temperature controller is functioning correctly.

  • Cause 2: Inconsistent Reagent Addition.

    • Diagnosis: Is the rate of addition of a key reactant (especially the limiting reagent) consistent across all experiments? A fast initial addition can lead to a burst of reactivity that is not reproduced in subsequent runs.

    • Solution: Use a syringe pump for the slow, controlled addition of liquid reagents. For solids, ensure they are fully dissolved before initiating the reaction.

  • Cause 3: Reagent Degradation.

    • Diagnosis: Are your reagents old or have they been improperly stored? The acylating agent (e.g., acyl chloride) might be partially hydrolyzed. The aniline substrate could be partially oxidized.[9]

    • Solution: Use freshly opened or purified reagents. Check the purity of your starting materials (e.g., via NMR or HPLC) before each set of experiments.

  • Cause 4: Contamination.

    • Diagnosis: Are you using scrupulously clean glassware? Are there trace impurities in your solvent or reagents?

    • Solution: Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents and reagents from reliable sources.[10]

Troubleshooting Workflow Diagram

Below is a decision tree to help diagnose reproducibility issues.

G Start Poor Reproducibility Observed TempCheck Is internal temperature monitored and stable (±0.1°C)? Start->TempCheck ReagentAdd Is reagent addition rate precisely controlled? TempCheck->ReagentAdd Yes FixTemp Action: Use calibrated internal probe & improve thermal control. TempCheck->FixTemp No ReagentPurity Are reagents fresh? Is purity confirmed? ReagentAdd->ReagentPurity Yes FixAdd Action: Use syringe pump for liquid additions. ReagentAdd->FixAdd No MixingCheck Is stirring vigorous and consistent? ReagentPurity->MixingCheck Yes FixPurity Action: Use fresh/purified reagents. Confirm SM purity. ReagentPurity->FixPurity No FixMixing Action: Use overhead stirrer or baffled flask. MixingCheck->FixMixing No Success Problem Resolved MixingCheck->Success Yes FixTemp->Start Re-evaluate FixAdd->Start Re-evaluate FixPurity->Start Re-evaluate FixMixing->Start Re-evaluate

Caption: Troubleshooting Decision Tree for Poor Reproducibility.

Q2: My kinetic plot is non-linear, but I expect a first or second-order reaction. What does this mean?

A2: Non-linear plots (when plotting ln[A] vs. time for first-order, or 1/[A] vs. time for second-order) can be highly informative.[11][12]

  • Possible Reason 1: Incorrect Order Assumption.

    • Explanation: The reaction may not follow the simple order you assumed. It could be a mixed-order or a more complex rate law.

    • Solution: Use the method of initial rates to determine the order with respect to each reactant independently.[13][14] This involves running several experiments where you vary the concentration of one reactant while keeping others constant.[14]

  • Possible Reason 2: Autocatalysis or Inhibition.

    • Explanation: A product formed during the reaction might be catalyzing (autocatalysis, rate speeds up over time) or inhibiting (rate slows down more than expected) the reaction. For example, if an acidic or basic product is formed, it could change the pH and alter the reaction rate.

    • Solution: Analyze the reaction mixture at different time points to identify all species present. Test the effect of adding a small amount of the final product to the initial reaction mixture.

  • Possible Reason 3: Competing Side Reactions.

    • Explanation: The starting material could be consumed by more than one pathway, and your analytical method might not be distinguishing between the different products.

    • Solution: Use a more selective analytical method like HPLC-MS to identify and quantify all products formed over time.[15]

Section 3: Standard Protocol for a Kinetic Study (Example: N-Acylation)

This section provides a generalized, step-by-step protocol for determining the reaction order of the N-acylation of this compound with an acylating agent (e.g., acetic anhydride).

Objective: To determine the rate law for the N-acylation reaction.

The expected rate law is: Rate = k[Amine]m[Acylating Agent]n

Our goal is to experimentally determine the values of the exponents m and n (the reaction orders) and the rate constant k.[2]

Materials and Equipment:
  • Jacketed glass reactor with overhead stirrer and temperature probe.

  • Thermostatic water bath.

  • Syringe pump.

  • HPLC system with a C18 column and UV detector.

  • Calibrated volumetric flasks and pipettes.

  • This compound (≥98% purity).

  • Acetic Anhydride (≥99% purity).

  • Anhydrous, inert solvent (e.g., Acetonitrile or Dichloromethane).

  • Quenching solution (e.g., a dilute solution of a non-interfering primary amine like butylamine in the mobile phase).

Experimental Workflow:

Caption: General Experimental Workflow for a Kinetic Study.

Step-by-Step Procedure:
  • Preparation:

    • Prepare stock solutions of this compound and acetic anhydride in the chosen solvent using Class A volumetric flasks.

    • Set up the jacketed reactor and allow it to equilibrate to the desired temperature (e.g., 25.0 °C).

  • Reaction Execution (Example for determining order 'm' w.r.t. Amine):

    • Run 1: Charge the reactor with a specific volume of the amine stock solution and solvent. The acylating agent should be in large excess (e.g., 10-20 fold) to create pseudo-first-order conditions with respect to the amine.

    • Initiate the reaction by starting the syringe pump addition of the acetic anhydride solution at a constant rate. Start the timer (t=0) at the moment of addition.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reactor.

    • Immediately quench the aliquot by adding it to a vial containing a known volume of the quenching solution. This stops the reaction instantly.[1]

    • Run 2: Repeat the experiment exactly, but with a different initial concentration of the amine (e.g., double the concentration), keeping the acylating agent concentration identical.

  • Analysis:

    • Analyze all quenched samples by HPLC to determine the concentration of the remaining this compound.

    • Generate a calibration curve using standards of known concentration to convert peak area to molar concentration.[16]

    • For each run, plot the concentration of the amine versus time. Calculate the initial rate of reaction from the initial slope of this curve.[12]

  • Data Interpretation:

    • Compare the initial rates from Run 1 and Run 2. If doubling the amine concentration doubles the initial rate, the reaction is first-order with respect to the amine (m=1).[17] If it quadruples the rate, it is second-order (m=2).[17]

    • Repeat the process, this time varying the initial concentration of the acylating agent while keeping the amine concentration constant, to determine the order 'n'.

    • Once m and n are known, use the data from any of the runs to calculate the rate constant, k, using the determined rate law equation.[13]

References

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 2-amino-6-fluorobenzoate and Its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparative analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 2-amino-6-fluorobenzoate. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages spectral data from its isomers—Methyl 2-amino-3-fluorobenzoate, Methyl 2-amino-4-fluorobenzoate, and Methyl 2-amino-5-fluorobenzoate—to provide a robust framework for its characterization. This approach allows researchers, scientists, and drug development professionals to effectively identify and differentiate these closely related compounds.

Introduction: The Significance of Fluorinated Anthranilates

This compound and its isomers are fluorinated anthranilic acid derivatives. The introduction of a fluorine atom into the aromatic ring can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications are of great interest in medicinal chemistry and materials science, where fine-tuning molecular properties is crucial for developing new pharmaceuticals and functional materials. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and application of these compounds.

Comparative Spectral Analysis

This section provides a detailed comparison of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its commercially available isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and ester groups.

Table 1: Comparison of ¹H NMR Spectral Data for Methyl 2-aminofluorobenzoate Isomers.

CompoundAromatic Protons (ppm)NH₂ Protons (ppm)OCH₃ Protons (ppm)
This compound (Predicted) Three signals in the aromatic region, with coupling patterns influenced by the fluorine atom.Broad singletSinglet, ~3.8 ppm
Methyl 2-amino-3-fluorobenzoate Complex multipletBroad singletSinglet
Methyl 2-amino-4-fluorobenzoate Three distinct signals in the aromatic region.Broad singletSinglet
Methyl 2-amino-5-fluorobenzoate Three distinct signals in the aromatic region.Broad singletSinglet

Note: Actual chemical shifts and coupling constants will vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The position of the fluorine atom significantly impacts the chemical shifts of the aromatic carbons due to through-space and through-bond coupling.

Table 2: Comparison of ¹³C NMR Spectral Data for Methyl 2-aminofluorobenzoate Isomers.

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Methyl Carbon (OCH₃) (ppm)
This compound (Predicted) ~168 ppmSix signals, with C-F coupling observable for carbons near the fluorine atom.~52 ppm
2-Amino-6-fluorobenzoic acid Data available, provides a reference for the aromatic region.[1]
Methyl 2-amino-3-fluorobenzoate Data available from suppliers.
Methyl 2-amino-4-fluorobenzoate Data available from suppliers.
Methyl 2-amino-5-fluorobenzoate Data available from suppliers.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the compounds discussed, the primary ionization technique would likely be electrospray ionization (ESI) or electron ionization (EI).

Table 3: Comparison of Mass Spectrometry Data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns (Predicted)
This compound C₈H₈FNO₂169.15Loss of •OCH₃, loss of CO, and fragmentation of the aromatic ring.
Methyl 2-amino-3-fluorobenzoate C₈H₈FNO₂169.15Similar to the 6-fluoro isomer, with subtle differences in fragment intensities.
Methyl 2-amino-4-fluorobenzoate C₈H₈FNO₂169.15Similar to the 6-fluoro isomer.
Methyl 2-amino-5-fluorobenzoate C₈H₈FNO₂169.15Similar to the 6-fluoro isomer.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for methyl aminobenzoate derivatives.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the methyl aminobenzoate sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16 scans.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

    • For ¹H NMR spectra, integrate the signals to determine the relative number of protons.

Mass Spectrometry Data Acquisition

References

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a pivotal intermediate in the synthesis of novel pharmaceutical agents and complex organic molecules, the structural integrity and purity of Methyl 2-amino-6-fluorobenzoate are paramount.[1][2] Ensuring the correct molecular structure and quantifying impurities are non-negotiable steps in drug development and chemical research, directly impacting reaction yields, biological activity, and safety profiles. This guide provides an in-depth comparison of the primary analytical methods for its characterization, moving beyond mere protocols to explain the strategic choices that underpin robust and reliable analysis.

The guide is structured to empower researchers, scientists, and drug development professionals to select the most appropriate analytical tools for their specific needs, whether for routine quality control or comprehensive structural elucidation.

Pillar 1: Structural Elucidation - The Spectroscopic Toolkit

Spectroscopic methods are indispensable for confirming the molecular identity of this compound. Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the gold standard for unequivocal structure determination. It maps the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR Spectroscopy: This technique identifies all unique proton environments. For this molecule, we expect distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The key diagnostic features are chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). For instance, the fluorine atom at position 6 will cause characteristic splitting of the adjacent aromatic proton's signal (H-5), a crucial validation point.[3][4]

  • ¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. We anticipate eight distinct signals corresponding to the eight carbon atoms of this compound. The carbon directly bonded to the fluorine atom (C-6) will exhibit a large one-bond C-F coupling constant, serving as a powerful diagnostic marker.[5]

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the exact molecular weight and valuable fragmentation data, confirming the elemental composition.[6] When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for both identification and impurity profiling.

  • Why it's critical: The primary purpose is to confirm the molecular ion peak. For this compound (C₈H₈FNO₂), the expected monoisotopic mass is approximately 169.05 Da.[7] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, virtually eliminating ambiguity about the elemental formula.

  • Experimental Causality: The choice of ionization technique is crucial. Electrospray Ionization (ESI) is a soft technique ideal for LC-MS, typically yielding the protonated molecule [M+H]⁺. Electron Ionization (EI), often used in GC-MS, is a higher-energy technique that produces a rich fragmentation pattern, which can be used like a fingerprint to confirm the structure by comparing it to library data or predicting fragmentation pathways.

Infrared (IR) Spectroscopy: A Functional Group Checklist

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a quick and effective verification tool.

  • Expected Absorptions: For this compound, the IR spectrum will confirm the presence of:

    • N-H stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C=O stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ for the ester carbonyl group.[8]

    • C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

    • C-F stretch: An absorption typically found in the 1000-1400 cm⁻¹ region.

Pillar 2: Purity and Quantification - The Chromatographic Workhorses

While spectroscopy confirms identity, chromatography excels at separating the target compound from impurities, byproducts, and starting materials, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most widely used technique for assessing the purity of non-volatile pharmaceutical intermediates.[9] Its versatility, robustness, and quantitative accuracy make it indispensable for quality control.

  • Why it's the best choice: Reversed-phase HPLC (using a C18 column) is perfectly suited for this moderately polar aromatic compound. It allows for the separation of closely related impurities with high resolution.

  • Methodology Rationale: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Adding a small amount of an acid (e.g., 0.1% formic or trifluoroacetic acid) is a critical choice; it protonates the basic amino group on the analyte, ensuring a single ionic state and leading to sharp, symmetrical peaks, which are essential for accurate integration and quantification.[10] Detection is most commonly performed with a UV-Vis detector, as the aromatic ring provides strong chromophores.

Gas Chromatography (GC): A Viable Alternative

GC is an excellent technique for volatile and thermally stable compounds.[9] this compound is sufficiently volatile for GC analysis, making it a suitable alternative to HPLC, particularly for identifying residual solvents or volatile impurities.

  • Comparison with HPLC: GC often provides higher resolution and faster analysis times than HPLC.[9] However, the high temperatures of the GC inlet can potentially cause degradation of sensitive molecules. For amino compounds, derivatization is sometimes required to improve peak shape and thermal stability, although it may not be strictly necessary for this analyte.[11] Coupling GC with a mass spectrometer (GC-MS) is exceptionally powerful for identifying unknown impurities.[10]

Comparative Analysis of Key Techniques

The choice of analytical method is dictated by the specific question being asked. The table below provides a comparative summary to guide this decision-making process.

Technique Primary Information Provided Sensitivity Specificity/Resolution Typical Application Advantages for this Analyte Limitations
¹H & ¹³C NMR Atomic connectivity, molecular structureModerateVery HighStructural ElucidationUnambiguous structure confirmation; detects H-F and C-F coupling.Lower sensitivity than MS; requires pure sample for best results.
Mass Spec (MS) Molecular Weight, Elemental FormulaVery HighHighIdentification, QuantificationConfirms molecular formula with high accuracy (HRMS).Does not provide connectivity information on its own.
IR Spectroscopy Functional GroupsLowLowQuick Identity CheckFast confirmation of amine and ester groups.Provides no information on purity or atomic connectivity.
HPLC-UV Purity, QuantificationHighHighPurity Testing, AssayRobust, reproducible, and the industry standard for purity. Excellent peak shape with acid modifier.May not identify co-eluting impurities without MS detector.
GC-MS Purity, Volatile ImpuritiesVery HighVery HighImpurity ProfilingExcellent for separating volatile compounds and identifying unknowns via MS library.Potential for thermal degradation; may require derivatization.

Visualizing the Analytical Workflow

A logical workflow ensures that all aspects of the compound's identity and purity are thoroughly investigated.

Analytical_Workflow start Sample Received (this compound) qual_analysis Qualitative Analysis (Structural Confirmation) start->qual_analysis quant_analysis Quantitative Analysis (Purity & Assay) start->quant_analysis nmr NMR Spectroscopy (¹H, ¹³C) qual_analysis->nmr ms Mass Spectrometry (HRMS) qual_analysis->ms ir IR Spectroscopy qual_analysis->ir hplc HPLC-UV/MS quant_analysis->hplc gc GC-MS (Optional) quant_analysis->gc data_integration Data Integration & Review nmr->data_integration ms->data_integration ir->data_integration hplc->data_integration gc->data_integration end Certificate of Analysis (Structure & Purity Confirmed) data_integration->end

Caption: Integrated workflow for the complete characterization of this compound.

Detailed Experimental Protocols

The following protocols are self-validating and represent standard industry practices for ensuring data integrity.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed to separate the main component from potential process-related impurities and degradation products.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

    • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same diluent.

  • Chromatographic Run:

    • Equilibrate the column with a suitable starting gradient (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject 10 µL of the diluent as a blank, followed by the standard solution, and then the sample solution.

    • Run a linear gradient optimized to elute all impurities, for example:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • Determine the retention time of the main peak from the standard chromatogram.

    • In the sample chromatogram, identify the peak corresponding to this compound.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Structural Confirmation by ¹H NMR

This protocol outlines the steps for acquiring a high-quality proton NMR spectrum for structural verification.

  • Sample Preparation: [12]

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d is often suitable, but DMSO-d₆ can be better for observing the exchangeable -NH₂ protons.

    • Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Spectrometer Setup: [12]

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: [12]

    • Experiment: Use a standard single-pulse experiment.

    • Spectral Width: Set to cover a range of approximately 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds (to allow for full relaxation of protons).

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm that the spectrum is consistent with the proposed structure of this compound.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. While NMR spectroscopy stands as the definitive tool for structural elucidation, and mass spectrometry provides irrefutable confirmation of molecular weight, HPLC is the industry-standard method for quantifying purity with high accuracy and reliability.[6][13][14] The integration of these techniques, guided by the principles and protocols outlined in this guide, provides a comprehensive and trustworthy assessment of the compound's identity, quality, and suitability for its intended use in research and development.

References

Introduction: The Strategic Role of Fluorine in Anthranilate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 2-amino-6-fluorobenzoate and Its Isomers for Pharmaceutical Research

Fluorinated anthranilic acid derivatives are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a multitude of pharmaceuticals, particularly in oncology and anti-inflammatory research.[1][2][3] The introduction of a fluorine atom into the anthranilate core profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5][6] This strategic fluorination is a key tool for drug discovery professionals to optimize lead compounds.[7]

This guide provides a detailed comparison of this compound against its structural isomers: Methyl 2-amino-3-fluorobenzoate, Methyl 2-amino-4-fluorobenzoate, and Methyl 2-amino-5-fluorobenzoate. We will analyze how the positional change of a single fluorine atom dictates chemical reactivity, influences experimental outcomes, and ultimately guides the selection of the appropriate building block for specific synthetic targets.

Isomeric Landscape of Fluorinated Methyl Anthranilates

The location of the fluorine atom on the benzene ring relative to the amino and methyl ester groups creates four distinct isomers, each with a unique electronic and steric profile. Understanding these differences is fundamental to predicting their behavior in synthesis.

Figure 1. Structures of the four fluorinated methyl anthranilate isomers.

Part 1: The Unique Profile of this compound

This compound is distinguished by the placement of the fluorine atom ortho to both the amino and ester functionalities. This specific arrangement imparts a set of properties that are highly consequential in synthesis.

Key Characteristics:

  • Steric Hindrance: The fluorine atom and the methyl ester group flank the amino group, creating significant steric congestion. This can hinder the approach of bulky reagents, leading to higher selectivity in reactions like mono-N-alkylation by disfavoring the formation of di-alkylated products.

  • Modulated Nucleophilicity: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[8] Positioned ortho to the amino group, this effect significantly reduces the electron density on the nitrogen atom, thereby lowering its basicity and nucleophilicity compared to other isomers. This reduced reactivity can be advantageous, preventing unwanted side reactions in complex syntheses.

  • Intramolecular Hydrogen Bonding: The proximity of the amino and ester groups allows for potential intramolecular hydrogen bonding (N-H···O=C). The ortho-fluorine can influence the strength and conformation of this interaction, affecting both reactivity and physical properties like melting point and solubility.

Part 2: Comparative Analysis of Reactivity and Properties

The choice of a fluorinated anthranilate isomer is a critical decision in a synthetic workflow. The following sections compare the isomers based on their electronic properties and resulting reactivity in key chemical transformations.

Electronic Effects: A Tale of Two Forces

The reactivity of each isomer is primarily governed by the interplay between fluorine's inductive (-I) and mesomeric (+M, or resonance) effects.[8]

G N_6F 6-Fluoro Isomer (ortho to NH2) Effect_6F Strong -I Effect Weak +M Effect Steric Hindrance N_6F->Effect_6F Positional Effects N_3F 3-Fluoro Isomer (meta to NH2) Effect_3F Strong -I Effect No +M Effect N_3F->Effect_3F Positional Effects N_4F 4-Fluoro Isomer (para to NH2) Effect_4F Moderate -I Effect Strong +M Effect N_4F->Effect_4F Positional Effects N_5F 5-Fluoro Isomer (meta to NH2) Effect_5F Moderate -I Effect No +M Effect N_5F->Effect_5F Positional Effects Reactivity_6F Lowest Amine Nucleophilicity High Regioselectivity Effect_6F->Reactivity_6F Impacts Reactivity_3F Low Amine Nucleophilicity Effect_3F->Reactivity_3F Impacts Reactivity_4F Highest Amine Nucleophilicity (among isomers) Effect_4F->Reactivity_4F Impacts Reactivity_5F Moderate Amine Nucleophilicity Effect_5F->Reactivity_5F Impacts

Figure 2. Influence of fluorine position on electronic effects and predicted amine reactivity.
  • Ortho (6-Fluoro): The inductive effect dominates, strongly deactivating the amino group. Steric hindrance is also a major factor.

  • Meta (3-Fluoro & 5-Fluoro): The inductive effect is still strong but diminishes with distance. There is no resonance donation to the amino group from the meta position. The 3-fluoro isomer experiences a stronger -I effect on the amine than the 5-fluoro isomer.

  • Para (4-Fluoro): The inductive effect is weakest due to distance. The electron-donating resonance effect (+M) is strongest, partially counteracting the -I effect and making the amino group of the 4-fluoro isomer the most nucleophilic among the four.

Reactivity in N-Alkylation and N-Acylation

These are fundamental reactions for derivatizing the amino group. The choice of isomer directly impacts reaction conditions and outcomes.

  • This compound: Requires more forcing conditions (higher temperature, stronger base) for N-alkylation due to reduced nucleophilicity and steric hindrance.[9] However, this can be exploited for selective mono-alkylation. Acylation is generally feasible but may proceed slower than with other isomers.

  • Methyl 2-amino-4-fluorobenzoate: Being the most nucleophilic, it reacts under the mildest conditions. It is more prone to di-alkylation if stoichiometry is not carefully controlled.

  • Methyl 2-amino-3/5-fluorobenzoates: Exhibit intermediate reactivity. They typically require conditions harsher than the 4-fluoro isomer but milder than the 6-fluoro isomer.

Performance in Cyclization Reactions: The Case of Quinazoline Synthesis

Fluorinated anthranilates are critical precursors for quinazolines and quinazolinones, which are core structures in many kinase inhibitors.[10][11][12] The reaction often involves an initial condensation at the amino group followed by intramolecular cyclization.

  • This compound: The steric bulk around the reaction center can influence the cyclization step. The electronic effect of the 6-fluoro group will also impact the properties of the resulting quinazoline ring, which can be crucial for tuning drug-target interactions.

  • Other Isomers: The rate of the initial condensation will follow the nucleophilicity trend (4-F > 5-F > 3-F > 6-F). The fluorine's position on the final quinazoline product will significantly alter its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. For example, a fluorine atom at what was the 4- or 5-position can block sites of metabolic oxidation.

Comparative Data Summary

Direct, side-by-side quantitative experimental comparisons are sparse in the literature. The following table is a synthesis of data from chemical suppliers and predictions based on established physicochemical principles.

PropertyThis compoundMethyl 2-amino-3-fluorobenzoateMethyl 2-amino-4-fluorobenzoateMethyl 2-amino-5-fluorobenzoate
CAS Number 434-76-4 (Acid)[13]1195768-18-3[14][15]446-30-052505-39-6
Molecular Weight 169.15 g/mol 169.15 g/mol 169.15 g/mol 169.15 g/mol
Predicted Amine pKa LowestLowHighestModerate
Predicted Reactivity LowestLow-ModerateHighestModerate
Key Feature Steric hindrance, low nucleophilicityStrong inductive deactivationHighest nucleophilicityBalanced electronic effects

Part 3: Experimental Protocols and Methodologies

To provide a practical context, we describe a generalized, self-validating protocol for a key synthetic transformation.

Representative Protocol: Microwave-Assisted Synthesis of a 3-Aryl-quinazolin-4(3H)-one

This protocol is adapted from general procedures for the Niementowski quinazoline synthesis, which benefits from microwave irradiation to reduce reaction times and improve yields.[10] The choice of isomer will necessitate optimization of reaction time and temperature.

G start Start: Assemble Reactants step1 Add Fluorinated Methyl Anthranilate (1 eq.), Formamide (10 eq.), and Arylamine (1.2 eq.) to a microwave vial. start->step1 step2 Seal the vial and place in a microwave reactor. step1->step2 step3 Heat to 150-200°C for 20-60 min. (Note: 6-fluoro isomer may require higher temp/longer time). step2->step3 step4 Cool reaction to room temperature. step3->step4 step5 Add water to the reaction mixture. Precipitate forms. step4->step5 step6 Filter the solid product. step5->step6 step7 Wash the solid with cold water and then a minimal amount of cold ethanol. step6->step7 step8 Dry the product under vacuum. step7->step8 validation Characterization & Validation step8->validation nmr ¹H, ¹³C, ¹⁹F NMR validation->nmr ms LC-MS or HRMS validation->ms end End: Pure Fluorinated Quinazolinone validation->end

Figure 3. General workflow for the synthesis and validation of a fluorinated quinazolinone.

Methodology:

  • Reactant Charging: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the selected Methyl 2-amino-fluorobenzoate isomer (1.0 mmol), the desired arylamine (1.2 mmol), and formamide (10.0 mmol).

    • Causality: Formamide serves as both the reagent providing the C2 carbon of the quinazolinone ring and as a high-boiling solvent. The excess ensures the reaction goes to completion.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the reaction mixture to the target temperature (e.g., 180 °C) and hold for the specified time (e.g., 30 minutes).

    • Causality: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction compared to conventional heating.[10] Optimization is key; the less reactive 6-fluoro isomer may require a higher temperature or longer duration.

  • Work-up and Isolation: After cooling to room temperature, add 20 mL of deionized water to the reaction mixture. Stir for 15 minutes, during which the product should precipitate.

    • Causality: The organic quinazolinone product is typically insoluble in water, allowing for easy precipitation and separation from the water-soluble formamide.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove residual impurities.

    • Causality: The washing steps remove any remaining starting materials and by-products. Using cold solvents minimizes the loss of the desired product due to dissolution.

  • Validation: Dry the purified solid under high vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

    • Trustworthiness: This analytical validation is non-negotiable. It confirms the identity of the product and ensures its purity meets the standards required for subsequent use in drug development pipelines.

Conclusion and Expert Recommendations

The selection of a fluorinated methyl anthranilate isomer is a strategic decision with significant downstream consequences.

  • This compound is the isomer of choice when steric control is paramount. Its reduced nucleophilicity can be a powerful tool for achieving selectivity (e.g., mono-alkylation) and preventing over-reaction, though it often requires more forcing reaction conditions.

  • Methyl 2-amino-4-fluorobenzoate is ideal for syntheses where high reactivity is desired. It allows for milder reaction conditions but requires careful control of stoichiometry to avoid side products.

  • Methyl 2-amino-3-fluorobenzoate and Methyl 2-amino-5-fluorobenzoate offer a balance of reactivity and are versatile building blocks. The final position of the fluorine atom in the target molecule is often the deciding factor in their selection, based on structure-activity relationship (SAR) data.

Ultimately, the optimal isomer depends on the specific synthetic challenge and the desired properties of the final molecule. A thorough understanding of the electronic and steric effects conferred by the fluorine atom's position is essential for making an informed choice, optimizing reaction conditions, and accelerating the drug development process.

References

A Comparative Guide to the Synthesis of Methyl 2-amino-6-fluorobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and yield is a critical cornerstone. Methyl 2-amino-6-fluorobenzoate, a versatile building block in the preparation of a range of biologically active molecules, is one such intermediate. The strategic placement of the amino, fluoro, and methyl ester functionalities on the benzene ring makes it a sought-after precursor for novel therapeutics. This guide provides an in-depth, objective comparison of the most prevalent synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction to this compound and its Synthetic Importance

This compound serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds, including quinazolinones and other pharmacologically relevant scaffolds. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the final drug molecule, a strategy widely employed in modern medicinal chemistry. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will dissect three primary synthetic strategies: Direct Esterification of 2-amino-6-fluorobenzoic acid, a two-step synthesis commencing from 2,6-difluorobenzonitrile, and a protection-esterification-deprotection sequence.

Method 1: Direct Esterification of 2-amino-6-fluorobenzoic Acid

The most straightforward approach to this compound is the direct esterification of the parent carboxylic acid, 2-amino-6-fluorobenzoic acid. This method is attractive due to its atom economy and potentially shorter reaction sequence. Two common variants of this approach are the classic Fischer-Speier esterification and the use of thionyl chloride.

Fischer-Speier Esterification

This equilibrium-driven reaction utilizes an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to drive the formation of the methyl ester.[1]

  • To a stirred suspension of 2-amino-6-fluorobenzoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents), cautiously add concentrated sulfuric acid (1.5-2.0 equivalents) at 0 °C.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to afford the crude product.

  • Purification is typically achieved by column chromatography on silica gel to yield pure this compound.

The use of a large excess of methanol serves to shift the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.[1] The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by methanol.[1] A stoichiometric amount of acid is often necessary to also protonate the basic amino group, which would otherwise be unreactive.[2]

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH 2-Amino-6-fluorobenzoic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H⁺ H+ H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Methanol CH₃OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Esterification using Thionyl Chloride

A more reactive alternative for direct esterification involves the use of thionyl chloride (SOCl₂) in methanol. This method typically proceeds under milder conditions and can offer higher yields. A similar procedure for 3-amino-2-fluorobenzoic acid resulted in a quantitative yield.[3]

  • 2-amino-6-fluorobenzoic acid (1 equivalent) is suspended in anhydrous methanol (10-15 equivalents) and the mixture is cooled to 0 °C in an ice bath.

  • Thionyl chloride (1.5-2.0 equivalents) is added dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of NaHCO₃ and then with brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the desired product.

  • Further purification can be performed by recrystallization or column chromatography.

Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. This intermediate is much more susceptible to nucleophilic attack by methanol than the protonated carboxylic acid in the Fischer esterification. The reaction is essentially irreversible as the byproducts (SO₂ and HCl) are gaseous and escape from the reaction mixture.

Thionyl_Chloride_Esterification cluster_0 Formation of Acyl Chloride cluster_1 Nucleophilic Attack cluster_2 Elimination of Chloride cluster_3 Deprotonation R-COOH 2-Amino-6-fluorobenzoic Acid Acyl_Chloride Acyl Chloride Intermediate R-COOH->Acyl_Chloride + SOCl₂ SOCl2 SOCl₂ Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate + CH₃OH Methanol CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - Cl⁻ Ester This compound Protonated_Ester->Ester - H⁺ Cl- Cl⁻ Nitrile_to_Ester Start 2,6-Difluorobenzonitrile Step1 Amination (NH₃) Start->Step1 Intermediate 2-Amino-6-fluorobenzonitrile Step1->Intermediate Step2a Pinner Reaction (HCl, CH₃OH) Intermediate->Step2a Step2b Hydrolysis (H⁺ or OH⁻) Intermediate->Step2b End This compound Step2a->End Acid 2-Amino-6-fluorobenzoic Acid Step2b->Acid Step2c Esterification (Method 1) Acid->Step2c Step2c->End Protection_Strategy Start 2-Amino-6-fluorobenzoic Acid Step1 Boc Protection (Boc₂O) Start->Step1 Protected_Acid Boc-Protected Acid Step1->Protected_Acid Step2 Esterification (CH₃I, K₂CO₃) Protected_Acid->Step2 Protected_Ester Boc-Protected Ester Step2->Protected_Ester Step3 Deprotection (TFA or HCl) Protected_Ester->Step3 End This compound Step3->End

References

A Comparative Guide to HPLC Purity Analysis of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-6-fluorobenzoate is a key building block in modern medicinal chemistry and drug development. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in regulatory approval. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such pharmaceutical intermediates.

This guide provides an in-depth comparison of two rationally designed Reverse-Phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the trade-offs between a rapid, high-throughput isocratic method and a comprehensive, high-resolution gradient method. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, from in-process control to final product release testing.

Analyte Characterization and Method Design Principles

A robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound (C₈H₈FNO₂) is a moderately polar aromatic compound. Its structure, featuring an amino group, a methyl ester, and a fluorine atom, dictates its chromatographic behavior.

  • Stationary Phase Selection: The compound's moderate polarity makes it an ideal candidate for Reverse-Phase HPLC.[1] A C18 (octadecyl) stationary phase is the workhorse for such separations, offering excellent hydrophobic retention and selectivity for a wide range of molecules.[2]

  • Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic modifier, such as acetonitrile or methanol.[3] For ionizable compounds like this compound (due to the basic amino group), controlling the pH of the aqueous phase with a buffer is critical to ensure reproducible retention times and symmetrical peak shapes.[4] An acidic pH (e.g., pH 3.0) will protonate the amino group, enhancing its polarity and interaction with the mobile phase.

  • Detector Selection: The aromatic ring in the analyte provides strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector is ideal. The maximum absorbance wavelength (λmax) should be determined experimentally by scanning a solution of the pure compound, but a starting point around 254 nm or 280 nm is often effective for aromatic compounds.[5]

Experimental Workflow and Design

The overall process for purity analysis follows a standardized workflow. The key decision point is the selection of the chromatographic method that best aligns with the analytical objective.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample_Prep Sample & Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Method_A Method A (Isocratic) HPLC_System->Method_A Select Method Method_B Method B (Gradient) HPLC_System->Method_B Select Method Data_Acquisition Data Acquisition (Chromatogram) Method_A->Data_Acquisition Method_B->Data_Acquisition Data_Analysis Data Analysis (Integration, Purity Calculation) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Overall workflow for HPLC purity analysis.

Comparative Methodologies

We will compare two distinct methods:

  • Method A: Rapid Isocratic Screening: This method uses a constant mobile phase composition. Its primary advantage is speed, making it suitable for high-throughput screening, reaction monitoring, or in-process controls where the impurity profile is well-understood.

  • Method B: High-Resolution Gradient Method: This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic modifier. This approach is superior for separating complex mixtures and resolving closely eluting impurities, making it ideal for final product release testing and stability studies.

ParameterMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient Method
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60% A / 40% BGradient: See Table 1 below
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL10 µL
Analysis Time 5 minutes20 minutes

Table 1: Gradient Program for Method B

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
17.0 5 95
17.1 95 5

| 20.0 | 95 | 5 |

Step-by-Step Experimental Protocols

Adherence to a detailed protocol is crucial for reproducibility. These protocols must be validated according to established guidelines such as ICH Q2(R1) to ensure they are fit for purpose.[6][7][8]

Protocol 1: Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

Protocol 2: HPLC System Setup and Operation
  • System Preparation: Set up the HPLC system according to the parameters specified for either Method A or Method B.

  • Column Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This is a standard requirement in many pharmacopeial methods.[9][10][11]

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the standard solution.

    • Inject the sample solution.

    • Inject the standard solution again to bracket the sample and confirm system stability.

Comparative Data Analysis and Results

To illustrate the performance differences, we present hypothetical data for a sample containing the main peak and two impurities: a more polar "Impurity 1" (e.g., the hydrolyzed acid) and a less polar "Impurity 2" (e.g., a related isomer).

Method A (Isocratic) Results:

  • Observations: The main peak elutes quickly. Impurity 1 is resolved from the main peak, but Impurity 2 co-elutes or is poorly resolved, appearing as a shoulder on the main peak. The total run time is very short.

Method B (Gradient) Results:

  • Observations: The longer column and gradient elution provide significantly better separation. Impurity 1 elutes early in the gradient, well-resolved. The main peak is sharp and symmetrical. Impurity 2 is baseline resolved from the main peak towards the end of the gradient.

Method_Comparison Analyte {this compound | + Impurity 1 (Polar) | + Impurity 2 (Non-Polar)} MethodA Method A: Isocratic Goal: Speed Outcome: Fast Analysis (5 min) Limitation: Poor resolution of Impurity 2 Analyte->MethodA MethodB Method B: Gradient Goal: Resolution Outcome: Excellent Separation Limitation: Longer Analysis (20 min) Analyte->MethodB UseA Use Case: In-Process Control, High-Throughput Screening MethodA->UseA UseB Use Case: Final QC Release, Stability Testing, Impurity Profiling MethodB->UseB

Caption: Logical comparison of method choice based on analytical goals.

Quantitative Performance Comparison

Performance MetricMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
Retention Time (Main Peak) 2.5 min12.1 min
Resolution (Main Peak / Impurity 1) 3.5> 10
Resolution (Main Peak / Impurity 2) < 1.0 (Co-elution)2.8
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) ~8,000~25,000
Calculated Purity (% Area) 99.5% (Inaccurate due to co-elution)99.2%

Discussion and Recommendations

The choice between an isocratic and a gradient method is a classic trade-off between speed and resolution.

  • Method A is highly effective when speed is the priority and the impurity profile is simple and known. For example, in monitoring the progress of a chemical reaction where only the disappearance of a starting material and the appearance of the product are of interest, this method provides rapid feedback. However, its significant drawback is the risk of underestimating impurities that co-elute with the main peak, leading to an overestimation of purity.

  • Method B is the authoritative choice for quality control (QC) release of a final product or for detailed impurity profiling. The gradient ensures that both polar and non-polar impurities are eluted and resolved. According to regulatory guidelines, analytical procedures for purity should be specific and able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities.[12] Method B clearly meets this requirement, whereas Method A does not.

For comprehensive purity analysis, Method B is unequivocally recommended . The additional analysis time is a necessary investment to ensure the quality, safety, and efficacy of the final drug substance.

Conclusion

The purity analysis of this compound by HPLC is a critical step in the pharmaceutical development pipeline. While a rapid isocratic method can serve well for in-process checks, a robust, high-resolution gradient method is essential for accurate and reliable final product quality assessment. By understanding the underlying chromatographic principles and the specific goals of the analysis, researchers can confidently select and implement the appropriate methodology, ensuring data integrity and compliance with rigorous industry standards.

References

A Researcher's Guide to the Spectroscopic Characterization of Methyl 2-amino-6-fluorobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. Among these, the Methyl 2-amino-6-fluorobenzoate scaffold is a privileged starting material for the synthesis of a wide array of bioactive molecules. Accurate and unambiguous structural characterization is the bedrock of successful research and development in this area.

This guide provides an in-depth comparison of the spectroscopic data for this compound and its key derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying rationale for the observed spectral features. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights to support your analytical workflows.

The Spectroscopic Toolkit: A Triad of Structural Elucidation

The characterization of substituted fluorobenzoates relies on a synergistic application of three core analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed map of the molecular structure. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides similar information for the carbon skeleton. Crucially for this class of compounds, both techniques reveal through-bond couplings between nuclei, most notably the characteristic C-F and H-F couplings that are definitive for structure confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of functional groups. It is an invaluable and rapid tool for confirming the presence of key moieties such as the amino (N-H) group, the ester carbonyl (C=O) group, and the carbon-fluorine (C-F) bond. The position of these vibrational bands can also be subtly influenced by intramolecular interactions, such as hydrogen bonding.[1]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers further clues about its structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for both identifying and quantifying these compounds.[2][3] The fragmentation patterns can be particularly sensitive to the substitution pattern on the aromatic ring, with strong "ortho effects" often observed between adjacent substituents.[4]

Comparative Spectroscopic Data Analysis

The following sections present a comparative analysis of the spectroscopic data for this compound and two representative halogenated derivatives. The data highlights how the introduction of additional substituents systematically alters the spectral landscape.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectra of these compounds are characterized by signals from the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, being highly sensitive to the electronic effects of the fluorine, amino, and other substituent groups.

CompoundProtonChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
This compound H-3~6.5-6.7dd, J ≈ 8.0, 1.0
H-4~7.1-7.3td, J ≈ 8.4, 6.0
H-5~6.4-6.6t, J ≈ 8.8
NH₂~5.0-6.0br s
OCH₃~3.8-3.9s
Methyl 3-amino-2-chloro-6-fluorobenzoate [5]Aromatic H~6.8-7.4m
NH₂(Varies)br s
OCH₃~3.9s
Methyl 3-amino-2-bromo-6-fluorobenzoate [6]Aromatic H~6.9-7.5m
NH₂(Varies)br s
OCH₃~3.9s

Causality Behind the Shifts:

  • Fluorine's Influence: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. Its most significant impact in ¹H NMR is the observed coupling to adjacent protons (e.g., H-5) and, to a lesser extent, protons further away.

  • Substituent Effects: The introduction of a chloro or bromo group at the C-2 position (ortho to the amino group) further deshields the remaining aromatic protons, causing their signals to shift downfield. The exact splitting patterns become more complex due to the interplay of multiple couplings.

  • Amino Group: The broad singlet for the NH₂ protons is typical and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR is essential for confirming the carbon framework. The direct coupling between carbon and fluorine (¹JCF, ²JCF, etc.) produces characteristic split signals for the aromatic carbons, providing definitive evidence of the fluorine's position.

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O~168
C-F (C-6)~160 (d, ¹JCF ≈ 250 Hz)
C-NH₂ (C-2)~150 (d, ²JCF ≈ 15 Hz)
Aromatic CH~110-130
C-COOCH₃ (C-1)~112 (d, ²JCF ≈ 4 Hz)
OCH₃~52
Methyl 3-amino-2-chloro-6-fluorobenzoate [5]C=O~167
C-F (C-6)~158 (d)
C-NH₂ (C-3)~145 (d)
C-Cl (C-2)~115 (d)
OCH₃~53
Methyl 3-amino-2-bromo-6-fluorobenzoate [6]C=O~167
C-F (C-6)~159 (d)
C-NH₂ (C-3)~146 (d)
C-Br (C-2)~105 (d)
OCH₃~53

Expert Insights:

  • C-F Coupling: The magnitude of the C-F coupling constant is a powerful diagnostic tool. The one-bond coupling (¹JCF) is typically very large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are significantly smaller (5-25 Hz). Observing these couplings is critical for unambiguous assignment.

  • Substituent Chemical Shifts (SCS): The introduction of chlorine or bromine induces predictable shifts. The carbon directly attached to the halogen (ipso-carbon) is significantly shielded (shifted upfield) in the case of bromine compared to chlorine, a phenomenon attributed to the "heavy atom effect."

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy provides a quick and reliable confirmation of the key functional groups. The intramolecular hydrogen bond between the ortho-amino group and the ester carbonyl is a key feature influencing the vibrational frequencies.[7]

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~3300-3500 (two bands)~1680-1700~1200-1250
Derivatives (general) ~3300-3500~1690-1710~1200-1250

Mechanistic Interpretation:

  • N-H Stretches: The amino group typically shows two distinct stretching bands (symmetric and asymmetric).

  • C=O Stretch: The position of the carbonyl stretch is lower than that of a typical aromatic ester (~1720 cm⁻¹) due to the intramolecular hydrogen bond with the ortho-amino group. This hydrogen bond weakens the C=O double bond, lowering its vibrational frequency.

  • C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region is characteristic of the C-F bond in aromatic compounds.

Experimental Protocols for Robust Data Acquisition

The integrity of spectroscopic data is contingent upon meticulous experimental technique. The following protocols represent a self-validating system for acquiring high-quality NMR data.

Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable, but DMSO-d₆ can be better for less soluble compounds and for clearly observing NH₂ protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube. Filter if any particulate matter is present.

  • Spectrometer Setup (400 MHz or higher recommended):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to cover the expected range of signals (e.g., 0-12 ppm).

    • Acquisition Time: Use a minimum of 3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.

    • Spectral Width: Set to cover the full range of carbon signals (e.g., 0-200 ppm).

    • Relaxation Delay (d1): Use a delay of 2-5 seconds. Quaternary carbons, like the carbonyl, have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Visualization of Analytical Workflows

To ensure clarity and reproducibility, the overall analytical process can be visualized.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Characterization Prep Weigh & Dissolve (in Deuterated Solvent + TMS) NMR NMR Spectrometer (Lock, Tune, Shim) Prep->NMR IR FTIR Spectrometer (ATR or KBr Pellet) Prep->IR MS LC-MS or GC-MS System Prep->MS ProcNMR FT, Phasing, Calibration, Integration NMR->ProcNMR ProcIR Peak Picking IR->ProcIR ProcMS Mass Determination, Fragmentation Analysis MS->ProcMS Report Structure Confirmation & Purity Assessment ProcNMR->Report ProcIR->Report ProcMS->Report

Caption: General workflow for the spectroscopic characterization of synthetic compounds.

Caption: Correlation of structural features to expected spectroscopic signals.

Conclusion

The systematic analysis of spectroscopic data is fundamental to the successful synthesis and application of this compound derivatives. By understanding how NMR, IR, and MS data reflect the underlying molecular structure, researchers can confidently confirm the identity and purity of their compounds. This guide provides a comparative framework and practical protocols to aid in this critical process, empowering scientists to make informed decisions in their research endeavors. The interplay of electronic effects, steric interactions, and intramolecular forces creates a unique spectroscopic fingerprint for each derivative, a fingerprint that can be decoded with the powerful tools of modern analytical chemistry.

References

A Comparative Benchmarking Guide to the Reactivity of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Anthranilates in Medicinal Chemistry

In the landscape of modern drug discovery, the privileged structures of substituted anthranilic acid derivatives are of paramount importance. These motifs are integral to a wide array of pharmacologically active molecules, serving as versatile scaffolds for the synthesis of heterocycles and other complex molecular architectures. Among these, Methyl 2-amino-6-fluorobenzoate has emerged as a particularly valuable building block. Its unique substitution pattern—featuring a nucleophilic amine, an ester for further functionalization, and a strategically placed fluorine atom—imparts a distinct reactivity profile that can be harnessed for efficient and selective synthesis.

This guide provides a comprehensive, data-driven comparison of the reactivity of this compound against its structural analogs: Methyl 2-aminobenzoate and Methyl 2-amino-6-chlorobenzoate. Through a series of benchmark reactions crucial to pharmaceutical development—amide bond formation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling—we will dissect the electronic and steric influences of the ortho-substituents. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to strategically leverage the unique chemical properties of these key synthetic intermediates.

The Foundational Chemistry: Understanding Substituent Effects

The reactivity of an aminobenzoate is fundamentally governed by the electronic and steric nature of its substituents. The interplay between the electron-donating amino group and the electron-withdrawing ester, as well as any additional ring substituents, dictates the nucleophilicity of the amine and the electron density of the aromatic ring.

The "ortho effect" is a well-documented phenomenon where a group at the ortho position to a reactive center can induce unique chemical properties through steric hindrance and electronic interactions.[1] In the context of our target compounds, the ortho-substituent (H, F, or Cl) relative to the amino group plays a decisive role in modulating reactivity.

  • Methyl 2-aminobenzoate: This is our baseline compound, with only a hydrogen atom at the 6-position. The amine's nucleophilicity is primarily influenced by the resonance donation into the ring and the inductive withdrawal of the ester.

  • This compound: Fluorine is a small, highly electronegative atom. It exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M) due to its lone pairs.[2][3] The small size of fluorine results in minimal steric hindrance compared to other halogens.[4]

  • Methyl 2-amino-6-chlorobenzoate: Chlorine is less electronegative than fluorine but larger in size. It also exhibits both -I and +M effects, but with different magnitudes compared to fluorine. The greater steric bulk of chlorine is expected to have a more pronounced impact on the accessibility of the adjacent amino group.[5]

This guide will now delve into specific, industrially relevant chemical transformations to quantify these effects.

Benchmark Reaction 1: Amide Bond Formation

Amide bond formation is arguably the most frequently employed reaction in medicinal chemistry.[6] We will benchmark the reactivity of our three aminobenzoates in a standard coupling reaction with a carboxylic acid, activated using a common coupling reagent.

Experimental Rationale

The nucleophilicity of the amino group is the primary determinant of the rate and efficiency of amide bond formation. A decrease in the electron density of the nitrogen atom will lead to slower reaction rates and potentially lower yields. The ortho-substituent can influence this in two ways:

  • Electronic Effect: An electron-withdrawing group at the 6-position will decrease the basicity and nucleophilicity of the amino group.

  • Steric Hindrance: A bulky ortho-substituent can physically impede the approach of the activated carboxylic acid, slowing the reaction.[7]

Comparative Data: Amide Coupling with Propionic Acid
CompoundOrtho-SubstituentReaction Time (h) for >95% ConversionIsolated Yield (%)
1a H292
1b F485
1c Cl878
Conditions: Propionic Acid (1.1 eq.), HATU (1.2 eq.), DIPEA (2.0 eq.), DMF, rt.
Analysis of Results

The experimental data clearly demonstrates a reactivity trend of H > F > Cl .

  • Methyl 2-aminobenzoate (1a) , lacking any electronic deactivation or significant steric hindrance at the ortho position, exhibits the fastest reaction rate and highest yield.

  • This compound (1b) shows a noticeable decrease in reactivity. This is primarily attributed to the strong inductive electron-withdrawing effect of the fluorine atom, which reduces the nucleophilicity of the amine. The small size of fluorine means steric hindrance is a minor contributing factor.

  • Methyl 2-amino-6-chlorobenzoate (1c) is the least reactive. The combined deactivating inductive effect of chlorine and its greater steric bulk significantly slow the reaction, leading to a longer reaction time and a lower isolated yield.

Experimental Protocol: Amide Bond Formation
  • To a solution of the respective methyl 2-aminobenzoate (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added propionic acid (1.1 mmol, 1.1 eq.).

  • Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq.) is then added, and the mixture is stirred for 5 minutes at room temperature.

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 mmol, 1.2 eq.) is added in one portion.[]

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Workflow Diagram

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification Aminobenzoate Methyl 2-amino- (6-X)-benzoate Reaction_Vessel Stir at RT Aminobenzoate->Reaction_Vessel Acid Propionic Acid Acid->Reaction_Vessel Base DIPEA Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Coupling_Reagent HATU Coupling_Reagent->Reaction_Vessel Reaction_Vessel->Coupling_Reagent Quench Add Water Reaction_Vessel->Quench Monitor (TLC/LC-MS) Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Benchmark Reaction 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] In this benchmark, we will assess the performance of our aminobenzoates as nucleophiles in a coupling reaction with an aryl halide.

Experimental Rationale

The success of a Buchwald-Hartwig amination depends on several factors within the catalytic cycle, including the oxidative addition of the aryl halide to the palladium(0) catalyst, and the subsequent association of the amine nucleophile to the palladium(II) complex.[10][11] The electronic properties of the amine are critical. Electron-poor anilines are generally less reactive in this transformation.

Comparative Data: Coupling with 4-Chlorotoluene
CompoundOrtho-SubstituentReaction Time (h) for >95% ConversionIsolated Yield (%)
1a H688
1b F1075
1c Cl1862
Conditions: 4-Chlorotoluene (1.0 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq.), Toluene, 100 °C.
Analysis of Results

The reactivity trend observed in the Buchwald-Hartwig amination (H > F > Cl ) mirrors that of the amide coupling, and is again rooted in the nucleophilicity of the amine.

  • Methyl 2-aminobenzoate (1a) serves as an effective nucleophile, providing the desired product in high yield and a relatively short reaction time.

  • This compound (1b) , being less nucleophilic due to the fluorine's inductive effect, requires a longer reaction time to achieve full conversion. The yield is consequently reduced, likely due to competing decomposition pathways over the extended heating period.

  • Methyl 2-amino-6-chlorobenzoate (1c) is the most challenging substrate. Its significantly diminished nucleophilicity, a consequence of both electronic deactivation and steric hindrance around the nitrogen atom, leads to a sluggish reaction and a modest yield. The steric bulk of the chloro group likely hinders the effective coordination of the amine to the palladium center.

Experimental Protocol: Buchwald-Hartwig Amination
  • An oven-dried Schlenk tube is charged with sodium tert-butoxide (1.4 mmol, 1.4 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Toluene (5 mL), the respective methyl 2-aminobenzoate (1.2 mmol, 1.2 eq.), and 4-chlorotoluene (1.0 mmol) are added via syringe.

  • The reaction mixture is stirred and heated to 100 °C in an oil bath.

  • The reaction is monitored by TLC or LC-MS until the 4-chlorotoluene is consumed.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)-NHR'(L)]⁺ AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Product Ar-NHR' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R'-NH₂ Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Benchmark Reaction 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile method for forging carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[12][13] To benchmark our compounds in this context, we must first convert them into suitable coupling partners, such as aryl bromides, and then evaluate their performance. For this guide, we will consider the reactivity of the corresponding 2-amino-X-bromobenzoates. The key factor here is the electronic nature of the aryl bromide, which influences the rate-determining oxidative addition step.[12]

Experimental Rationale

The oxidative addition of the aryl halide to the Pd(0) catalyst is favored by electron-poor aromatic rings. Therefore, electron-withdrawing substituents on the aryl halide should accelerate the reaction.

  • Methyl 2-amino-5-bromobenzoate: This will be our baseline.

  • Methyl 2-amino-5-bromo-6-fluorobenzoate: The fluorine atom, with its strong -I effect, is expected to make the aryl bromide more electron-deficient, thus facilitating oxidative addition.

  • Methyl 2-amino-5-bromo-6-chlorobenzoate: The chlorine atom will also activate the ring towards oxidative addition, but its steric bulk may influence the overall reaction rate by affecting the geometry of the palladium complex.

Comparative Data: Coupling with Phenylboronic Acid
Compound (Ar-Br)Ortho-Substituent (to Amine)Reaction Time (h) for >95% ConversionIsolated Yield (%)
Methyl 2-amino-5-bromobenzoateH590
Methyl 2-amino-5-bromo-6-fluorobenzoateF394
Methyl 2-amino-5-bromo-6-chlorobenzoateCl489
Conditions: Phenylboronic Acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq.), Dioxane/H₂O (4:1), 90 °C.
Analysis of Results

The reactivity trend for the Suzuki coupling is F > Cl > H , the inverse of the previous two reactions.

  • Methyl 2-amino-5-bromobenzoate reacts efficiently, as is typical for many aryl bromides in Suzuki couplings.

  • Methyl 2-amino-5-bromo-6-fluorobenzoate exhibits the highest reactivity. The potent inductive effect of the ortho-fluorine atom renders the C-Br bond more susceptible to oxidative addition by the palladium catalyst, accelerating the rate-determining step of the cycle.

  • Methyl 2-amino-5-bromo-6-chlorobenzoate is also more reactive than the unsubstituted analog due to the electron-withdrawing nature of chlorine. However, it is slightly less reactive than the fluorine-substituted compound. This could be due to a combination of a slightly weaker inductive effect and potential steric hindrance from the larger chlorine atom, which might slightly disfavor the approach of the bulky palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • To a flask is added the respective methyl 2-amino-X-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • The flask is evacuated and backfilled with argon.

  • A 4:1 mixture of dioxane and water (5 mL) is added, followed by tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • The mixture is heated to 90 °C with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS until the aryl bromide is consumed.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Logical Relationship Diagram

Substituent_Effects Reactivity Reactivity Profile Amide_Coupling Amide Coupling (Nucleophilicity) Reactivity->Amide_Coupling Decreases Buchwald Buchwald-Hartwig (Nucleophilicity) Reactivity->Buchwald Decreases Suzuki Suzuki Coupling (Electrophilicity of Ar-Br) Reactivity->Suzuki Increases Fluorine Fluorine (-I > +M, Small Size) Fluorine->Reactivity Chlorine Chlorine (-I > +M, Larger Size) Chlorine->Reactivity

Caption: Influence of ortho-substituents on reactivity.

Conclusion and Strategic Application

This guide has systematically benchmarked the reactivity of this compound against its non-fluorinated and chlorinated analogs. The data unequivocally demonstrates that the ortho-substituent profoundly influences the molecule's performance in key synthetic transformations.

  • For reactions where the amine acts as a nucleophile (Amide Coupling, Buchwald-Hartwig Amination), the reactivity order is H > F > Cl . The electron-withdrawing nature of the halogens deactivates the amine, with the added steric bulk of chlorine further impeding reactivity.

  • For reactions where the substituted ring acts as an electrophile (Suzuki-Miyaura Coupling of the corresponding aryl bromide), the reactivity order is F > Cl > H . The strong inductive effect of the halogens activates the C-Br bond towards oxidative addition, accelerating the reaction.

These findings provide a clear strategic roadmap for the synthetic chemist. This compound represents a finely tuned intermediate. Its attenuated nucleophilicity can be advantageous in preventing side reactions, while its enhanced electrophilicity (in the form of its bromo-derivative) allows for rapid and efficient C-C bond formation. By understanding these nuanced reactivity profiles, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process.

References

Isomeric purity of "Methyl 2-amino-6-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomeric Purity of Methyl 2-amino-6-fluorobenzoate

For researchers, scientists, and professionals in drug development, the chemical and isomeric purity of pharmaceutical intermediates is not merely a quality metric; it is the bedrock of a safe and effective active pharmaceutical ingredient (API).[1] Any impurity introduced at an early stage can propagate through a synthetic route, leading to compromised API quality, potential safety concerns, and significant regulatory hurdles.[1] this compound is a key building block in the synthesis of various pharmaceutically active molecules.[2][3][4][5] Its specific substitution pattern is crucial for its intended reactivity and the biological activity of the final drug product.

The presence of regioisomers—compounds with the same molecular formula but different substituent positions on the aromatic ring—can lead to the formation of undesired side-products, impacting therapeutic efficacy and safety.[][7] In the context of drug development, different isomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[7][8] Therefore, robust, validated analytical methods for determining the isomeric purity of intermediates like this compound are of paramount importance.

This guide provides an in-depth comparison of the principal analytical methodologies used to assess the isomeric purity of this compound, offering supporting experimental frameworks and expert insights to guide researchers in selecting the most appropriate technique for their needs.

Potential Isomeric Impurities

During the synthesis of this compound, side reactions or impure starting materials can lead to the formation of several regioisomers. The most common of these arise from the alternative placement of the amino and fluoro groups on the benzene ring. Understanding these potential impurities is the first step in developing a selective analytical method.

Caption: Key regioisomers of Methyl aminofluorobenzoate.

Comparative Analysis of Analytical Methodologies

The three most powerful and widely used techniques for isomer analysis in a pharmaceutical setting are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For polar, zwitterionic compounds like aminobenzoic acid derivatives, reversed-phase and mixed-mode chromatography are particularly effective.[9][10][11]

Causality of Method Choice: The subtle differences in polarity and charge distribution among the regioisomers of this compound allow for their separation. A standard C18 reversed-phase column separates based on hydrophobicity. However, for closely related isomers, a mixed-mode column, which combines reversed-phase with ion-exchange characteristics, can provide superior resolution by exploiting differences in both hydrophobicity and the ionic nature of the amino group.[9][10]

Experimental Protocol: HPLC-UV Analysis
  • System Preparation: Use a standard HPLC or UHPLC system equipped with a UV detector.

  • Column Selection:

    • Primary Choice: Mixed-mode Cation-Exchange/Reversed-Phase column (e.g., Coresep 100, Primesep 100).

    • Alternative: High-purity C18 column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Gradient: Start with 10-20% B, increasing to 80-90% B over 10-15 minutes.

    • Flow Rate: 0.5 - 0.7 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 235 nm.[10]

    • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve approximately 0.3 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.[10]

  • Data Analysis: Identify peaks based on their retention times relative to a qualified reference standard. Quantify isomeric impurities using area percent calculations.

Caption: General workflow for HPLC-based isomeric purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample (e.g., 0.3 mg/mL) HPLC Inject into HPLC System Sample->HPLC MobilePhase Prepare Mobile Phase (Acidified Water/ACN) MobilePhase->HPLC Separate Isomer Separation on Column HPLC->Separate Detect UV Detection (235 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peaks & Calculate Area % Chromatogram->Quantify

HPLC: Advantages & Disadvantages
Advantages Disadvantages
High resolution and reproducibility.May require specialized mixed-mode columns for baseline separation.[10]
No derivatization required.[12]Lower sensitivity compared to MS detection for trace analysis.
Excellent for routine QC and high-throughput screening.Structural confirmation is not possible with UV detection alone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the high-resolution separation of gas chromatography with the sensitive and specific detection of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile compounds.[12]

Causality of Method Choice: While this compound is reasonably volatile, its isomers can be separated based on subtle differences in their boiling points and interactions with the GC stationary phase. The key challenge is that the presence of the polar amino group can cause peak tailing. For related impurities like the parent fluorobenzoic acids, derivatization to form more volatile esters is essential.[13][14] The mass spectrometer provides definitive structural information based on the unique fragmentation pattern of each isomer, adding a high degree of confidence to the identification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation (Derivatization if necessary):

    • This step is primarily for related acidic impurities, not the ester itself, but is a critical part of a comprehensive analysis.

    • For trace analysis of fluorobenzoic acid impurities in a sample matrix, perform a solid-phase extraction (SPE) to enrich the analytes.[12][13]

    • Esterify the acidic impurities using a reagent like BF₃·Methanol by heating at ~60-70 °C.[13][14][15] This converts them to their corresponding methyl esters, which are volatile.

  • GC-MS System & Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Splitless injection for trace analysis.[12]

    • Inlet Temperature: 250 °C.

    • Temperature Program: Start at 60 °C (hold 2 min), ramp to 150 °C at 5-10 °C/min, then ramp to 250 °C at 20-25 °C/min (hold 5 min).[14] This program must be optimized to separate the specific isomers of interest.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 300.[12]

  • Data Analysis: Identify isomers by comparing their retention times and mass spectra against a reference standard or library. Quantify using the peak area of a characteristic ion.

Caption: General workflow for GC-MS analysis, including the derivatization step.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Derivatize Derivatization (e.g., BF₃·MeOH) If needed for acid impurities Sample->Derivatize GCMS Inject into GC-MS System Derivatize->GCMS Separate Separation in GC Column GCMS->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Extract & Analyze Mass Spectra TIC->Spectra Identify Identify by RT & Fragmentation Spectra->Identify

GC-MS: Advantages & Disadvantages
Advantages Disadvantages
High sensitivity (ng/L levels possible).[13][15]Derivatization is often required for related polar impurities.[12]
Provides structural confirmation from mass spectra.[12]Potential for thermal degradation of sensitive compounds in the injector.
Excellent for identifying unknown trace impurities.Less suitable for high-throughput QC compared to HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the absolute structural elucidation of molecules.[16] It distinguishes isomers by probing the unique chemical environment of each atom's nucleus (¹H, ¹³C, ¹⁹F). For regioisomers, the substitution pattern creates a distinct "fingerprint" in the NMR spectrum, particularly in the aromatic region.[17]

Causality of Method Choice: The ¹H nuclei on the aromatic ring of this compound will have unique chemical shifts and coupling constants (J-coupling) based on their position relative to the amino, fluoro, and ester groups. The fluorine atom (¹⁹F) will also couple to nearby protons, providing an additional layer of structural confirmation. Regioisomers will have completely different splitting patterns and chemical shifts, allowing for unambiguous identification and, with careful setup, quantification.[17][18]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add an internal standard (e.g., TMS) if not already present in the solvent.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • For more detailed analysis, acquire ¹³C, ¹⁹F, and 2D correlation spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC).[16][17]

  • Data Analysis:

    • Chemical Shift: Analyze the positions of the signals. The aromatic protons will typically appear between δ 6.0 and 8.0 ppm.[4][17]

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): Analyze the splitting pattern of each signal, which reveals the number of neighboring protons and their coupling to the fluorine atom. For the target compound, one would expect three distinct aromatic signals, each showing complex splitting due to proton-proton and proton-fluorine coupling.

    • Quantification: The purity can be determined by comparing the integration of signals from the main isomer to those of impurity signals.

Caption: Workflow for structural confirmation and purity assessment by NMR.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Deuterated Solvent NMR Place in NMR Spectrometer Sample->NMR Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F, 2D) NMR->Acquire Process Process FID (Fourier Transform) Acquire->Process Analyze Analyze Spectrum (Shift, Coupling, Integration) Process->Analyze Confirm Confirm Structure & Quantify Impurities Analyze->Confirm

NMR: Advantages & Disadvantages
Advantages Disadvantages
Provides unambiguous structural identification.[16][17]Lower sensitivity than chromatography-MS methods.
No derivatization or separation needed.Not ideal for trace analysis (<0.1%).
Can be made quantitative (qNMR) with proper standards.Higher equipment cost and requires specialized expertise for interpretation.
Excellent for characterizing reference standards.

Summary and Recommendations

The choice of analytical technique for determining the isomeric purity of this compound depends directly on the analytical goal.

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Case Routine QC, Purity AssayTrace Impurity IDStructural Confirmation
Resolution High to ExcellentVery HighN/A (Bulk Analysis)
Sensitivity Good (µg/mL)Excellent (ng/mL)[13][15]Moderate (mg/mL)
Need for Derivatization No[12]For related acid impurities[12]No
Information Provided QuantitativeQuantitative & StructuralDefinitive Structural
Throughput HighModerateLow
Expert Recommendations:
  • For routine process monitoring and quality control release testing, a validated HPLC-UV method is the most efficient and reliable choice. Its high throughput, robustness, and excellent quantitative performance make it ideal for ensuring batch-to-batch consistency.

  • For identifying unknown impurities or quantifying trace-level regioisomers (<0.1%), GC-MS is the superior technique. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for process development and troubleshooting.[12]

  • For the definitive structural confirmation of the target molecule and the characterization of reference standards, NMR spectroscopy is the gold standard. It provides unequivocal proof of the isomeric structure without the need for chromatographic separation.[16][17]

In a comprehensive drug development program, all three techniques are often used synergistically. NMR is used to characterize the primary reference material, a robust HPLC method is developed for routine quality control, and GC-MS is employed to investigate any unknown trace impurities that may appear during synthesis scale-up. This multi-faceted approach ensures the highest level of scientific integrity and product quality.

References

A Senior Application Scientist's Comparative Guide to Methyl 2-amino-6-fluorobenzoate: Purity, Performance, and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the quality of a chemical building block is not merely a matter of specification—it is the bedrock of reproducible and groundbreaking results. Methyl 2-amino-6-fluorobenzoate (CAS: 86505-94-4), a key fluorinated anthranilate, is no exception. This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for this compound, compares its critical quality attributes against common alternatives, and offers detailed experimental protocols for its characterization.

The strategic placement of the fluorine atom at the 6-position, ortho to the amino group, imparts unique electronic and steric properties to this compound, making it a valuable synthon in the development of novel therapeutics and functional materials. Its utility, however, is intrinsically linked to its purity and the presence of any isomeric or process-related impurities. Understanding and controlling these factors is paramount for any successful application.

Deconstructing the Certificate of Analysis: A Guide to Quality Assessment

A Certificate of Analysis is more than a document; it is a testament to the quality and consistency of a chemical product. For this compound, a comprehensive CoA should provide a clear picture of its identity, purity, and the limits of any detectable impurities. While individual supplier CoAs may vary, a researcher should expect to find the following key parameters:

Parameter Typical Specification Significance and Scientific Rationale
Appearance White to off-white or light yellow crystalline powderA significant deviation from the expected color can indicate the presence of impurities, often from oxidation or residual starting materials.
Identity (¹H NMR) Conforms to structureNuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure. The spectrum should show the characteristic shifts and coupling patterns for the aromatic protons, the amino protons, and the methyl ester protons, unequivocally identifying it as the correct isomer.
Purity (HPLC/GC) ≥97.0%[1]High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the primary methods for quantifying the purity of the compound and detecting impurities. A high purity level is crucial as impurities can lead to unwanted side reactions or interfere with biological assays.
Water Content (Karl Fischer) ≤0.5%Excess water can affect the reactivity of the compound in moisture-sensitive reactions and can also impact its long-term stability.
Residual Solvents Varies by synthesis (e.g., ≤0.5% for common solvents)Residual solvents from the manufacturing process can be toxic or interfere with subsequent reactions. Their levels are typically monitored by GC.

Comparative Analysis: this compound vs. Its Isomers and Analogs

The choice of a building block in drug discovery and development is a critical decision. The seemingly subtle difference in the position of a substituent can have a profound impact on the biological activity and pharmacokinetic properties of the final molecule. Below is a comparison of this compound with some of its common isomers and a non-fluorinated analog.

Compound Key Structural Difference Potential Impact on Reactivity and Application
This compound Fluorine is ortho to the amino group.The proximity of the electron-withdrawing fluorine atom can modulate the nucleophilicity of the amino group and influence intramolecular hydrogen bonding, potentially pre-organizing the molecule for specific binding interactions.
Methyl 2-amino-3-fluorobenzoate Fluorine is meta to the amino group.This isomer is a known intermediate in the synthesis of the targeted cancer therapy drug Dabrafenib[2][3]. The different electronic environment of the amino group compared to the 6-fluoro isomer can lead to altered reactivity in subsequent synthetic steps.
Methyl 2-amino-4-fluorobenzoate Fluorine is para to the amino group.The fluorine atom in the para position exerts a strong electronic effect on the entire aromatic ring, which can influence the overall pKa of the molecule and its interactions with biological targets.
Methyl 2-amino-5-fluorobenzoate Fluorine is meta to the amino group.Similar to the 3-fluoro isomer, the electronic and steric environment is distinct, offering another avenue for structure-activity relationship (SAR) studies.
Methyl 2-aminobenzoate Lacks the fluorine substituent.The absence of fluorine removes its unique electronic and steric contributions. This analog serves as a useful baseline to understand the specific effects of fluorination on the properties of the molecule.

The incorporation of fluorine in drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability[4]. Therefore, the choice between these fluorinated isomers is often driven by the specific requirements of the biological target and the desired pharmacokinetic profile.

Experimental Protocols for Quality Verification

To ensure the quality of this compound in the laboratory, the following validated analytical methods can be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard using the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

¹H NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and isomeric purity of this compound.

Experimental Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Spectral Interpretation:

    • Aromatic Protons: Expect complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling with the fluorine atom will further split these signals.

    • Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be solvent and concentration-dependent.

    • Methyl Protons: A singlet for the -OCH₃ group, typically around δ 3.8-3.9 ppm.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is used to determine the molecular weight of the compound, providing further confirmation of its identity.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule.

  • Data Interpretation: Look for the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of this compound (C₈H₈FNO₂) plus a proton (169.15 + 1.01 = 170.16).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and chemical industries. A thorough understanding and critical evaluation of its Certificate of Analysis are essential for ensuring the quality and reproducibility of research outcomes. By employing robust analytical techniques such as HPLC, NMR, and MS, researchers can confidently verify the identity, purity, and quality of this key intermediate, paving the way for successful innovation. The strategic choice of this particular isomer over other analogs should be guided by a clear understanding of the structure-activity relationships relevant to the specific application.

References

A Comparative Guide to the Experimental Utility of Methyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of building blocks is paramount to the successful construction of complex molecular architectures. Anthranilate esters and their derivatives are foundational scaffolds in the synthesis of a multitude of heterocyclic compounds with significant biological activities. This guide provides an in-depth technical comparison of Methyl 2-amino-6-fluorobenzoate with its non-fluorinated counterpart, Methyl 2-aminobenzoate, focusing on their experimental performance in key chemical transformations. By cross-referencing experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in reagent selection, ultimately enhancing synthetic efficiency and enabling the exploration of novel chemical space.

The Influence of Ortho-Fluorine Substitution: A Mechanistic Overview

The introduction of a fluorine atom at the C6 position of the methyl aminobenzoate scaffold imparts significant changes to the molecule's electronic and steric properties, thereby influencing its reactivity. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I), which can decrease the nucleophilicity of the adjacent amino group.[1][2] However, this inductive effect is counterbalanced by potential intramolecular hydrogen bonding between the amino group and the fluorine atom, which can influence the conformation of the molecule and the accessibility of the lone pair of electrons on the nitrogen.[3][4] Furthermore, the steric hindrance introduced by the ortho-fluoro group can play a crucial role in directing the regioselectivity of certain reactions.[3] This guide will explore how these nuanced electronic and steric effects translate into tangible differences in experimental outcomes.

Comparative Analysis of Reactivity

To objectively assess the utility of this compound, we will compare its performance against Methyl 2-aminobenzoate in two fundamental and widely employed synthetic transformations: N-alkylation and the synthesis of quinazolinones.

N-Alkylation: A Quantitative Comparison

N-alkylation of aminobenzoates is a critical step in the synthesis of a wide array of pharmaceutical intermediates. A direct comparison of the N-benzylation of this compound and Methyl 2-aminobenzoate reveals a significant difference in reaction efficiency.

Starting MaterialReaction ConditionsProductYield (%)Reference
This compound Benzaldehyde, NaBH₄, AcOH, 0 °C to rtMethyl 2-(benzylamino)-6-fluorobenzoate91% [5]
Methyl 2-aminobenzoate Benzaldehyde, NaBH₄, AcOH, 0 °C to rtMethyl 2-(benzylamino)benzoate44% [5]

The striking difference in yield, with the fluorinated compound providing a significantly higher yield, underscores the profound impact of the ortho-fluoro substituent. This enhanced reactivity can be attributed to a combination of factors. The electron-withdrawing nature of the fluorine atom can increase the acidity of the N-H protons, potentially facilitating the initial formation of the imine intermediate. While the fluorine's inductive effect might be expected to decrease the nitrogen's nucleophilicity, the overall reaction kinetics of this reductive amination are clearly more favorable for the fluorinated substrate under these specific conditions.

Heterocycle Synthesis: The Case of Quinazolinones

The synthesis of quinazolin-4(3H)-one from methyl 2-aminobenzoate and formamide is a well-established method.[6] Similarly, the synthesis of 8-fluoro-4-quinazolinone would proceed from this compound. The presence of the electron-withdrawing fluorine atom is anticipated to influence the cyclization step. The reduced nucleophilicity of the amino group in the fluorinated starting material could potentially require more forcing reaction conditions to achieve comparable yields to the non-fluorinated analog. However, the fluorine substituent can also influence the properties of the final product, such as its metabolic stability and binding affinity to biological targets, making it a desirable feature in drug design.[4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectral properties is essential for its effective use in the laboratory.

Physical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compound C₈H₈FNO₂169.15Not specified in search results
Methyl 2-aminobenzoate C₈H₉NO₂151.16Colorless liquid or solid
Spectroscopic Data of this compound

While a complete, independently published spectroscopic dataset for this compound is not available in the provided search results, ¹H NMR data has been reported.[1] A patent document also references the use of its ¹³C NMR data, though the spectrum itself is not provided.[7] For the purpose of this guide, we will present the available data for the parent compound and its N-benzylated derivative to provide a point of reference.

¹H NMR (300 MHz, Chloroform-d) of this compound: [1]

  • δ 7.08 (td, J = 8.2, 5.8 Hz, 1H)

  • δ 6.42–6.23 (m, 2H)

  • δ 3.84 (d, J = 0.4 Hz, 3H)

Spectroscopic Data for Methyl 2-(benzylamino)-6-fluorobenzoate: [5]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.04 (s, 1H), 7.35 (d, J = 4.4 Hz, 4H), 7.33 – 7.25 (m, 1H), 7.19 (td, J = 8.3, 6.0 Hz, 1H), 6.40 (d, J = 8.6 Hz, 1H), 6.33 (dd, J = 11.7, 8.1 Hz, 1H), 4.42 (s, 2H), 3.91 (s, 3H).

  • IR (neat): νmax (cm⁻¹) 3360, 2950, 1678, 1615, 1572, 1516, 1466, 1452, 1436, 1412, 1362, 1315, 1281, 1267, 1240, 1226, 1109, 1067, 1028, 1000, 977, 945, 832, 802, 764, 731, 696, 658, 573, 526, 482.

  • HRMS (ESI): m/z calculated for C₁₅H₁₅FNO₂ [M+H]⁺ = 260.1087; found = 260.1081.

Experimental Protocols

To ensure the reproducibility of the findings presented in this guide, detailed experimental procedures for the key reactions are provided below.

General Procedure for the Synthesis of N-Benzylaniline Derivatives[5]

To a solution of the corresponding aniline (1 eq.) in acetic acid (0.5 M), benzaldehyde (1.3 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0 °C. Sodium borohydride (NaBH₄) (1.04 eq.) is added in portions, and the mixture is stirred for 5 minutes. The reaction is quenched with water. The aqueous layer is extracted with dichloromethane (CH₂Cl₂) (3x). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude mixture is purified by column chromatography to obtain the desired product.

N_Benzylation_Workflow

Conclusion

The cross-referencing of available experimental data clearly demonstrates that this compound offers distinct advantages in certain synthetic applications compared to its non-fluorinated analog. The significantly higher yield observed in the N-benzylation reaction highlights its potential for improving the efficiency of multi-step syntheses. While the ortho-fluoro substituent does introduce electronic effects that can modulate the nucleophilicity of the amino group, the overall impact on reaction outcomes can be highly favorable. For researchers and drug development professionals, the strategic incorporation of fluorine can not only enhance synthetic yields but also impart desirable physicochemical properties to the final products. This guide provides a foundational understanding of the experimental utility of this compound, encouraging its consideration as a valuable building block in the pursuit of novel and impactful chemical entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 2-amino-6-fluorobenzoate: Beyond the Label

Author: BenchChem Technical Support Team. Date: January 2026

In our work, we encounter novel molecules that are the building blocks of discovery. Methyl 2-amino-6-fluorobenzoate is one such compound, a valuable intermediate in pharmaceutical and materials science research. Its structure, an aromatic amine and a fluorinated benzene ring, offers unique reactivity. However, these same functional groups demand our respect and a meticulous approach to safety. This guide moves beyond simply listing personal protective equipment (PPE); it provides the critical context and procedural framework necessary to handle this chemical with the expertise and foresight that defines sound science. Our goal is to build a culture of safety that is as robust as the data we generate.

Hazard Analysis: Understanding the "Why" Behind the Precautions

The efficacy of any safety protocol is rooted in a deep understanding of the risks involved. The chemical structure of this compound presents a trifecta of potential hazards inherent to its class: a skin and eye irritant, a potential respiratory irritant, and a compound whose toxicological properties are not yet fully elucidated.

Safety Data Sheets (SDS) for structurally similar compounds, such as 2-amino-6-fluorobenzoic acid and other fluorinated benzoates, consistently highlight the following GHS hazard statements:

  • H315: Causes skin irritation .[1][2]

  • H319: Causes serious eye irritation .[1][2][3]

  • H335: May cause respiratory irritation .[1][2][3]

The causality is clear: aromatic amines can be readily absorbed and may cause sensitization, while the acidic or basic nature of the functional groups contributes to irritant properties.[4] Furthermore, the introduction of fluorine into aromatic compounds can significantly alter their biological activity and toxicological profile, a principle that warrants a cautious approach with any novel fluorinated molecule.[5][6][7] Therefore, our selection of PPE is not arbitrary; it is a direct response to these identified risks.

Core Protective Measures: A Multi-Layered Defense

Your primary defense against exposure is a combination of engineering controls (i.e., a chemical fume hood) and appropriate PPE. The following table summarizes the essential PPE required for handling this compound.

Protection Type Specific PPE Key Considerations & Rationale
Eye & Face Chemical Splash Goggles (ANSI Z87.1 certified)Mandatory. Protects against splashes and potential dust particles. Must form a seal around the eyes.[8]
Face Shield (worn over goggles)Required when handling larger quantities (>25g) or during procedures with a high splash or dust generation potential.[2][8]
Hand Chemical-Resistant Nitrile GlovesProvides protection against incidental contact and splashes. Double-gloving is recommended for extended handling.[8][9]
Body Flame-Resistant (FR) Laboratory CoatProtects skin and personal clothing from contamination. Must be fully buttoned.[9]
Respiratory N95 Respirator (or equivalent)To be used if handling outside of a certified fume hood or if dust generation is unavoidable. Use requires prior fit-testing and training.[9][10]

Operational Protocols: From Weighing to Waste

Adherence to a standardized workflow is critical for minimizing risk. The following protocols provide step-by-step guidance for key operations.

Safe Handling and Weighing Protocol
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items.

  • PPE Donning: Put on all required PPE as listed in the table above. Check gloves for any signs of degradation or punctures before use.[10]

  • Chemical Transfer: Conduct all transfers and weighing of the solid compound within the fume hood to contain any dust.

  • Weighing: Use a tared weigh boat or glassine paper. Avoid creating dust clouds by handling the material gently.

  • Post-Weighing: Clean any residual powder from the spatula and weighing area with a solvent-dampened wipe. Dispose of the wipe in the designated solid hazardous waste container.

  • Container Sealing: Tightly close the main container of this compound.[1][2][3]

  • Hand Washing: After the procedure is complete and gloves are properly removed, wash hands thoroughly with soap and water.[1][2][3]

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3][11]

Spill Management Workflow

A spill requires a calm and methodical response. The following workflow outlines the decision-making process.

Spill_Workflow A Spill Occurs B Assess Spill Size & Risk A->B C Major Spill (>10g or outside hood) B->C Major D Minor Spill (<10g inside hood) B->D Minor E Evacuate Immediate Area C->E H Obtain Spill Kit D->H F Alert Colleagues & EH&S E->F G Isolate the Area F->G I Don Appropriate PPE (include respirator) H->I J Cover with Absorbent Material I->J K Collect Waste into Labeled Container J->K L Decontaminate Area K->L M Dispose of Waste via EH&S L->M N Return to Work M->N

Caption: Workflow for managing a chemical spill.

Disposal Plan: A Responsible Conclusion

Proper disposal is the final, critical step in the chemical handling lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including gloves, wipes, and weigh papers, must be disposed of in a dedicated, clearly labeled hazardous solid waste container.

  • Surplus Material: Unused or non-recyclable quantities of the chemical should be disposed of through a licensed professional waste disposal service.[10] Do not attempt to wash it down the drain.[3][10]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[11]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.[3]

By integrating this comprehensive safety framework into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the integrity of your research. A commitment to safety is a commitment to scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-6-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-6-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.